molecular formula C8H5ClN2O2 B1461580 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 800401-84-7

5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B1461580
CAS No.: 800401-84-7
M. Wt: 196.59 g/mol
InChI Key: YMSGAOPCRLRFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-4-2-6(8(12)13)11-7(4)10-3-5/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSGAOPCRLRFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=NC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660001
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800401-84-7
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound built upon the 7-azaindole scaffold. This core structure is of significant interest in medicinal chemistry and drug development, frequently appearing as a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2] A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this molecule in synthetic strategies, formulation development, and structure-activity relationship (SAR) studies. This guide provides a comprehensive analysis of its molecular structure, computed and experimental properties, spectroscopic signature, and essential handling protocols, grounded in authoritative data and practical scientific insights.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is defined by a fused pyrrole and pyridine ring system, with a carboxylic acid substituent at the 2-position of the pyrrole ring and a chlorine atom at the 5-position of the pyridine ring. This specific arrangement of functional groups dictates its chemical behavior and physical properties.

IdentifierValue
IUPAC Name This compound[3]
CAS Number 800401-84-7[3]
Molecular Formula C₈H₅ClN₂O₂[3][4]
Molecular Weight 196.59 g/mol [3][4]
Canonical SMILES C1=C2C=C(NC2=NC=C1Cl)C(=O)O[3]
InChIKey YMSGAOPCRLRFMT-UHFFFAOYSA-N[3]
Synonyms 5-Chloro-7-azaindole-2-carboxylic acid

Computed Physicochemical Properties: A Predictive Analysis

In modern drug discovery, in silico predictions provide critical early insights into a molecule's potential behavior, guiding experimental design and resource allocation. These computed properties, derived from the molecule's structure, offer a quantitative forecast of its pharmacokinetic profile.

PropertyComputed ValueSignificance in Drug Development
XLogP3 1.8[3]This value indicates moderate lipophilicity. A LogP in this range often represents a favorable balance between aqueous solubility for formulation and lipid solubility for membrane permeability, a key factor for oral bioavailability.
Polar Surface Area (PSA) 66 Ų[3]The PSA is below the 140 Ų threshold often associated with good cell permeability. This value suggests the molecule has a reasonable chance of crossing biological membranes.
Hydrogen Bond Donors 2The carboxylic acid -OH and the pyrrole N-H groups can donate hydrogen bonds, contributing to interactions with biological targets and influencing solubility.
Hydrogen Bond Acceptors 3The carbonyl oxygen, the pyridine nitrogen, and the hydroxyl oxygen can accept hydrogen bonds, further defining its interaction potential and solubility.
Rotatable Bonds 1The low number of rotatable bonds indicates conformational rigidity, which can be advantageous for binding affinity to a target protein by reducing the entropic penalty upon binding.
Exact Mass 196.0039551 Da[3]Essential for high-resolution mass spectrometry analysis to confirm identity and purity.

Experimental Properties and Handling

While computational data is predictive, experimental data provides a tangible characterization of the compound's behavior.

Appearance and Solubility
  • Physical Form : The compound is typically supplied as a solid.

  • Solubility Profile : Precise quantitative solubility data is not widely published. However, based on its structure, a qualitative profile can be expertly inferred:

    • Aqueous Solubility : Expected to be low in neutral water due to the rigid, aromatic core.

    • Alkaline Solubility : Readily soluble in aqueous bases (e.g., NaOH, NaHCO₃) due to the deprotonation of the acidic carboxylic acid group to form a more soluble carboxylate salt.

    • Organic Solubility : Soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are common for storing stock solutions in a research setting.

Acidity and Basicity (pKa)

Experimentally determined pKa values are not available in the reviewed literature. However, we can predict the acidic and basic centers:

  • Carboxylic Acid (pKa₁) : The primary acidic site is the carboxylic acid proton. Its pKa is expected to be in the range of 3-5, typical for carboxylic acids on an electron-deficient aromatic system.

  • Pyridine Nitrogen (pKa₂) : The pyridine nitrogen acts as a base. Its basicity will be reduced by the electron-withdrawing effect of the chlorine atom and the fused pyrrole ring.

  • Pyrrole N-H : The pyrrole N-H proton is very weakly acidic, with a pKa typically above 17, and does not play a role in normal aqueous acid-base chemistry.

Safety and Handling

Prudent laboratory practice requires adherence to safety protocols based on known hazards.

  • Hazard Classification : The compound is classified as an irritant.[4] GHS hazard statements indicate it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and respiratory irritation.[3]

  • Recommended Handling :

    • Always handle in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

Spectroscopic Characterization Workflow

Spectroscopic analysis is indispensable for verifying the molecular structure and assessing the purity of a sample. The following sections describe the expected spectral features for this compound.

G cluster_0 Structural Verification Workflow Sample Synthesized Sample (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis Confirm Structure & Purity Confirmed NMR->Confirm Correct Shifts & Integration IR->Confirm Key Functional Group Bands Present MS->Confirm Correct m/z & Isotope Pattern

References

An In-depth Technical Guide to the Spectroscopic Characterization of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound built upon the 7-azaindole scaffold. This core structure is a prominent pharmacophore in modern drug discovery, valued for its ability to act as a bioisostere of indole and for its unique hydrogen bonding capabilities, which facilitate interactions with various biological targets.[1][2] Derivatives of the 7-azaindole family have been investigated as inhibitors for a range of enzymes and receptors, making the robust characterization of novel analogues, such as the title compound, a critical step in medicinal chemistry and process development.[2]

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections are structured not merely to present data, but to explain the underlying principles and experimental considerations necessary for its accurate acquisition and interpretation. This document serves as a predictive and instructional tool for researchers engaged in the synthesis and analysis of this molecule.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR are required for unambiguous confirmation of its structure.

Predicted ¹H NMR Analysis

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The analysis below is based on established principles and data from analogous 7-azaindole and pyrrole-2-carboxylic acid structures.[3][4]

Causality Behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively solubilizes the carboxylic acid, and its hydrogen bond accepting nature slows the exchange rate of the N-H and O-H protons, often allowing them to be observed as distinct, albeit broad, signals.

  • Reference: Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.00 ppm.

Expected Spectral Features:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a very broad singlet far downfield, typically in the 12.0-13.0 ppm region. Its broadness is due to hydrogen bonding and chemical exchange.[5]

  • Pyrrole N-H Proton: The N-H proton of the pyrrole ring is also expected to be a broad singlet, appearing downfield around 11.5-12.5 ppm.

  • Aromatic Protons:

    • H3: This proton is on the electron-rich pyrrole ring, adjacent to the electron-withdrawing carboxylic acid group. It is expected to appear as a singlet around 7.0-7.2 ppm.

    • H4 and H6: These two protons are on the pyridine ring. H4 is ortho to the ring fusion and meta to the chlorine atom, while H6 is ortho to the pyridine nitrogen and meta to the chlorine. They will appear as doublets due to mutual coupling (J ≈ 2-3 Hz). H6, being ortho to the electronegative nitrogen, is expected to be further downfield (~8.4 ppm) than H4 (~8.2 ppm).

Data Summary: Predicted ¹H NMR

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
-COOH12.0 - 13.0Broad Singlet (br s)N/ASignal disappears upon D₂O exchange.[5]
N1-H11.5 - 12.5Broad Singlet (br s)N/ASignal may disappear upon D₂O exchange.
H6~8.4Doublet (d)~2.5Deshielded by adjacent pyridine nitrogen.
H4~8.2Doublet (d)~2.5Coupled to H6.
H3~7.1Singlet (s)N/ALocated on the pyrrole ring.
Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Proton-decoupled spectra are standard, where each unique carbon atom appears as a single line.

Expected Spectral Features:

  • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is significantly deshielded and is expected in the 160-165 ppm range.[5][6]

  • Aromatic/Heteroaromatic Carbons: The seven carbons of the bicyclic core will appear in the typical aromatic region of 100-155 ppm.[6]

    • C5: The carbon bearing the chlorine atom (C5) will be shifted downfield by the halogen's inductive effect but its chemical shift is hard to predict precisely without empirical data.

    • Quaternary Carbons (C2, C3a, C7a): These carbons, lacking attached protons, will typically show weaker signals. C2, attached to the carboxylic acid, will be significantly downfield.

Data Summary: Predicted ¹³C NMR

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O160 - 165Carboxylic acid carbonyl.[5]
C7a150 - 155Quaternary carbon at ring junction, adjacent to N.
C5148 - 152Carbon bearing the chlorine atom.
C2140 - 145Quaternary carbon attached to COOH group.
C6130 - 135Protonated carbon adjacent to pyridine N.
C4120 - 125Protonated carbon on pyridine ring.
C3a115 - 120Quaternary carbon at ring junction.
C3100 - 105Protonated carbon on pyrrole ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for confirming the molecular weight and elemental formula of a compound.

Causality Behind Experimental Choices:

  • Ionization Method: For a polar, non-volatile molecule like this compound, soft ionization techniques are required to prevent thermal decomposition and fragmentation.[7] Electrospray Ionization (ESI) is the premier choice as it gently generates gas-phase ions from a liquid solution, making it ideal for LC-MS analysis.[8][9][10] It can be operated in both positive and negative ion modes.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as an Orbitrap or Time-of-Flight (TOF) analyzer, is crucial. It provides highly accurate mass measurements, enabling the confirmation of the elemental formula.

Expected Spectral Features: The molecular formula is C₈H₅ClN₂O₂, with a monoisotopic mass of 196.0039 Da.

  • Positive Ion Mode (ESI+): The most prominent ion will be the protonated molecule, [M+H]⁺.

    • Expected m/z = 196.0039 + 1.0073 = 197.0112

  • Negative Ion Mode (ESI-): The most prominent ion will be the deprotonated molecule, [M-H]⁻, formed by the loss of the acidic carboxylic proton.

    • Expected m/z = 196.0039 - 1.0073 = 194.9966

  • Isotopic Pattern: A critical validation feature will be the isotopic pattern caused by chlorine. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, all chlorine-containing ions will appear as a pair of peaks separated by approximately 2 Da, with a characteristic intensity ratio of roughly 3:1. The [M+H]⁺ ion will appear at m/z 197.0112 (for ³⁵Cl) and 199.0083 (for ³⁷Cl). Observing this pattern is definitive proof of the presence of one chlorine atom.

Data Summary: Predicted High-Resolution Mass Spectrometry

Ion ModeAdductCalculated Exact m/z (³⁵Cl)Calculated Exact m/z (³⁷Cl)Expected Ratio
ESI+[M+H]⁺197.0112199.0083~3:1
ESI-[M-H]⁻194.9966196.9937~3:1

Experimental Protocols

The following protocols represent self-validating systems for acquiring high-quality spectroscopic data for the title compound.

Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing start Weigh ~5 mg of sample dissolve Dissolve in 0.7 mL DMSO-d6 with 0.03% v/v TMS start->dissolve vortex Vortex until fully dissolved dissolve->vortex transfer Transfer to 5 mm NMR tube vortex->transfer instrument Insert sample into spectrometer transfer->instrument lock Lock on deuterium signal of DMSO-d6 instrument->lock shim Shim magnet homogeneity lock->shim acquire_h1 Acquire 1H Spectrum (e.g., 16 scans, 2s relaxation delay) shim->acquire_h1 acquire_c13 Acquire 13C{1H} Spectrum (e.g., 1024 scans, 2s relaxation delay) acquire_h1->acquire_c13 process Apply Fourier Transform acquire_c13->process phase Phase correct spectra process->phase baseline Apply baseline correction phase->baseline calibrate Calibrate 1H to TMS (0 ppm) Calibrate 13C to DMSO-d6 (39.52 ppm) baseline->calibrate integrate Integrate 1H signals Pick peaks for 1H and 13C calibrate->integrate MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (HRMS) start Prepare 1 mg/mL stock in Methanol dilute Dilute to 10 µg/mL with 50:50 Acetonitrile:Water + 0.1% Formic Acid start->dilute transfer Transfer to LC-MS vial dilute->transfer inject Inject 5 µL onto C18 column transfer->inject gradient Run gradient elution: Mobile Phase A: H2O + 0.1% FA Mobile Phase B: ACN + 0.1% FA inject->gradient ionize Ionize eluent via ESI source (Operate in both Positive & Negative modes) gradient->ionize analyze Analyze ions in high-resolution mass analyzer (e.g., Orbitrap) ionize->analyze detect Detect ions and record mass spectra analyze->detect

References

An In-depth Technical Guide to the Solubility of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents.

Introduction and Physicochemical Profile

This compound belongs to the pyrrolopyridine class of compounds, which are known for their diverse biological activities.[1][2] The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability.[3] A thorough understanding of the solubility profile of this compound is therefore essential for its effective application.

1.1. Molecular Structure and Key Functional Groups

The structure of this compound incorporates several key features that dictate its solubility behavior:

  • Aromatic Heterocyclic Core: The fused pyrrolo[2,3-b]pyridine system is a relatively planar and rigid structure.

  • Carboxylic Acid Group (-COOH): This is a polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. Its pKa is predicted to be approximately 3.08.[4]

  • Chloro Group (-Cl): This electron-withdrawing group contributes to the overall polarity of the molecule.

  • Pyrrole Nitrogen (-NH-): This group can also participate in hydrogen bonding.

1.2. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundation for predicting its solubility.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂PubChem[5]
Molecular Weight 196.59 g/mol PubChem[5]
XLogP3 (Computed) 1.8PubChem[5]
pKa (Predicted) 3.08 ± 0.30ChemicalBook[4]
Appearance Light yellow to yellow solidChemicalBook[4]

The positive XLogP3 value suggests a degree of lipophilicity, while the acidic pKa indicates that the solubility will be highly dependent on the pH in aqueous and protic solvents.

Theoretical Solubility Considerations

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The presence of both polar (carboxylic acid, heterocyclic nitrogens) and non-polar (aromatic rings, chloro group) features in this compound suggests a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and pyrrole nitrogen, facilitating dissolution. Good solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. High solubility, particularly in DMSO and DMF, is expected.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the carboxylic acid and heterocyclic system, low solubility is predicted in these solvents.

  • Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): Limited to moderate solubility is expected, depending on the specific solvent's ability to interact with the molecule.

The interplay of these factors can be visualized in the following logical diagram:

G cluster_compound This compound cluster_solvents Organic Solvent Classes cluster_solubility Predicted Solubility Outcome Compound Key Molecular Features Carboxylic_Acid Carboxylic Acid (-COOH) (H-bond donor/acceptor, acidic) Compound->Carboxylic_Acid Heterocycle Pyrrolopyridine Core (Polar, H-bond acceptor) Compound->Heterocycle Chloro Chloro Group (-Cl) (Polarizing) Compound->Chloro High_Sol High Solubility Carboxylic_Acid->High_Sol H-bonding Heterocycle->High_Sol Dipole-dipole Low_Sol Low Solubility Chloro->Low_Sol Weak Interaction with non-polar Polar_Protic Polar Protic (e.g., Methanol, Ethanol) Polar_Protic->High_Sol Strong Interaction Polar_Aprotic Polar Aprotic (e.g., DMSO, Acetone) Polar_Aprotic->High_Sol Strong Interaction Non_Polar Non-Polar (e.g., Hexane, Toluene) Non_Polar->Low_Sol Weak Interaction G start Start prep Preparation: Add excess solid compound to a known volume of solvent. start->prep equilibrate Equilibration: Shake at a constant temperature (e.g., 24-72 hours). prep->equilibrate separate Phase Separation: Centrifuge to pellet undissolved solid. equilibrate->separate sample Sampling & Filtration: Carefully withdraw supernatant. Filter through a 0.22 µm filter. separate->sample analyze Analysis: Dilute sample and analyze concentration via HPLC. sample->analyze calculate Calculation: Determine solubility (mg/mL or mol/L) from the calibration curve. analyze->calculate end End calculate->end

References

A Senior Application Scientist's Guide to 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Commercial Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS No: 800401-84-7), a pivotal heterocyclic building block in modern medicinal chemistry. We will explore its commercial availability from key suppliers, outline a validated synthetic protocol for its preparation via ester hydrolysis, and discuss its critical role as a molecular scaffold in the development of targeted therapeutics, including kinase and phosphodiesterase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development pipelines.

Introduction and Physicochemical Profile

This compound, also known as 5-chloro-7-azaindole-2-carboxylic acid, is a specialized heterocyclic compound of significant interest in the pharmaceutical industry. Its rigid, bicyclic structure, featuring both a pyrrole and a pyridine ring, provides a unique three-dimensional framework that is amenable to functionalization. This scaffold has proven to be a cornerstone in the design of potent and selective inhibitors for various enzyme targets.[1][2] The chloro-substituent at the 5-position offers a handle for further synthetic modification or can be a key pharmacophoric element for target binding.

The unambiguous identification of this compound is crucial, as several positional isomers exist. The specific isomer discussed herein is defined by the CAS Number 800401-84-7 .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 800401-84-7Advent Chembio[3]
Molecular Formula C₈H₅ClN₂O₂PubChem[4]
Molecular Weight 196.59 g/mol PubChem[4]
Canonical SMILES C1=C(C(=O)O)NC2=C1C=C(N=C2)ClPubChem
InChI Key MIJRRMLODIKPEA-UHFFFAOYSA-NPubChem
Appearance Typically a solidSigma-Aldrich[5]

Commercial Availability and Sourcing

The acquisition of high-quality starting materials is a foundational requirement for any successful research campaign. This compound is available from several specialized chemical suppliers who cater to the research and development sector. When sourcing this compound, it is imperative to verify the CAS number (800401-84-7) to ensure the correct positional isomer is obtained, as other isomers like the 3-carboxylic acid[5][6][7] or 4-carboxylic acid[8][9][10] are also commercially available and have distinct CAS numbers.

Purity is another critical parameter; for applications in drug discovery and lead optimization, a purity of 95% or greater is recommended.[3] Below is a summary of representative suppliers.

Table 2: Commercial Suppliers of this compound

SupplierProduct NameCAS NumberPurity
Advent Chembio This compound800401-84-795%[3]
Fluorochem This compound800401-84-7Not specified[11]
BLDpharm 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid*N/ANot specified[12]

*Note: BLDpharm lists the N-methylated analog, which may serve as a suitable precursor or alternative in some synthetic routes.

Researchers are advised to contact suppliers directly for current pricing, availability, and lead times, as these are subject to market fluctuations.

Synthesis Protocol: Preparation from an Ester Precursor

While direct synthesis from simple precursors is complex, a common and reliable method to obtain the target carboxylic acid is through the hydrolysis of its corresponding ethyl or methyl ester. This final deprotection step is a staple in organic synthesis and is highly efficient. The protocol described below is based on established procedures for analogous heterocyclic systems.[1][13]

Reaction Principle: Base-Catalyzed Ester Hydrolysis (Saponification)

The core of this protocol is the saponification reaction. The ester precursor (e.g., ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) is treated with a strong base, typically sodium hydroxide (NaOH), in a protic solvent mixture like ethanol and water. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The resulting carboxylate is protonated during an acidic workup to yield the final carboxylic acid product. The choice of NaOH is strategic due to its high reactivity, low cost, and the insolubility of the resulting sodium carboxylate salt in the alcoholic solvent, which can help drive the reaction to completion before the acidification step.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A 1. Dissolve ethyl ester precursor in Ethanol (EtOH) B 2. Add 2M Sodium Hydroxide (NaOH) solution A->B Introduce Base C 3. Heat mixture to reflux (approx. 1-2 hours) B->C Initiate Hydrolysis D 4. Evaporate solvent C->D Reaction Complete E 5. Add Water (H₂O) D->E Prepare for Precipitation F 6. Acidify to pH 4 with Acetic Acid E->F Protonate Carboxylate G 7. Filter the precipitate F->G Isolate Product H 8. Dry solid to yield final pure carboxylic acid G->H Purify G cluster_0 Synthetic Pathway cluster_1 Generated Compound Library cluster_2 Therapeutic Applications A 5-Chloro-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid (Core Scaffold) B Amide Coupling Reaction (e.g., with T3P, DIPEA) A->B is a key reactant for C 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Derivatives B->C generates D1 PDE4B Inhibition (CNS/Inflammatory Disease) C->D1 are evaluated for D2 FGFR Inhibition (Oncology) C->D2 are evaluated for D3 Other Kinase Inhibition (e.g., JAK for Autoimmune Disease) C->D3 are evaluated for

References

An In-depth Technical Guide to 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS Number: 800401-84-7), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the compound's strategic importance, synthesis protocols, and its role in the creation of targeted therapeutics.

Introduction: The Strategic Value of the 7-Azaindole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such scaffold.[1][2][3] Its unique arrangement of a pyrrole ring fused to a pyridine ring provides a rich electronic environment with hydrogen bond donors and acceptors, making it an ideal foundation for designing enzyme inhibitors.[2][4]

This compound is a prominent derivative of this core structure. The strategic placement of the chloro and carboxylic acid groups enhances its utility as a versatile intermediate.[5] The carboxylic acid at the 2-position serves as a synthetic handle for amide bond formation, a cornerstone reaction in drug synthesis, while the chlorine atom at the 5-position can be used for cross-coupling reactions to introduce further molecular complexity.[1] Its most notable application is as a key starting material or intermediate in the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1][6]

Physicochemical Properties and Characterization

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 800401-84-7[7][8][9]
Molecular Formula C₈H₅ClN₂O₂[5][7][9]
Molecular Weight 196.59 g/mol [7][8]
IUPAC Name This compound[7]
Synonyms 5-chloro-7-azaindole-2-carboxylic acid[5][7]
Appearance Solid[8]
Purity Typically ≥95%[8][10]

The compound is generally stable under standard laboratory conditions but, as a carboxylic acid, may react with strong bases. Its heterocyclic nature and functional groups give it moderate solubility in polar organic solvents like DMF and DMSO.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the hydrolysis of its corresponding ethyl ester. This method is reliable and scalable, making it suitable for both research and process chemistry environments.

Experimental Protocol: Saponification of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This protocol describes the conversion of the ester precursor to the final carboxylic acid product.

Step 1: Reaction Setup

  • To a solution of ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 equivalent) in ethanol (approx. 10 mL per 1.3 mmol of ester), add a 2M aqueous solution of sodium hydroxide (NaOH) (approx. 1.3 equivalents).

Causality: Sodium hydroxide, a strong base, acts as the nucleophile to attack the electrophilic carbonyl carbon of the ester. Ethanol is a suitable solvent as it solubilizes the ester starting material and is miscible with the aqueous NaOH solution.

Step 2: Hydrolysis

  • Heat the reaction mixture to reflux (approximately 80-90°C) for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Causality: Heating provides the necessary activation energy for the saponification reaction to proceed at a practical rate.

Step 3: Work-up and Isolation

  • After cooling to room temperature, remove the ethanol solvent under reduced pressure (rotary evaporation).

  • Add deionized water (approx. 8 mL per 1.3 mmol of starting ester) to dissolve the resulting sodium carboxylate salt.

  • Slowly add acetic acid to the aqueous solution with stirring until the pH reaches approximately 4.0. A precipitate will form.

Causality: The initial product is the water-soluble sodium salt of the carboxylic acid. Acidification protonates the carboxylate anion, rendering the desired carboxylic acid insoluble in water and causing it to precipitate out of the solution. Acetic acid is a weak acid, allowing for controlled pH adjustment.

Step 4: Purification

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove any residual salts.

  • Dry the solid product in a desiccator or vacuum oven to afford the final this compound.

Causality: Filtration is a standard and efficient method for separating a solid product from a liquid reaction mixture. Washing with cold water minimizes product loss while removing impurities.

Workflow Visualization

Synthesis_Workflow cluster_0 Reaction cluster_1 Work-up & Purification Ester Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Reagents NaOH, Ethanol, Heat Salt Sodium 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (in solution) Reagents->Salt Acidification Add Acetic Acid (pH ~4) Salt->Acidification Precipitate Precipitation of Acid Acidification->Precipitate Filtration Filter & Dry Precipitate->Filtration Final_Product This compound (Solid) Filtration->Final_Product

Caption: General workflow for the synthesis of the title compound.

Applications in Drug Development: The Gateway to Kinase Inhibitors

The primary value of this compound lies in its role as a critical building block for complex active pharmaceutical ingredients (APIs).[5] The 7-azaindole core is a well-established pharmacophore for kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

Case Study: The Vemurafenib Core Structure

Vemurafenib (Zelboraf®) is a potent inhibitor of the BRAF V600E mutated kinase, an oncogenic driver in a significant percentage of melanomas.[11][12] While many reported syntheses of Vemurafenib start from the analogous 5-bromo-7-azaindole, the underlying 1H-pyrrolo[2,3-b]pyridine core is the essential component that anchors the drug in the kinase's active site.[11][13] This compound provides the necessary framework upon which the rest of the Vemurafenib molecule is constructed.

The BRAF kinase is a key component of the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation. In cancer cells with the V600E mutation, this pathway is constitutively active, leading to uncontrolled growth.[11] Vemurafenib selectively targets and inhibits this mutated kinase, effectively shutting down the pro-growth signal.

Signaling Pathway Visualization

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF

Caption: Simplified RAS-RAF-MEK-ERK pathway and the inhibitory action of Vemurafenib.

Broader Therapeutic Potential

The utility of the 7-azaindole scaffold is not limited to BRAF inhibitors. Research has shown that derivatives of this core structure are potent inhibitors of other critical targets, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers, and 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as effective FGFR inhibitors.[6]

  • Phosphodiesterase 4B (PDE4B): Selective PDE4B inhibitors based on this scaffold are being explored for treating neurological and inflammatory disorders.[14]

  • Janus Kinases (JAKs): The related 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is an intermediate for JAK family inhibitors, used in treating autoimmune diseases.[15]

Safety and Handling

This compound is a chemical intermediate intended for research and development purposes. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[16]

Conclusion

This compound is far more than just a chemical compound identified by a CAS number. It represents a versatile and high-value building block that grants medicinal chemists access to the privileged 7-azaindole scaffold. Its well-defined physicochemical properties, reliable synthesis protocols, and proven utility in constructing potent kinase inhibitors like Vemurafenib underscore its critical importance in the ongoing quest for targeted and effective therapeutics. For any organization involved in the discovery and development of small molecule drugs, a thorough understanding and a reliable supply of this intermediate are essential for success.

References

biological screening of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Screening of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives

Foreword: From Privileged Scaffold to Therapeutic Candidate

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its structure, a bioisosteric analog of indole, allows it to form key interactions with a multitude of biological targets, making it a fertile ground for drug discovery.[1][2] Derivatives of this core have demonstrated a remarkable breadth of activity, particularly in oncology, with notable examples acting as potent inhibitors of critical cellular signaling components like protein kinases and DNA repair enzymes.[2][3][4]

This guide is designed for researchers, scientists, and drug development professionals embarking on the evaluation of derivatives from a specific, promising series: those based on the this compound core. As a Senior Application Scientist, my objective is not merely to provide a list of protocols, but to articulate a strategic, multi-tiered screening cascade. We will explore the causality behind each experimental choice, moving logically from broad phenotypic assessments to specific target validation and mechanistic elucidation. The methodologies described are designed to be self-validating systems, generating robust and interpretable data to guide a successful hit-to-lead campaign.

The Strategic Framework: A Tiered Approach to Biological Screening

A successful screening campaign does not test compounds randomly; it follows a structured and logical progression. The goal is to efficiently triage large numbers of derivatives, focusing resources on those with the most promising therapeutic potential. Our approach is a three-phase cascade designed to answer three fundamental questions:

  • Phase 1 (Primary Screening): Does the compound have relevant biological activity?

  • Phase 2 (Target Validation): What specific molecular target is responsible for this activity?

  • Phase 3 (Mechanistic Insight): How does engaging this target lead to the observed cellular outcome?

This workflow ensures that by the end of the process, we have a clear understanding of a compound's potency, selectivity, and mechanism of action, which are critical for advancing a program toward preclinical development.

G cluster_0 Compound Library cluster_1 Phase 1: Primary Screening cluster_2 Phase 2: Target Validation cluster_3 Phase 3: Mechanistic Insight Compound 5-Chloro-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic Acid Derivatives P1 Antiproliferative Assays (MTT / XTT) Compound->P1 P1_Data Identify 'Hits' (Determine GI50 / IC50 Values) P1->P1_Data Data Analysis P2_Biochem In Vitro Kinase Profiling Panel P1_Data->P2_Biochem Active 'Hits' Progress P2_Cellular Cellular Target Engagement (Western Blot for p-Substrate) P2_Biochem->P2_Cellular Validate in Cells P2_Data Confirm Target & Selectivity (Kinase IC50 Values) P2_Cellular->P2_Data Data Integration P3_MoA Cell Cycle Analysis Apoptosis Assays P2_Data->P3_MoA Validated Hits Progress P3_Data Elucidate Mechanism of Action (e.g., G2/M Arrest, Apoptosis Induction) P3_MoA->P3_Data Data Analysis Lead_Opt Hit-to-Lead Optimization (SAR, ADME/Tox) P3_Data->Lead_Opt Informed Decision

Caption: Tiered screening cascade for 7-azaindole derivatives.

Phase 1: Primary Screening for Antiproliferative Activity

The Causality: The foundational question for any potential anticancer agent is whether it can halt the proliferation of cancer cells. Cell viability assays serve as a robust, high-throughput method to answer this. We are not yet concerned with the specific mechanism, but rather with identifying derivatives that exhibit a desired cellular phenotype—in this case, cytostatic or cytotoxic effects. Assays like MTT and XTT are chosen for their reliability, scalability, and cost-effectiveness. They measure the metabolic activity of a cell population, which is a direct proxy for cell viability and proliferation.[5][6]

Data Presentation: Antiproliferative Activity

Quantitative data from this phase should be summarized to compare the potency of all derivatives across multiple cancer cell lines. This allows for the early identification of compounds with broad activity or selective potency against specific cancer types.

Compound IDDerivative (R-Group)MCF-7 GI₅₀ (µM)[2][7]A549 GI₅₀ (µM)[2]HEPG2 GI₅₀ (µM)[2]
REF-01 Doxorubicin0.050.080.06
AZN-001 -H> 50> 50> 50
AZN-002 -NH(CH₂CH₃)15.222.518.9
AZN-003 -NH(Cyclopropyl)1.85.43.1
AZN-004 -NH(Phenyl)0.752.11.5

Data are hypothetical and for illustrative purposes.

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan product, eliminating a solubilization step and reducing workflow time.[8][9]

Principle: Metabolically active cells reduce the tetrazolium salt XTT to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring absorbance.[8][10]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture. For every 5 mL of XTT labeling reagent, add 0.1 mL of the electron-coupling reagent. Mix well.

  • Assay Incubation: Add 50 µL of the prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator. The incubation time should be optimized based on the cell line's metabolic rate.

  • Data Acquisition: Measure the absorbance of the samples in a microplate spectrophotometer at a wavelength of 450-490 nm.[10] A reference wavelength of >650 nm is used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the GI₅₀ (concentration for 50% inhibition of cell growth) or IC₅₀ (concentration for 50% inhibition) value.

Phase 2: Target Identification and Kinase Inhibition Profiling

The Causality: A significant portion of 7-azaindole derivatives owe their anticancer activity to the inhibition of protein kinases.[2][11] Once a compound shows antiproliferative effects, it is crucial to determine if it acts on a specific molecular target. A broad in vitro kinase panel screen is the most efficient way to identify potential kinase targets and assess selectivity.[12][13] However, biochemical activity does not always translate to cellular efficacy.[14] Therefore, it is essential to validate these findings in a cellular context, for instance, by using Western Blot to measure the phosphorylation of a known substrate of the target kinase.

Data Presentation: Kinase Inhibition Profile

The goal is to find compounds that are potent against the desired target (e.g., FGFR1) and selective against other kinases to minimize off-target effects.

Compound IDTarget KinaseIC₅₀ (nM)[11]Selectivity vs. VEGFR2 (Fold)
AZN-004 FGFR17120
FGFR2993
FGFR32533
VEGFR28401
AZN-008 FGFR12105
VEGFR210501

Data are hypothetical and for illustrative purposes.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Luminescence Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[15][16]

Principle: The assay is performed in two steps. First, the kinase reaction occurs, and then the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is used by luciferase to generate a light signal that is proportional to the initial kinase activity.[15]

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, add the kinase buffer, the specific peptide substrate for the target kinase (e.g., FGFR1), and the test compound at various concentrations.

  • Initiate Reaction: Add the recombinant kinase enzyme to all wells except the "no enzyme" control. To initiate the reaction, add an optimized concentration of ATP (often the Km value).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescence: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The signal is inversely proportional to kinase inhibition. Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value for each compound.

Experimental Protocol: Cellular Target Validation via Western Blot

Principle: This technique allows for the detection of specific proteins in a cell lysate. By using an antibody that recognizes the phosphorylated form of a kinase's substrate, we can directly measure the inhibitory effect of our compound inside the cell.[17]

G cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A1 Treat cells with compound A2 Lyse cells to extract proteins A1->A2 B1 Separate proteins by size (SDS-PAGE) A2->B1 B2 Transfer proteins to membrane B1->B2 C1 Block membrane B2->C1 C2 Incubate with Primary Ab (e.g., anti-pERK) C1->C2 C3 Incubate with HRP-conjugated Secondary Ab C2->C3 C4 Add chemiluminescent substrate C3->C4 D1 Image & Quantify Bands C4->D1

Caption: Standard Western Blot workflow for target validation.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells and grow them to 70-80% confluency. Starve the cells (if necessary to reduce basal signaling) and then pre-treat with various concentrations of the test compound for 1-2 hours. Stimulate the cells with an appropriate growth factor (e.g., FGF for the FGFR pathway) for a short period (e.g., 15 minutes) to activate the target kinase.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them with 1X SDS sample buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer to a microcentrifuge tube, and sonicate to shear DNA.[17][18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • SDS-PAGE: Normalize the samples to equal protein concentration, add loading buffer, and boil for 5 minutes. Load 15-20 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[20]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated substrate of interest (e.g., anti-phospho-FRS2 for FGFR) overnight at 4°C with gentle agitation.[17]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[19]

  • Analysis: Quantify the band intensity using densitometry software. To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate and/or a housekeeping protein like GAPDH or β-actin.

Phase 3: Gaining Mechanistic Insight

The Causality: Knowing that a compound inhibits a specific kinase and stops cell proliferation is not enough. We need to understand the downstream cellular consequences. For example, does the compound simply halt the cell cycle (cytostatic), or does it trigger programmed cell death (cytotoxic)? Answering this provides a more complete picture of the compound's therapeutic potential and can reveal biomarkers for future clinical studies. Flow cytometry is a powerful tool for these investigations.[4]

Hypothetical Signaling Pathway and MoA

Many kinase inhibitors, such as those targeting FGFR, impinge on the RAS/MEK/ERK pathway, which is a master regulator of cell proliferation and survival. Inhibition of this pathway can lead to cell cycle arrest, often at the G1/S or G2/M transition.[11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 p-FRS2 Inhibitor AZN-004 (Compound) Inhibitor->FGFR RAS RAS FRS2->RAS Signal Cascade RAF RAF RAS->RAF Signal Cascade MEK MEK RAF->MEK Signal Cascade ERK ERK MEK->ERK Signal Cascade Prolif Gene Transcription (Proliferation, Survival) ERK->Prolif Arrest G1/S Arrest Prolif->Arrest Apoptosis Apoptosis Prolif->Apoptosis

References

An In-depth Technical Guide to the Structural Analysis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the 7-azaindole scaffold, this molecule serves as a crucial building block for pharmacologically active agents, including protein kinase inhibitors.[1] A thorough understanding of its three-dimensional structure, electronic properties, and intermolecular interactions is paramount for rational drug design and the optimization of its therapeutic potential. This guide delineates a multi-faceted analytical approach, integrating data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational modeling. Each section explains the causality behind the chosen experimental and theoretical methods, presenting validated protocols and interpreting the resulting data to construct a holistic and self-consistent structural profile of the title compound.

Introduction: The Significance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its unique electronic and hydrogen-bonding properties, which mimic those of indole, allow it to interact with a wide array of biological targets. The introduction of a chlorine atom at the 5-position and a carboxylic acid at the 2-position of the 7-azaindole core, yielding this compound, modulates the molecule's steric and electronic characteristics, influencing its binding affinity and pharmacokinetic profile. This guide will systematically deconstruct the structural features of this important molecule.

Foundational Physicochemical Properties

A prerequisite to any in-depth structural analysis is the confirmation of the molecule's fundamental properties. These data serve as a baseline for all subsequent spectroscopic and crystallographic investigations.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂[2]
Molecular Weight 196.59 g/mol [2]
CAS Number 800401-84-7[2][3]
IUPAC Name This compound[2]

Synthesis and Structural Confirmation: A Validated Protocol

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ethyl ester. This process serves as the initial confirmation of the compound's identity, with the successful conversion of the starting material to the desired product being monitored by techniques such as Thin Layer Chromatography (TLC) and subsequently validated by the analytical methods detailed in this guide.

Experimental Protocol: Saponification of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Dissolution: Dissolve ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol.

  • Hydrolysis: Add an aqueous solution of a strong base, for instance, 2M sodium hydroxide (NaOH) (1.3 eq), to the solution.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Acidification: Dilute the residue with water and acidify to a pH of approximately 4 using a suitable acid like acetic acid.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield this compound as a solid.

The rationale behind this straightforward saponification is the high reactivity of the ester functional group towards nucleophilic attack by hydroxide ions, leading to the formation of the corresponding carboxylate salt, which upon acidification, yields the desired carboxylic acid.

G A Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate B Dissolve in Ethanol A->B C Add 2M NaOH B->C D Heat to Reflux C->D E Reaction Monitoring (TLC) D->E F Solvent Evaporation E->F G Acidification (Acetic Acid) F->G H Filtration and Drying G->H I This compound H->I

Caption: Synthetic workflow for this compound.

X-ray Crystallography: Unveiling the Solid-State Architecture

While a single-crystal X-ray structure for this compound is not publicly available, a detailed analysis of the closely related compound, 5-chloro-7-azaindole-3-carbaldehyde, provides significant insights into the expected solid-state packing and intermolecular interactions.

Comparative Crystallographic Data
Parameter5-chloro-7-azaindole-3-carbaldehyde
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.82810(12)
b (Å) 12.7330(3)
c (Å) 15.9167(5)
**β (°) **94.539(3)
Z 4

Data obtained from a study on a closely related derivative.

The crystal structure of 5-chloro-7-azaindole-3-carbaldehyde reveals that the molecules form dimers through strong N-H···N hydrogen bonds. It is highly probable that this compound will also form dimers in the solid state, likely through hydrogen bonding between the carboxylic acid moieties, a common motif for carboxylic acids. The presence of the pyrrole N-H and the pyridine nitrogen allows for additional hydrogen bonding, potentially leading to more complex three-dimensional networks.

The planarity of the 7-azaindole ring system is a key feature, arising from the sp² hybridization of the constituent atoms and the delocalization of π-electrons. This planarity is crucial for its ability to intercalate into DNA or fit into the active sites of enzymes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton in Solution

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. A combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H proton of the pyrrole ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the carboxylic acid group, and the pyridine nitrogen.

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-3~7.1-7.3s
H-4~8.2-8.4d
H-6~8.0-8.2d
N-H~12.0-13.0br s
COOH~13.0-14.0br s

Predicted values are based on computational models and data from similar structures.

The downfield shift of the N-H and COOH protons is indicative of their acidic nature and involvement in hydrogen bonding with the solvent. The distinct chemical shifts of the aromatic protons allow for unambiguous assignment and confirmation of the substitution pattern.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

CarbonPredicted Chemical Shift (ppm)
C-2~162-165
C-3~110-113
C-3a~128-131
C-4~120-123
C-5~145-148
C-6~118-121
C-7a~148-151
COOH~165-168

Predicted values are based on computational models and data from similar structures.

The deshielding of C-2 and the carboxylic carbon is due to their direct attachment to electronegative oxygen atoms. The chemical shifts of the other carbons in the heterocyclic ring system are consistent with their positions within the aromatic framework.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Expected Mass Spectrum

For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted m/z values:

  • [M]⁺ (for ³⁵Cl): 196.00

  • [M]⁺ (for ³⁷Cl): 198.00

  • [M+H]⁺ (for ³⁵Cl): 197.01

  • [M+H]⁺ (for ³⁷Cl): 199.01

Fragmentation Analysis

The fragmentation of the molecular ion would likely proceed through characteristic pathways for carboxylic acids and aromatic systems.

G A [M]+ (m/z 196/198) B Loss of H₂O (m/z 178/180) A->B C Loss of COOH (m/z 151/153) A->C D Loss of CO (m/z 123/125) C->D

Caption: Predicted mass spectrometry fragmentation pathway.

A primary fragmentation pathway would involve the loss of the carboxylic acid group as a radical (•COOH), followed by the loss of carbon monoxide (CO) from the resulting fragment. Another possibility is the loss of a water molecule (H₂O) from the molecular ion.

Vibrational Spectroscopy (FTIR): Probing Functional Groups and Hydrogen Bonding

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying functional groups within a molecule.

Expected FTIR Spectrum

The FTIR spectrum of this compound would be characterized by several key absorption bands.

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300 (broad)Stretching vibration, indicative of strong hydrogen bonding.
N-H (Pyrrole)3200-3400 (sharp)Stretching vibration.
C=O (Carboxylic Acid)1680-1710Stretching vibration.
C=C and C=N (Aromatic)1450-1600Ring stretching vibrations.
C-Cl700-800Stretching vibration.

The broadness of the O-H stretching band is a hallmark of carboxylic acid dimers formed through hydrogen bonding. The position of the C=O stretching frequency provides information about the electronic environment of the carbonyl group.

Conclusion: A Holistic Structural Perspective

The comprehensive structural analysis of this compound, integrating data from multiple analytical techniques, provides a detailed and self-consistent picture of this important molecule. The planar, aromatic 7-azaindole core is substituted with a chlorine atom that modulates its electronic properties and a carboxylic acid group that is a key site for intermolecular interactions and further chemical modification. The propensity of this molecule to form hydrogen-bonded dimers in the solid state and to exhibit characteristic spectroscopic signatures provides a robust framework for its identification, characterization, and rational application in drug discovery and development. This guide serves as a foundational resource for researchers working with this and related heterocyclic compounds, enabling a deeper understanding of their structure-activity relationships.

References

An In-depth Technical Guide to the Reactivity and Application of the 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold, a derivative of 7-azaindole, is a cornerstone heterocyclic motif in modern medicinal chemistry. Its unique electronic architecture, combining an electron-rich pyrrole ring with an electron-deficient pyridine ring, offers a versatile platform for drug design. This guide provides an in-depth exploration of the scaffold's reactivity, offering a strategic roadmap for its functionalization. We will dissect the reactivity of each component of the molecule—the pyridine ring, the pyrrole moiety, and the carboxylic acid—providing both mechanistic insights and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this privileged scaffold in their discovery programs.

Introduction: The Strategic Value of the 7-Azaindole Core

The 7-azaindole framework has garnered significant attention in drug discovery due to its role as a bioisosteric replacement for indole. This substitution can modulate key physicochemical properties such as solubility, pKa, and lipophilicity, which in turn can enhance a compound's binding affinity to molecular targets and improve its ADME-Tox profile[1]. The introduction of a chlorine atom at the 5-position and a carboxylic acid at the 2-position of the 7-azaindole core, creating this compound, further enhances its utility by providing multiple handles for synthetic diversification.

Electronic Landscape and Inherent Reactivity

The reactivity of the this compound scaffold is governed by the interplay of the electron-donating pyrrole ring and the electron-withdrawing pyridine ring. The nitrogen atom in the pyridine ring reduces the electron density of the six-membered ring, making it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen. Conversely, the pyrrole ring is electron-rich and prone to electrophilic substitution. The chloro and carboxylic acid substituents also play a crucial role in directing the regioselectivity of further modifications.

Functionalization Strategies for the Pyridine Ring

The chloro-substituted pyridine moiety is a key site for diversification, primarily through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C5 position is susceptible to displacement by a variety of nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen.

Mechanistic Insight: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate[2][3][4]. The rate-determining step is often the initial nucleophilic attack on the electron-deficient carbon bearing the leaving group[3].

Experimental Protocol: SNAr with an Amine Nucleophile

  • Objective: To replace the C5 chloro group with a primary or secondary amine.

  • Reagents: this compound, desired amine (1.2-2.0 equivalents), a suitable base (e.g., K2CO3, Cs2CO3, or an organic base like DIPEA), and a high-boiling point polar aprotic solvent (e.g., DMSO, DMF, or NMP).

  • Procedure:

    • To a solution of this compound in the chosen solvent, add the amine and the base.

    • Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Acidify the aqueous solution with a suitable acid (e.g., 1N HCl) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum to afford the desired 5-amino-substituted product.

  • Self-Validation: The identity and purity of the product can be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the starting material and the appearance of a new product spot on TLC/LC-MS with a different retention time validates the reaction's progress.

Metal-Catalyzed Cross-Coupling Reactions

The C5-chloro group serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for a successful cross-coupling reaction. Biarylphosphine ligands, such as SPhos and XPhos, are often effective for these transformations due to their ability to promote the challenging oxidative addition and reductive elimination steps[5]. The use of palladium precatalysts can also be advantageous as they allow for rapid catalyst activation[5].

Key Cross-Coupling Reactions:

Reaction Type Coupling Partner Typical Catalyst/Ligand System Resulting Bond
Suzuki-MiyauraAryl/heteroaryl boronic acids or estersPd(PPh3)4, PdCl2(dppf), or Pd2(dba)3/SPhosC-C
Buchwald-HartwigAmines, amidesPd2(dba)3/XPhos or RuPhosC-N
SonogashiraTerminal alkynesPdCl2(PPh3)2/CuIC-C (alkyne)
HeckAlkenesPd(OAc)2/phosphine ligandC-C (alkene)

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Scaffold, Boronic Acid, Base, Solvent start->reagents degas Degas Mixture reagents->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat to 80-120 °C catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify end Characterize Product purify->end

Caption: Suzuki-Miyaura cross-coupling workflow.

Reactivity of the Pyrrole Ring

The electron-rich pyrrole ring is susceptible to electrophilic substitution, primarily at the C3 position.

Electrophilic Aromatic Substitution (EAS)

Common EAS reactions on the 7-azaindole core include halogenation, nitration, and Friedel-Crafts reactions[1][6].

Mechanistic Pathway: Vilsmeier-Haack Formylation

Vilsmeier_Haack reagents DMF + POCl3 vilsmeier_reagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- reagents->vilsmeier_reagent attack Nucleophilic Attack by Pyrrole C3 vilsmeier_reagent->attack scaffold 5-Chloro-7-azaindole Scaffold scaffold->attack intermediate Cationic Intermediate attack->intermediate hydrolysis Aqueous Hydrolysis intermediate->hydrolysis product 3-Formyl Product hydrolysis->product

Caption: Vilsmeier-Haack formylation mechanism.

Experimental Protocol: N-Iodosuccinimide (NIS) Iodination

  • Objective: To introduce an iodine atom at the C3 position.

  • Reagents: this compound, N-Iodosuccinimide (NIS, 1.1 equivalents), and a suitable solvent (e.g., DMF, CH3CN).

  • Procedure:

    • Dissolve the scaffold in the chosen solvent.

    • Add NIS portion-wise at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC/LC-MS).

    • Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Trustworthiness: This protocol is self-validating as the reaction progress can be easily monitored, and the product can be purified to a high degree of homogeneity, which can be confirmed by analytical techniques.

Modifications of the Carboxylic Acid Group

The carboxylic acid at the C2 position is a versatile handle for introducing a wide range of functionalities, most commonly through amide bond formation.

Experimental Protocol: Amide Coupling

  • Objective: To form an amide bond with a primary or secondary amine.

  • Reagents: this compound, desired amine (1.1 equivalents), a coupling agent (e.g., HATU, HBTU, or EDC/HOBt), an organic base (e.g., DIPEA or triethylamine), and a polar aprotic solvent (e.g., DMF, CH2Cl2).

  • Procedure:

    • To a solution of the carboxylic acid in the chosen solvent, add the amine and the organic base.

    • Add the coupling agent portion-wise at 0 °C or room temperature.

    • Stir the reaction mixture for a few hours until completion (monitor by TLC/LC-MS).

    • Perform an aqueous workup by adding water and extracting with an organic solvent.

    • Wash the combined organic layers with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting amide by column chromatography or recrystallization.

Logical Relationship of Reagents in Amide Coupling

Amide_Coupling Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Activation Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Activated_Ester Amide_Product Amide Product Activated_Ester->Amide_Product Nucleophilic Attack Amine Amine Amine->Amide_Product Base Base (DIPEA) Base->Amine Deprotonation

Caption: Reagent roles in amide coupling.

Conclusion

The this compound scaffold is a highly valuable building block in medicinal chemistry, offering multiple avenues for synthetic exploration. A thorough understanding of its electronic properties and the interplay of its functional groups allows for the rational design of synthetic routes to access a diverse range of novel chemical entities. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists to effectively utilize this scaffold in their drug discovery endeavors.

References

Methodological & Application

Application Notes & Protocols: Synthesis and Functionalization of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in medicinal chemistry and drug discovery. As a bioisostere of indole, the replacement of the C-7 with a nitrogen atom often imparts improved pharmacological properties, such as enhanced solubility and better bioavailability.[1] This has led to the development of several clinically significant drugs and drug candidates.[1] Derivatives of 7-azaindole have demonstrated a wide array of biological activities, including antitumor, antibacterial, and antiviral properties. The specific molecule, 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, serves as a crucial building block for the synthesis of a new generation of targeted therapeutics, particularly as inhibitors of various enzymes.[2] The strategic placement of the chloro substituent and the carboxylic acid handle allows for diverse and specific functionalization, making it a valuable intermediate for creating libraries of bioactive compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development.

PropertyValueSource
CAS Number 800401-84-7[3]
Molecular Formula C₈H₅ClN₂O₂[3]
Molecular Weight 196.59 g/mol [3]
Appearance Off-white to light yellow solid-
Solubility Soluble in DMF, DMSO; sparingly soluble in methanol and ethanol-

Synthesis of this compound

The most direct and widely employed method for the synthesis of the title compound is the saponification of its corresponding ethyl ester. This approach is favored for its high yield and operational simplicity.

Synthetic Pathway Overview

The synthesis starts from the commercially available ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, which is hydrolyzed under basic conditions to yield the target carboxylic acid.

Synthesis Start Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Product This compound Start->Product 1. NaOH, EtOH/H₂O, Reflux 2. Acetic Acid (or HCl) to pH 4

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Saponification of Ethyl Ester

This protocol outlines the hydrolysis of ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate to the corresponding carboxylic acid.

Materials:

  • Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH), 2M aqueous solution

  • Water (deionized)

  • Acetic acid (glacial) or 1N Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Desiccator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 equivalent) in ethanol (approximately 10 mL per 1.3 mmol of ester).

  • Addition of Base: To the stirred solution, add a 2M aqueous solution of sodium hydroxide (1.3 equivalents).

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, add water (approximately 8 mL per 1.3 mmol of starting ester). While stirring, carefully add acetic acid or 1N HCl dropwise to adjust the pH to approximately 4.0. A precipitate will form.[4]

  • Isolation of Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold water to remove any residual salts. Dry the product in a desiccator to a constant weight to afford this compound.[4]

Expected Yield: >90%

Functionalization of this compound

The carboxylic acid group at the C-2 position is the primary site for functionalization, most commonly through the formation of amides. This allows for the introduction of a wide variety of substituents, which is a key strategy in tuning the biological activity of the 7-azaindole core.

Functionalization Strategy: Amide Coupling

Amide bond formation is a robust and versatile reaction for derivatizing the title compound. Standard peptide coupling reagents can be employed to achieve high yields and purity.

Functionalization Start This compound Product 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivative Start->Product Coupling Reagent (e.g., T3P, HATU) DIPEA, DMF, rt Amine R₁R₂NH Amine->Product

Caption: General scheme for amide coupling functionalization.

Detailed Experimental Protocol: Amide Bond Formation via T3P Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using propylphosphonic anhydride (T3P) as the coupling agent.[2]

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • Propylphosphonic anhydride (T3P), 50% solution in DMF or EtOAc

  • N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed vial

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

  • Standard work-up and purification supplies (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous DMF.

  • Addition of Amine and Base: Add the desired amine (1.1 equivalents) to the solution, followed by the dropwise addition of DIPEA (3.0 equivalents).

  • Addition of Coupling Reagent: Add the T3P solution (1.5 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes to 4 hours. Monitor the progress of the reaction by TLC or LC-MS.[2]

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Comparative Data for Coupling Reagents:

Coupling ReagentBaseSolventTypical Reaction TimeGeneral Observations
T3P DIPEADMF/EtOAc0.5 - 4 hHigh yields, easy work-up.[2]
HATU DIPEADMF1 - 6 hEffective for sterically hindered amines.[5]
DCC/DMAP DMAP (cat.)DCM4 - 12 hCan lead to dicyclohexylurea (DCU) byproduct, which requires careful removal.[5]
SOCl₂/Pyridine PyridineDCM/Toluene1 - 3 hRequires conversion to acid chloride intermediate; suitable for robust substrates.[5]

Conclusion

This compound is a pivotal intermediate in the synthesis of novel therapeutic agents. The protocols provided herein offer reliable and efficient methods for its synthesis and subsequent functionalization. The straightforward saponification of the corresponding ethyl ester provides the carboxylic acid in high yield. The subsequent amide coupling, a key functionalization step, can be achieved using various modern coupling reagents, with T3P offering a particularly efficient and clean transformation. These methods provide a solid foundation for researchers in medicinal chemistry to explore the vast chemical space accessible from this versatile 7-azaindole building block.

References

Application Notes and Protocols for Amide Coupling of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry, recognized for its role as a bioisosteric replacement for indole in numerous biologically active molecules.[1] Its unique hydrogen bonding capabilities, with the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole NH serving as a donor, allow it to mimic the hinge-binding interactions of ATP in protein kinases.[2] This has led to the development of several successful kinase inhibitors, including the FDA-approved drug Vemurafenib.[2] The derivative, 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, is a key building block for introducing this critical pharmacophore into new chemical entities, making the efficient and reliable formation of amide bonds from this acid a critical step in drug discovery pipelines.

This guide provides an in-depth analysis of common amide coupling protocols, tailored specifically for the challenges and nuances of using this compound. We will move beyond simple step-by-step instructions to explore the underlying mechanisms, the rationale for reagent selection, and field-proven strategies for optimizing reaction outcomes and troubleshooting common issues.

The Fundamental Chemistry: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. The primary hurdle is the acid-base reaction between the two components, which deactivates the amine nucleophile.[3] Therefore, the carboxylic acid must first be activated by converting the hydroxyl group into a better leaving group. This is the central role of coupling reagents.[4] The process can be generalized into a two-step sequence occurring in a single pot:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate (e.g., an active ester or a mixed anhydride).

  • Coupling: The amine nucleophile attacks the activated intermediate, displacing the leaving group and forming the thermodynamically stable amide bond.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate + Coupling Reagent Coupling Reagent Coupling Reagent Amine Amine Amide Product Amide Product Activated Intermediate->Amide Product + Amine Byproduct Byproduct

General Workflow of Amide Coupling

The choice of coupling reagent is paramount and depends on factors such as the reactivity of both the acid and the amine, steric hindrance, the risk of racemization at adjacent chiral centers, and the desired reaction conditions.[5] For a heterocyclic substrate like this compound, considerations also include its solubility and the potential for side reactions involving the azaindole ring system.

Comparative Analysis of Key Coupling Protocols

We will focus on three widely-used and effective coupling systems:

  • HATU (Uronium/Aminium Salt-Based)

  • EDC/HOBt (Carbodiimide-Based)

  • T3P® (Phosphonic Anhydride-Based)

HATU: The High-Performance Standard

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium salt coupling reagent known for its high efficiency, fast reaction times, and ability to suppress racemization.[6]

Mechanism of Action: The reaction begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-active ester. The amine then attacks this active ester to form the amide bond, releasing the HOAt byproduct.[1] The pyridine nitrogen within the HOAt moiety is thought to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the reaction.

HATU_Mechanism Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate + Base Base Base (DIPEA) Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU_reagent HATU HATU_reagent->Active_Ester Amide Amide Product Active_Ester->Amide + Amine TMU Tetramethylurea Active_Ester->TMU Amine R'-NH₂ HOAt HOAt Amide->HOAt

Simplified HATU Coupling Mechanism

Protocol Considerations for 7-Azaindole Carboxylic Acid:

  • Pre-activation: It is often beneficial to "pre-activate" the carboxylic acid by stirring it with HATU and a base for a short period (15-30 minutes) before adding the amine. This ensures the formation of the active ester and can improve yields, especially with less nucleophilic amines.[7]

  • Base Selection: DIPEA is the most common base used with HATU. Typically, 2-3 equivalents are used to neutralize the hexafluorophosphate salt and deprotonate the carboxylic acid.[1]

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are preferred. DMF is often superior for dissolving the 7-azaindole carboxylic acid, which may have limited solubility.[7]

  • Stoichiometry: Using a slight excess of HATU (1.1-1.2 eq) can help drive the reaction to completion.

EDC/HOBt: The Classic Workhorse

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate.[8] This intermediate is highly reactive but can be unstable and prone to racemization. The addition of 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable and less racemization-prone HOBt-active ester.[9]

Mechanism of Action: The carboxylic acid adds to the carbodiimide (EDC), forming the unstable O-acylisourea. This intermediate is then attacked by HOBt to generate the HOBt-active ester. Finally, the amine attacks the active ester to yield the desired amide, with the EDC converting to a water-soluble urea byproduct that is easily removed during aqueous workup.[1]

EDC_Mechanism Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + EDC EDC_reagent EDC EDC_reagent->O_Acylisourea HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea Water-Soluble Urea O_Acylisourea->Urea HOBt_reagent HOBt HOBt_reagent->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + Amine Amine R'-NH₂ Amine->Amide

Simplified EDC/HOBt Coupling Mechanism

Protocol Considerations for 7-Azaindole Carboxylic Acid:

  • Additive is Key: For electron-deficient heterocyclic acids, using an additive like HOBt or its superior analogue HOAt is crucial for good yields.[9] For particularly challenging couplings, such as with electron-deficient anilines, the addition of DMAP (1 equivalent) along with a catalytic amount of HOBt has been shown to be effective.[10]

  • Order of Addition: It is generally recommended to mix the carboxylic acid, amine, and HOBt together before adding EDC. This allows the amine to immediately react with the active ester as it is formed, minimizing side reactions.

  • Temperature Control: The reaction is typically started at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature.[2]

T3P®: The Green and Efficient Alternative

T3P® (n-Propanephosphonic acid anhydride) is a cyclic phosphonic anhydride that serves as a powerful and mild dehydrating agent for amide bond formation. It is known for producing high yields, low epimerization, and water-soluble byproducts, which simplifies purification.[8]

Mechanism of Action: The carboxylic acid is deprotonated by a base, and the resulting carboxylate attacks one of the phosphorus atoms of the T3P® trimer. This forms a mixed phosphonic-carboxylic anhydride, which is a highly activated intermediate. The amine then attacks the carbonyl carbon of this mixed anhydride to form the amide, generating water-soluble phosphonic acid byproducts.

T3P_Mechanism Carboxylate R-COO⁻ Mixed_Anhydride Mixed Anhydride Carboxylate->Mixed_Anhydride + T3P® T3P_reagent T3P® T3P_reagent->Mixed_Anhydride Amide Amide Product Mixed_Anhydride->Amide + Amine Byproducts Water-Soluble Phosphonic Acids Mixed_Anhydride->Byproducts Amine R'-NH₂ Amine->Amide

References

Application Notes and Protocols for the Synthesis and Evaluation of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxamides as Selective PDE4B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis and biological evaluation of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxamides, a novel chemical series with potent and selective inhibitory activity against phosphodiesterase 4B (PDE4B). We detail the rationale behind targeting PDE4B for inflammatory and neurological disorders, provide a step-by-step protocol for the chemical synthesis of the core scaffold and its amide derivatives, and present a robust in vitro protocol for assessing their inhibitory potency and selectivity. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel anti-inflammatory therapeutics.

Introduction: Targeting PDE4B for Anti-Inflammatory Therapy

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE4 family, which is specific for cAMP, is a well-established therapeutic target for inflammatory diseases due to its high expression in immune and inflammatory cells like macrophages, neutrophils, and T-cells.[1][2] By catalyzing the breakdown of cAMP, PDE4 enzymes dampen the intracellular signals that lead to anti-inflammatory responses.[3]

The PDE4 family has four subtypes (PDE4A, 4B, 4C, and 4D). While inhibition of the PDE4 family is therapeutically beneficial, non-selective inhibitors are often associated with dose-limiting side effects, particularly nausea and emesis, which are primarily linked to the inhibition of the PDE4D subtype.[4][5] In contrast, the PDE4B subtype is highly expressed in inflammatory and immune cells, and its inhibition is directly correlated with the suppression of pro-inflammatory cytokines such as TNF-α.[1][3][6][7] Therefore, developing inhibitors with high selectivity for PDE4B over PDE4D is a critical strategy for creating effective and well-tolerated anti-inflammatory drugs.[5][8]

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a promising core structure for developing selective PDE4B inhibitors.[1] This guide focuses on the synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives and their characterization as potent and selective PDE4B inhibitors.

Mechanism of Action: PDE4B Inhibition

The therapeutic effect of PDE4B inhibitors stems from their ability to increase intracellular cAMP levels. This elevation in cAMP activates downstream signaling cascades, primarily through Protein Kinase A (PKA), leading to a reduction in the production of pro-inflammatory mediators.[3][6][9]

PDE4B_Pathway cluster_membrane Cell Membrane ProInflammatory_Stimuli Pro-Inflammatory Stimuli (e.g., LPS) AC Adenylate Cyclase (AC) ProInflammatory_Stimuli->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4B PDE4B Enzyme cAMP->PDE4B PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (inactive) PDE4B->AMP Hydrolysis Anti_Inflammatory_Response Anti-Inflammatory Response (e.g., ↓ TNF-α) PKA->Anti_Inflammatory_Response Inhibitor 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Inhibitor->PDE4B Inhibits

Caption: Signaling pathway of PDE4B inhibition.

Synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxamides

The synthesis of the target compounds is achieved through a multi-step process that begins with the construction of the core 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, followed by amide coupling with various amines.

Synthetic Workflow Diagram

Synthesis_Workflow SM Starting Material (e.g., 2-amino-6-chloropyridine) Intermediate1 Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate SM->Intermediate1 Hemetsberger–Knittel Synthesis Intermediate2 This compound Intermediate1->Intermediate2 Ester Hydrolysis (e.g., LiOH) Final_Product Final Product 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxamides Intermediate2->Final_Product Amide Coupling (e.g., HATU, DIPEA) Amine R-NH2 (Various Amines) Amine->Final_Product

Caption: General synthetic workflow for target compounds.

Protocol 1: Synthesis of the Key Intermediate

This protocol describes the synthesis of this compound, adapted from established literature procedures.[1][10]

Step A: Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Reaction Setup: To a solution of 2-amino-6-chloropyridine (1.0 eq) in a suitable solvent such as toluene, add methyl 2-azido-4,4-diethoxybutanoate (1.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: This reaction is a variation of the Hemetsberger–Knittel indole synthesis, which involves the thermal decomposition of an α-azido-α,β-unsaturated ester to form the pyrrole ring fused to the pyridine core.

  • Work-up: After completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired ester intermediate.

Step B: this compound

  • Reaction Setup: Dissolve the methyl ester from Step A (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH, ~2.0-3.0 eq) to the solution and stir at room temperature for 2-4 hours. Monitor the saponification by TLC or LC-MS until the starting material is consumed.

    • Rationale: LiOH is a strong base used for the saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid. The THF/water solvent system ensures solubility of both the organic substrate and the inorganic base.

  • Work-up: Once the reaction is complete, concentrate the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~3-4 using 1N hydrochloric acid (HCl).

  • Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the key acid intermediate.

Protocol 2: Synthesis of Final Carboxamide Derivatives (e.g., Compound 11h from[1])

This protocol details the amide coupling reaction to generate the final products.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).

  • Amine Addition: Add the desired amine (e.g., 4-(trifluoromethoxy)benzylamine, 1.1 eq) to the solution.

  • Coupling Reagents: Add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).

    • Rationale: HATU is an efficient coupling reagent that activates the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the amine. DIPEA acts as a base to neutralize the HCl generated during the reaction and maintain a basic environment conducive to the coupling.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the final 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxamide.

Biological Evaluation: PDE4B Inhibition Assay

The inhibitory activity of the synthesized compounds is determined using an in vitro enzymatic assay. A fluorescence polarization (FP) based assay is a common, robust, and high-throughput method for this purpose.[9][11]

Principle of the Fluorescence Polarization (FP) Assay

The FP assay measures the change in the rotational speed of a fluorescently labeled substrate upon enzymatic action. A small, fluorescently labeled cAMP molecule (FAM-cAMP) tumbles rapidly in solution, resulting in a low polarization value. When PDE4B hydrolyzes FAM-cAMP to FAM-AMP, a binding agent in the detection solution captures the larger FAM-AMP product. This larger complex tumbles much more slowly, leading to a high polarization signal. An inhibitor will prevent the hydrolysis of FAM-cAMP, keeping the polarization signal low.

Assay Workflow Diagram

FP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor Dilutions) Start->Prepare_Reagents Dispense Dispense Inhibitor and PDE4B Enzyme into 384-well Plate Prepare_Reagents->Dispense Preincubate Pre-incubate (15 min, RT) Dispense->Preincubate Initiate_Reaction Initiate Reaction (Add FAM-cAMP Substrate) Preincubate->Initiate_Reaction Incubate Incubate (60 min, RT) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Add Binding Agent) Incubate->Stop_Reaction Read_Plate Read Fluorescence Polarization Stop_Reaction->Read_Plate Analyze Analyze Data (Calculate % Inhibition, IC50) Read_Plate->Analyze End End Analyze->End

Caption: Workflow for the PDE4B Fluorescence Polarization assay.[9]

Protocol 3: In Vitro PDE4B Fluorescence Polarization Assay

Materials:

  • Recombinant human PDE4B enzyme (e.g., from BPS Bioscience or Reaction Biology)[12]

  • PDE Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1% BSA)

  • FAM-cAMP substrate

  • Binding Agent/Stop Solution (specific to commercial kits)

  • Test compounds and a reference inhibitor (e.g., Rolipram or Roflumilast)

  • 384-well, low-volume, black assay plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compounds in 100% DMSO. A typical starting concentration is 10 mM. Then, perform an intermediate dilution in PDE Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup:

    • Add 5 µL of diluted test compound, reference inhibitor, or vehicle control (DMSO in buffer) to the appropriate wells of the 384-well plate.

    • Add 5 µL of PDE Assay Buffer to "no enzyme" control wells for background correction.

  • Enzyme Addition: Add 5 µL of diluted PDE4B enzyme solution to all wells except the "no enzyme" controls.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the FAM-cAMP substrate solution to all wells to start the enzymatic reaction. The final volume will be 20 µL.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Reaction Termination: Add 10 µL of the Binding Agent/Stop Solution to all wells. Incubate for another 30-60 minutes to allow the signal to stabilize.

  • Data Acquisition: Measure the fluorescence polarization on a compatible plate reader (Excitation ~485 nm, Emission ~530 nm).

  • Data Analysis:

    • Subtract the background FP values ("no enzyme" control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Data

A key goal of synthesizing a series of analogues is to understand the structure-activity relationship (SAR)—how changes in the chemical structure affect biological activity and selectivity. The following table presents representative data for a selection of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxamides, demonstrating their potency against PDE4B and selectivity over PDE4D.[1]

Compound IDR Group (Amine)PDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)Selectivity (PDE4D/PDE4B)
11a Benzylamine260>10000>38
11e 4-Fluorobenzylamine110880080
11h 4-(Trifluoromethoxy)benzylamine405000125
Rolipram (Reference Compound)1201201

Data adapted from Mialli, D., et al. (2019). ACS Med. Chem. Lett.[1]

Interpretation of SAR: The data clearly indicate that substitution on the benzylamine ring significantly impacts potency and selectivity. The introduction of electron-withdrawing groups at the 4-position, such as fluorine (11e) and trifluoromethoxy (11h), enhances PDE4B inhibitory activity. Notably, compound 11h emerges as a highly potent and selective inhibitor, with a 125-fold preference for PDE4B over PDE4D, representing an excellent lead for further development.[1]

Conclusion

The 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold is a valuable starting point for the development of potent and selective PDE4B inhibitors. The synthetic route is robust, relying on established chemical transformations like the Hemetsberger synthesis and standard amide coupling, allowing for the facile generation of diverse analogues. The use of a fluorescence polarization assay provides a reliable method for evaluating the inhibitory activity of these compounds. The SAR data confirms that targeted modifications can significantly improve both potency and, crucially, selectivity over the PDE4D isoform, which is key to avoiding dose-limiting side effects. The protocols and data presented herein provide a solid foundation for researchers aiming to explore this chemical space for novel anti-inflammatory and CNS-active therapeutics.

References

Application Notes and Protocols for the Synthesis of FGFR Inhibitors Using 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Imperative of Targeting FGFR with the 7-Azaindole Scaffold

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and angiogenesis.[1][2] Its aberrant activation, through gene amplification, activating mutations, or translocations, is a known oncogenic driver in a variety of solid tumors, including breast, lung, bladder, and gastric cancers.[1][3] This makes the FGFR family a compelling target for the development of novel cancer therapeutics.

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a privileged scaffold in kinase inhibitor design. Its ability to form two crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket mimics the interaction of the adenine portion of ATP, making it an excellent "hinge-binder."[4] This foundational interaction provides a strong anchor for the inhibitor, allowing for the exploration of various substituents to achieve high potency and selectivity. Our focus here is on a key starting material, 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid , a versatile building block for generating a library of potent and selective FGFR inhibitors through the formation of a carboxamide linkage at the 2-position. The chloro-substituent at the 5-position offers a potential vector for further chemical modification or can be a key interaction point within the active site.

This guide provides a detailed technical overview, from the rationale behind the synthetic strategy to step-by-step protocols for synthesis, purification, characterization, and biological evaluation of novel FGFR inhibitors derived from this key intermediate.

FGFR Signaling Pathway and the Rationale for Inhibition

Dysregulation of the FGF/FGFR axis leads to constitutive activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote tumor cell proliferation and survival.[3][5] Therefore, inhibiting the kinase activity of FGFR can effectively shut down these pro-oncogenic signals.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR Binding FRS2 FRS2 FGFR->FRS2 Recruitment & Phosphorylation PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Angiogenesis RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 DAG_IP3->Proliferation

Caption: Simplified FGFR Signaling Pathway.

Part 1: Chemical Synthesis of N-Aryl-5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxamide FGFR Inhibitors

The core of the synthetic strategy involves an amide bond formation between the carboxylic acid of our starting material and a diverse panel of primary or secondary amines, typically substituted anilines. The choice of the aniline component is critical for exploring the structure-activity relationship (SAR), as this moiety will project into a hydrophobic pocket of the FGFR kinase domain.

The Rationale Behind Amide Coupling Reagent Selection

Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, activation of the carboxylic acid is necessary. For heterocyclic carboxylic acids like this compound, several coupling reagents can be employed. The choice of reagent is crucial for achieving high yields and minimizing side reactions, especially with less nucleophilic anilines.

Coupling ReagentBaseKey Advantages & Considerations
HATU DIPEAHigh efficiency, fast reaction times, and reduced racemization. Often the reagent of choice for difficult couplings.
HBTU/TBTU DIPEA/DIEASimilar to HATU, very effective but can sometimes be slightly less reactive.
EDC/HOBt DIPEA/DMAP (cat.)Cost-effective and generates a water-soluble urea byproduct, simplifying workup. May require longer reaction times for less reactive amines.[6]
T3P® Pyridine/DIPEAA versatile and powerful reagent, with byproducts that are easily removed by aqueous workup.

Expert Insight: For the 7-azaindole scaffold, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is often the preferred reagent due to its high reactivity, which is particularly beneficial when coupling with electron-deficient anilines.[7] The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is standard to neutralize the generated acids without competing in the coupling reaction.

Detailed Protocol: Synthesis of a Representative Inhibitor

This protocol details the synthesis of N-(3,5-dimethoxyphenyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxamide , a common motif in FGFR inhibitors.

Synthesis_Workflow cluster_synthesis Synthesis Workflow Start Starting Material: 5-chloro-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Amine 3,5-dimethoxyaniline Amine->Coupling Workup Aqueous Workup (EtOAc, H2O, Brine) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, LC-MS, HRMS) Purification->Characterization Final Final Product: FGFR Inhibitor Characterization->Final

Caption: General workflow for the synthesis of the target FGFR inhibitor.

Materials:

  • This compound (1.0 eq)

  • 3,5-dimethoxyaniline (1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (e.g., 200 mg, 1.0 mmol).

  • Reagent Addition: Add anhydrous DMF (5 mL) to dissolve the starting material. To this solution, add 3,5-dimethoxyaniline (e.g., 184 mg, 1.2 mmol), followed by HATU (e.g., 418 mg, 1.1 mmol) and DIPEA (e.g., 0.44 mL, 2.5 mmol).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification:

The crude product is purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc in hexanes and gradually increasing to 50-70% EtOAc) is typically effective. The exact gradient should be determined by TLC analysis.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final product as a solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To determine the purity and confirm the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Part 2: Biological Evaluation of Synthesized FGFR Inhibitors

Once synthesized and characterized, the novel compounds must be evaluated for their biological activity. This involves a tiered approach, starting with in vitro enzymatic assays, followed by cell-based assays, and potentially culminating in in vivo studies for promising candidates.

In Vitro Kinase Inhibition Assay

The primary screen for any new inhibitor is to determine its ability to inhibit the enzymatic activity of the target kinase. The ADP-Glo™ Kinase Assay is a robust method for this purpose.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, the amount of ADP produced decreases.

Detailed Protocol (Adapted for FGFR1):

  • Prepare Reagents:

    • Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA.

    • FGFR1 Enzyme: Recombinant human FGFR1 kinase.

    • Substrate/ATP Mix: A suitable peptide substrate and ATP in kinase buffer.

    • Test Compound: Serially dilute the synthesized inhibitor in DMSO, then in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound at various concentrations.

    • Add 2 µL of FGFR1 enzyme.

    • Add 2 µL of the substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes to stop the kinase reaction and deplete remaining ATP.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Record luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

To assess the ability of the inhibitors to affect cancer cell growth, a cell-based proliferation assay is performed using cell lines with known FGFR alterations.

Recommended Cell Lines:

  • SNU-16: Gastric cancer, FGFR2 amplification.[8]

  • NCI-H1581: Lung cancer, FGFR1 amplification.[2]

  • KMS-11: Multiple myeloma, FGFR3 translocation.

Protocol (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized inhibitor for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis of Downstream Signaling

To confirm that the observed anti-proliferative effects are due to the inhibition of the FGFR pathway, Western blotting can be used to assess the phosphorylation status of FGFR and key downstream effectors like ERK.

Protocol:

  • Cell Treatment: Treat FGFR-dependent cells with the inhibitor at various concentrations for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: A dose-dependent decrease in the phosphorylation of FGFR and ERK would confirm on-target activity.

In Vivo Xenograft Model (for Advanced Candidates)

Promising compounds can be advanced to in vivo efficacy studies using tumor xenograft models.

Protocol Outline (NCI-H1581 Xenograft Model):

  • Tumor Implantation: Subcutaneously inject NCI-H1581 cells mixed with Matrigel into the flanks of immunodeficient mice.[3][5]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 150-200 mm³), then randomize the mice into treatment and control groups.[1][3]

  • Dosing: Administer the test compound (formulated in a suitable vehicle) and vehicle control to the respective groups, typically via oral gavage, on a predetermined schedule.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.[3]

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a set time point. Efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel FGFR inhibitors. The synthetic accessibility of diverse carboxamide derivatives, coupled with the robust biological assays outlined in this guide, provides a clear and effective pathway for identifying and optimizing potent and selective clinical candidates. The methodologies described herein are designed to be self-validating, ensuring that each step, from synthesis to in vivo testing, is grounded in established scientific principles and provides reliable, actionable data for drug discovery programs.

References

5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in the synthesis of FAK inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: The Strategic Application of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in the Synthesis of Potent Focal Adhesion Kinase (FAK) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signaling pathways that control cell survival, proliferation, migration, and angiogenesis.[1][2][3] Its overexpression and activation are frequently correlated with the progression and metastasis of various solid tumors, making it a high-value target for oncological drug development.[4][5] This guide provides a detailed examination of This compound , a privileged heterocyclic scaffold, and its pivotal role as a key intermediate in the synthesis of potent and selective FAK inhibitors. We present a comprehensive, step-by-step protocol for the synthesis of a representative FAK inhibitor, modeled after the core structure of Defactinib (VS-6063), to illustrate the practical application of this key building block.

Introduction: Targeting FAK in Oncology

Focal Adhesion Kinase is a central node where signals from integrins and growth factor receptors converge to drive cancer progression.[1][6] Upon activation, FAK undergoes autophosphorylation at the Tyr397 residue, creating a high-affinity binding site for Src family kinases.[3] This FAK/Src complex then phosphorylates a multitude of downstream substrates, activating pro-survival pathways such as PI3K/Akt and MAPK/ERK, and promoting cellular processes essential for metastasis, including epithelial-mesenchymal transition (EMT) and invasion.[4][5]

Given its multifaceted role in tumorigenesis, the development of small molecule FAK inhibitors is a promising therapeutic strategy.[7][8] These inhibitors typically target the ATP-binding pocket of the FAK kinase domain, preventing its catalytic activity and blocking downstream signaling.[8][9] The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a highly effective scaffold for designing such inhibitors due to its ability to form key hydrogen bonding interactions within the kinase hinge region, mimicking the native adenine of ATP.[10][11]

The Privileged Scaffold: this compound

The compound This compound serves as a crucial starting material for a significant class of FAK inhibitors, including the clinical candidate Defactinib.[12][13] Its structure is strategically designed for potency and ease of elaboration:

  • The 1H-pyrrolo[2,3-b]pyridine Core: This 7-azaindole nucleus acts as the primary pharmacophore, anchoring the inhibitor within the ATP-binding site.

  • The 2-Carboxylic Acid Group: This functional handle is the key reaction site for coupling with various amine-containing fragments, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.

  • The 5-Chloro Substituent: This electron-withdrawing group modulates the electronic properties of the heterocyclic core and can serve as a vector for further chemical modification or provide beneficial interactions within the kinase domain.

The following sections provide a detailed protocol for utilizing this building block in a key synthetic transformation central to the production of FAK inhibitors.

Synthetic Workflow and Protocol

The synthesis of a FAK inhibitor from this compound is primarily achieved through a robust amide bond formation. This protocol details the coupling of the carboxylic acid intermediate with a representative amine partner, illustrating a core step in the synthesis of molecules like Defactinib.

Synthetic Workflow Diagram

The overall transformation can be visualized as an amide coupling reaction, which is a cornerstone of medicinal chemistry for linking molecular fragments.

G SM 5-chloro-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid (Acid) Reagents Coupling Reagents (HATU, DIPEA) Solvent (DMF) SM->Reagents Amine Amine Fragment (e.g., N1-(4-(methylsulfonamido)benzyl)ethane-1,2-diamine) Amine->Reagents Product Final FAK Inhibitor (Amide Product) Reagents->Product Amide Coupling

Caption: General workflow for FAK inhibitor synthesis via amide coupling.

Detailed Experimental Protocol: Amide Coupling

This protocol describes the coupling of This compound (1) with a representative amine fragment (2) to yield the final amide product (3) .

Reaction Scheme: (1) + (2) --[HATU, DIPEA, DMF]--> (3)

Materials and Reagents:

ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount Used
This compound (1) 196.591.01.0197 mg
Amine Fragment (2) Varies1.11.1Varies
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.231.21.2456 mg
DIPEA (N,N-Diisopropylethylamine)129.243.03.00.52 mL
DMF (N,N-Dimethylformamide), anhydrous73.09--10 mL

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1) (197 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous DMF (10 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: To the solution, add the amine fragment (2) (1.1 mmol, 1.1 eq.), followed by HATU (456 mg, 1.2 mmol, 1.2 eq.).

    • Expert Insight: HATU is a highly efficient peptide coupling agent that rapidly activates the carboxylic acid to form a reactive O-acylisourea intermediate. This minimizes side reactions and racemization (if chiral centers are present).

  • Base Addition: Slowly add DIPEA (0.52 mL, 3.0 mmol, 3.0 eq.) to the reaction mixture.

    • Expert Insight: DIPEA is a sterically hindered, non-nucleophilic base. Its role is to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, increasing its nucleophilicity without competing in the coupling reaction itself.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Work-up: a. Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). b. Separate the layers. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM), to yield the pure amide product (3) .

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Context: The FAK Signaling Pathway

To appreciate the therapeutic rationale, it is crucial to understand the FAK signaling cascade. The diagram below illustrates how FAK integrates signals from the extracellular matrix (via integrins) and growth factors to promote cancer-associated cellular behaviors.

FAK_Pathway ECM Extracellular Matrix (ECM) Integrins Integrin Receptors ECM->Integrins FAK FAK Integrins->FAK Activation GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK RTK->FAK Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruits FAK_Src FAK/Src Complex pFAK->FAK_Src Src->FAK_Src PI3K PI3K FAK_Src->PI3K Activates MAPK RAS/MAPK FAK_Src->MAPK Activates Migration Migration & Invasion FAK_Src->Migration Akt Akt PI3K->Akt Survival Cell Survival (Anti-Anoikis) Akt->Survival Proliferation Proliferation MAPK->Proliferation Inhibitor FAK Inhibitor (e.g., Defactinib) Inhibitor->FAK Blocks ATP Binding

Caption: Simplified FAK signaling pathway and the point of intervention.

Inhibition of FAK with a small molecule synthesized from this compound effectively blocks the initial autophosphorylation step, preventing the recruitment of Src and halting the entire downstream cascade.[7][14]

Protocol for Biological Evaluation

Once synthesized, the inhibitor's biological activity must be validated.

A. In Vitro Kinase Assay:

  • Objective: To determine the direct inhibitory potency (IC₅₀) against the FAK enzyme.

  • Method: A biochemical assay using recombinant human FAK protein, ATP, and a suitable substrate peptide. The inhibitor is titrated at various concentrations, and kinase activity is measured (e.g., via phosphospecific antibodies or luminescence-based ATP detection).

B. Cell-Based Phosphorylation Assay:

  • Objective: To confirm the inhibitor's ability to block FAK signaling in a cellular context.

  • Method: Treat cancer cells known to overexpress FAK (e.g., MDA-MB-231 breast cancer cells) with the synthesized compound. After incubation, lyse the cells and perform a Western blot analysis using an antibody specific for phosphorylated FAK (p-FAK Y397). A dose-dependent decrease in the p-FAK signal indicates successful target engagement.[15][16]

Conclusion and Future Perspectives

This compound is a validated and highly valuable intermediate for the construction of clinical-grade FAK inhibitors. The straightforward and high-yielding amide coupling chemistry allows for rapid diversification, enabling medicinal chemists to fine-tune molecular properties to achieve desired therapeutic profiles. The resulting inhibitors have demonstrated significant potential in preclinical models and clinical trials, not only as monotherapies but also in combination with chemotherapy or immunotherapy to overcome resistance.[13] Future work will likely focus on developing next-generation inhibitors and PROTACs based on this versatile scaffold to further improve efficacy and target specificity.[12]

References

Application Notes & Protocols: The Strategic Use of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid in the Synthesis of Potent CSF1R Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting CSF1R – A Nexus in Oncology and Immunology

The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as CD115, is a pivotal receptor tyrosine kinase that governs the differentiation, proliferation, and survival of macrophages and their myeloid precursors.[1][2] Its activation by ligands CSF-1 (Colony-Stimulating Factor 1) or IL-34 triggers receptor dimerization, autophosphorylation, and the initiation of downstream signaling cascades, including the PI3K/Akt and ERK1/2 pathways, which are crucial for cell survival and proliferation.[3][4]

In the context of oncology, CSF1R signaling is critically implicated in the tumor microenvironment (TME).[5] Cancer cells often secrete CSF-1, which recruits and polarizes macrophages towards an immunosuppressive M2-like phenotype.[5] These Tumor-Associated Macrophages (TAMs) actively suppress anti-tumor immune responses and promote tumor growth, angiogenesis, and metastasis.[6] Consequently, inhibiting the CSF1/CSF1R axis has emerged as a highly attractive therapeutic strategy to deplete or reprogram these tumor-permissive macrophages, thereby unleashing the body's own immune system against the cancer.[5][7] This approach has shown promise in treating various cancers and other diseases like tenosynovial giant cell tumor (TGCT), where CSF1 is overexpressed.[7][8]

Small molecule inhibitors targeting the ATP-binding site of the CSF1R kinase domain represent a major class of therapeutics in this area.[9] Among the various heterocyclic scaffolds used to design these inhibitors, the 7-azaindole (pyrrolo[2,3-b]pyridine) core has proven to be particularly effective. This application note provides a detailed guide on the use of a key building block, 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid , in the synthesis of a representative CSF1R inhibitor, exemplified by the core structure of molecules like Pexidartinib.[10][11]

The CSF1R Signaling Pathway and Point of Inhibition

Upon ligand binding, CSF1R activates multiple downstream pathways to support macrophage function. A therapeutic inhibitor, synthesized from precursors like this compound, acts by competing with ATP in the kinase domain, thereby blocking the autophosphorylation event that initiates this cascade.

CSF1R_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm CSF1R CSF1R Dimer PI3K PI3K CSF1R->PI3K Autophosphorylation recruits & activates ERK ERK1/2 CSF1R->ERK JNK JNK CSF1R->JNK Ligand CSF-1 or IL-34 Ligand->CSF1R Binding & Dimerization Akt Akt PI3K->Akt Proliferation Survival & Proliferation Akt->Proliferation Differentiation Differentiation Akt->Differentiation ERK->Proliferation JNK->Proliferation Inhibitor CSF1R Inhibitor (e.g., Pexidartinib) Inhibitor->CSF1R

Caption: CSF1R signaling pathway and the mechanism of kinase inhibitors.

Part 1: The Chemistry - Why this compound?

The 7-azaindole scaffold is a bioisostere of indole and is considered a "privileged" structure in medicinal chemistry, particularly for kinase inhibitors. Its N7 nitrogen and pyrrole N-H group can form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, mimicking the interactions of the adenine base of ATP.

The choice of This compound as a starting material is strategic for several reasons:

  • Hinge-Binding Moiety : The core pyrrolo[2,3-b]pyridine structure provides the essential scaffold for binding to the CSF1R kinase hinge.

  • Chloro-Substituent : The chlorine atom at the 5-position serves a dual purpose. It can engage in specific hydrophobic or halogen-bonding interactions within a sub-pocket of the receptor, enhancing binding affinity and selectivity. Furthermore, it modulates the electronic properties of the ring system.

  • Carboxylic Acid Handle : The carboxylic acid at the 2-position is an ideal functional group, or "handle," for synthetic elaboration. It is readily activated for amide bond formation, one of the most robust and widely used reactions in drug synthesis, allowing for the straightforward introduction of diverse side chains to explore the inhibitor's structure-activity relationship (SAR).[12][13]

General Synthetic Strategy

The overall strategy involves a convergent synthesis where the core azaindole moiety is coupled with a side-chain-bearing amine. This is typically achieved through a standard amide coupling reaction.

Synthesis_Workflow A 5-Chloro-1H-pyrrolo[2,3-b]pyridine -2-carboxylic Acid (Core) C Carboxylic Acid Activation A->C B Amine Side Chain (R-NH2) D Amide Coupling Reaction B->D C->D E Work-up & Purification D->E F Final CSF1R Inhibitor E->F G Characterization (NMR, MS) F->G

Caption: General workflow for CSF1R inhibitor synthesis via amide coupling.

Part 2: Experimental Protocol - Synthesis of a Model CSF1R Inhibitor

This protocol details the synthesis of a model inhibitor, N-(5-chloropyridin-2-ylmethyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxamide , via an amide coupling reaction. This structure is representative of the core assembly found in potent CSF1R inhibitors.

Reaction Scheme:

(Self-generated image, not from search results)

Materials and Reagents:

ReagentSupplierGrade
This compoundCommercial>98%
(5-chloropyridin-2-yl)methanamineCommercial>98%
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)CommercialCoupling Grade
DIPEA (N,N-Diisopropylethylamine)CommercialAnhydrous, >99.5%
DMF (N,N-Dimethylformamide)CommercialAnhydrous, >99.8%
Dichloromethane (DCM)CommercialACS Grade
Ethyl Acetate (EtOAc)CommercialACS Grade
Saturated Sodium Bicarbonate (NaHCO₃) solutionLab Prepared-
Brine (Saturated NaCl solution)Lab Prepared-
Anhydrous Magnesium Sulfate (MgSO₄)CommercialReagent Grade
Silica GelCommercial230-400 mesh

Instrumentation:

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • NMR Spectrometer (¹H and ¹³C)

  • Mass Spectrometer (LC-MS)

Step-by-Step Methodology:

1. Reaction Setup:

  • To a 50 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 200 mg).

  • Add anhydrous DMF (approx. 10 mL) to dissolve the starting material.

  • Place the flask under an inert atmosphere (Nitrogen or Argon). Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen, which is crucial for the moisture-sensitive coupling reagent.

2. Amine Addition and Base:

  • To the stirred solution, add (5-chloropyridin-2-yl)methanamine (1.1 eq).

  • Add DIPEA (3.0 eq). Causality: DIPEA is a non-nucleophilic organic base. Its primary role is to neutralize the hexafluorophosphate acid generated from HATU during the reaction and to ensure the amine nucleophile is in its free base form, maximizing reactivity.

3. Carboxylic Acid Activation and Coupling:

  • In a single portion, add HATU (1.2 eq) to the reaction mixture at room temperature.

  • Allow the reaction to stir at room temperature.

  • Self-Validation: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase) or LC-MS. The reaction is typically complete within 2-4 hours. A complete reaction is indicated by the consumption of the limiting starting material (the carboxylic acid).

4. Aqueous Work-up:

  • Once the reaction is complete, quench the mixture by pouring it into a separatory funnel containing water (50 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Causality: The desired product is organic-soluble and will move into the EtOAc layer, while inorganic salts and residual DMF will remain in the aqueous phase.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL). Causality: The bicarbonate wash removes any remaining unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer and break up any emulsions.

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

5. Purification:

  • Purify the resulting crude residue by flash column chromatography on silica gel.

  • Elute with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 20% EtOAc up to 70% EtOAc).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid.

6. Characterization and Data Summary:

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity, structure, and purity.

  • Calculate the final yield.

ParameterValueRationale
Equivalents (Amine) 1.1 eqA slight excess ensures complete consumption of the more valuable carboxylic acid.
Equivalents (HATU) 1.2 eqEnsures complete activation of the carboxylic acid.
Equivalents (DIPEA) 3.0 eqSufficient to neutralize all acidic species generated.
Solvent Anhydrous DMFExcellent solvent for polar reactants, high boiling point.
Temperature Room TemperatureHATU coupling is efficient at ambient temperature.
Reaction Time 2-4 hoursTypical for this type of coupling; monitor for completion.
Expected Yield 70-90%Amide couplings with HATU are generally high-yielding.

Conclusion and Further Steps

The successful synthesis of this model inhibitor using This compound validates the described protocol and highlights the utility of this building block in the rapid construction of potential CSF1R-targeting drug candidates. The resulting compound serves as a core scaffold that can be further elaborated or directly tested in biological assays. Subsequent steps for drug development professionals would include in vitro kinase assays to determine potency (IC₅₀) against CSF1R and selectivity against other kinases, followed by cellular assays to confirm on-target activity in macrophage-dependent cell lines.

References

Application Notes and Protocols for Fragment-Based Drug Discovery Utilizing 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex molecules, FBDD focuses on identifying small, low-molecular-weight compounds, or "fragments," that bind to a biological target with high ligand efficiency.[1] These initial weak-binding interactions, typically in the high micromolar to millimolar range, serve as high-quality starting points for the rational, structure-guided evolution into potent and selective drug candidates.[1][4] This approach offers several advantages, including a more thorough exploration of chemical space, higher hit rates, and the generation of leads with superior physicochemical properties.[1][5]

This application note provides a comprehensive guide to employing 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid as a key scaffold in an FBDD campaign. The 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry, has been successfully utilized in the development of various targeted therapies, including potent fibroblast growth factor receptor (FGFR) inhibitors.[6] The specific fragment, this compound, with its defined chemical properties, presents an excellent starting point for exploring interactions with a variety of protein targets.

The Fragment: this compound

The selection of high-quality fragments is paramount to the success of an FBDD program. Ideal fragments adhere to the "Rule of Three," which provides guidelines for their physicochemical properties to ensure tractability and efficient optimization.[5][7][8]

PropertyGuideline ("Rule of Three")This compound
Molecular Weight < 300 Da196.59 g/mol
cLogP < 31.8
Hydrogen Bond Donors ≤ 32
Hydrogen Bond Acceptors ≤ 33
Rotatable Bonds ≤ 31

Data for this compound sourced from PubChem.

As demonstrated in the table, this compound aligns well with the Rule of Three, making it an ideal candidate for fragment screening. Its rigid bicyclic core provides a well-defined shape for probing binding pockets, while the carboxylic acid and chloro-substituent offer vectors for future chemical elaboration.

FBDD Workflow: A Step-by-Step Guide

The FBDD process is a multi-stage, iterative workflow that integrates biophysical screening, structural biology, and medicinal chemistry to progress from weakly binding fragments to potent lead compounds.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Target_Prep Target Protein Preparation & QC Primary_Screen Primary Biophysical Screen (e.g., SPR, NMR) Target_Prep->Primary_Screen Fragment_Lib Fragment Library (including core fragment) Fragment_Lib->Primary_Screen Hit_Triage Hit Triage & Confirmation Primary_Screen->Hit_Triage Ortho_Screen Orthogonal Screen (e.g., MST, DSF) Hit_Triage->Ortho_Screen Affinity_Char Affinity Characterization (KD Determination) Ortho_Screen->Affinity_Char Structure_Det Structural Biology (X-ray Crystallography, NMR) SBDD Structure-Based Drug Design (SBDD) Structure_Det->SBDD Affinity_Char->Structure_Det Med_Chem Medicinal Chemistry (Fragment Growing/Linking) SBDD->Med_Chem SAR SAR by NMR/ Biophysical Methods Med_Chem->SAR SAR->SBDD Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Protocols for Primary Screening and Hit Validation

The initial identification of fragment hits requires highly sensitive biophysical techniques capable of detecting weak binding events.[4][9][10] It is crucial to employ orthogonal methods to confirm initial hits and eliminate false positives.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, making it well-suited for primary fragment screening.[9][11][12]

Objective: To identify fragments from a library, including this compound, that bind to the target protein.

Materials:

  • Biacore 8K or similar high-sensitivity SPR instrument[9]

  • Sensor chips (e.g., CM5, CAP)

  • Target protein of interest (with high purity and stability)

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Amine coupling kit (EDC, NHS, ethanolamine) or appropriate capture chemistry reagents

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

  • Fragment library, including a stock solution of this compound in DMSO

  • Control protein (unrelated to the target)

Methodology:

  • Target Immobilization:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling or a suitable capture-based method. Aim for a moderate immobilization level to minimize mass transport limitations.

    • Immobilize a control protein on a reference flow cell to enable background subtraction and identify non-specific binders.

  • Assay Development and Optimization:

    • Ensure the running buffer is well-matched with the fragment solutions, particularly the DMSO concentration, to minimize bulk refractive index effects.[11]

    • Confirm the activity of the immobilized target by injecting a known binder, if available.

  • Fragment Screening:

    • Prepare fragment solutions in running buffer at a high concentration (typically 200 µM to 1 mM) to detect weak interactions.

    • Inject the fragment solutions over the target and reference flow cells.

    • Monitor the change in response units (RU) to detect binding. A positive response after reference subtraction indicates a potential hit.

  • Data Analysis and Hit Triage:

    • Fragments showing a concentration-dependent binding response are considered primary hits.

    • Prioritize hits based on the magnitude of the response and visual inspection of the sensorgrams for specific binding characteristics.

Protocol 2: Hit Confirmation and Characterization using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust method for validating fragment hits and providing valuable information on the binding site.[13][14][15] Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly powerful for this purpose.[16]

Objective: To confirm the binding of primary hits and map their interaction site on the target protein.

Materials:

  • High-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe[15]

  • ¹⁵N-isotopically labeled target protein

  • NMR buffer (e.g., 25 mM phosphate, 150 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)

  • Primary fragment hits identified from SPR screening

Methodology:

  • Protein Preparation:

    • Express and purify ¹⁵N-labeled target protein.

    • Ensure the protein is stable and yields a well-dispersed ¹H-¹⁵N HSQC spectrum.

  • NMR Titration:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

    • Prepare a series of samples with a constant concentration of the ¹⁵N-labeled protein and increasing concentrations of the fragment hit (e.g., 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).

    • Acquire a ¹H-¹⁵N HSQC spectrum for each sample.

  • Data Analysis (Structure-Activity Relationship by NMR - SAR-by-NMR):

    • Overlay the spectra from the titration series with the reference spectrum.

    • Monitor for chemical shift perturbations (CSPs) of specific amide resonances in the protein backbone upon fragment binding.

    • Residues exhibiting significant and concentration-dependent CSPs are likely at or near the fragment's binding site.[15]

    • The magnitude of the CSPs can be used to estimate the dissociation constant (K_D) of the fragment-protein interaction.

Structural Biology: The Key to Rational Drug Design

Obtaining a high-resolution 3D structure of the fragment bound to the target protein is a critical step in FBDD.[2][17] This structural information provides the blueprint for the subsequent hit-to-lead optimization phase.

Protocol 3: Co-crystallization for Structure Determination

X-ray crystallography is a powerful technique for visualizing the precise interactions between a fragment and its target protein at atomic resolution.[17][18][19]

Objective: To determine the co-crystal structure of this compound (or an evolved hit) in complex with the target protein.

Materials:

  • Purified, crystallization-grade target protein

  • Crystallization screens and reagents

  • Fragment hit at high concentration

  • Cryoprotectant solutions

  • Synchrotron X-ray source

Methodology:

  • Crystallization Trials:

    • Set up crystallization trials of the target protein in the presence of a molar excess of the fragment hit. Soaking pre-formed apo-protein crystals with a solution of the fragment is also a common and effective strategy.[20]

  • Crystal Harvesting and Data Collection:

    • Harvest suitable crystals and flash-cool them in a cryoprotectant.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using molecular replacement if a homologous structure is available.

    • Carefully examine the electron density maps to confirm the binding of the fragment and determine its binding mode.

    • Refine the structure to obtain a high-resolution model of the protein-fragment complex.

SBDD_Cycle Structure Protein-Fragment Co-crystal Structure Design Design Analogs (Fragment Growing) Structure->Design Identify Growth Vectors Synthesis Chemical Synthesis Design->Synthesis Assay Biophysical/ Biochemical Assay Synthesis->Assay Test Affinity & Potency Assay->Structure Obtain New Co-crystal Structure

Figure 2: The iterative cycle of Structure-Based Drug Design (SBDD).

Conclusion and Future Directions

The strategic application of FBDD, utilizing well-characterized fragments such as this compound, offers a robust pathway for the discovery of novel therapeutics. The detailed protocols provided herein for biophysical screening and structural characterization form the foundation of a successful FBDD campaign. The insights gained from the high-resolution structural information of the initial fragment hits are invaluable for guiding the medicinal chemistry efforts in the hit-to-lead optimization phase, ultimately accelerating the journey from a weakly binding fragment to a potent and selective clinical candidate.

References

Application Notes and Protocols for Developing Kinase Inhibitor Libraries with 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1][2][3][4][5] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized the treatment of many of these diseases.

At the heart of many successful kinase inhibitors lies a "privileged scaffold," a core molecular structure that has been shown to bind to the ATP-binding site of multiple kinases. The 7-azaindole moiety, of which 5-chloro-1H-pyrrolo[2,3-b]pyridine is a derivative, is one such privileged scaffold.[1][2][3][4][5] Its defining feature is the ability to form two key hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine base of ATP.[1][2][3][4][5] This bidentate hydrogen bonding provides a strong anchor for the inhibitor, allowing for the exploration of various substituents to achieve potency and selectivity.

This application note provides a detailed guide for the design, synthesis, and evaluation of a focused library of kinase inhibitors based on the 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold. We will delve into the rationale behind library design, provide a step-by-step protocol for parallel synthesis, and outline methods for high-throughput screening and hit validation.

Library Design Rationale: Targeting the Kinome with Diversity

The design of a focused kinase inhibitor library aims to explore the chemical space around the 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxamide core to identify compounds with potent and selective activity against specific kinase targets. The primary point of diversification in this library will be the amine component of the carboxamide, as this vector points towards the solvent-exposed region of the ATP-binding site, allowing for interactions with a variety of amino acid residues that differ between kinases.

Key Considerations for Amine Selection:

  • Exploration of Hydrophobic Pockets: Many kinases possess hydrophobic pockets adjacent to the ATP-binding site. Incorporating amines with small to medium-sized aliphatic and aromatic groups (e.g., benzylamine, phenethylamine, and their substituted analogs) can lead to favorable van der Waals interactions and increased potency.

  • Targeting the Ribose Pocket: The region of the ATP-binding site that accommodates the ribose moiety of ATP can be targeted by incorporating amines with polar functional groups, such as hydroxyls, ethers, and amines. These groups can form additional hydrogen bonds and improve both potency and solubility.

  • Improving Selectivity: By carefully selecting amines with different sizes, shapes, and electronic properties, it is possible to exploit subtle differences in the ATP-binding sites of various kinases to achieve selectivity. For example, bulky or rigid amine substituents may be accommodated by some kinases but not others.

  • Enhancing Physicochemical Properties: The choice of amine can significantly impact the drug-like properties of the final compounds, such as solubility, cell permeability, and metabolic stability. It is advisable to include a diverse set of amines with a range of logP values and polar surface areas.

A Proposed 96-Well Plate Library Design:

To maximize the diversity of the focused library, a selection of commercially available primary and secondary amines can be arranged in a 96-well plate format. The following table provides a representative selection of amine building blocks categorized by their chemical properties.

CategoryExamples of AminesRationale
Small Aliphatic Methylamine, Ethylamine, CyclopropylamineProbes for small pockets and baseline activity.
Bulky Aliphatic Isopropylamine, tert-Butylamine, CyclohexylamineExplores steric limits of the binding site.
Aromatic Aniline, 4-Fluoroaniline, 3-MethoxyanilineIntroduces pi-stacking and electronic interactions.
Benzylic Benzylamine, 4-Chlorobenzylamine, (R/S)-alpha-MethylbenzylamineProbes hydrophobic pockets with conformational flexibility.
Heterocyclic 2-Aminopyridine, 3-Aminopyrrolidine, 4-PiperidinemethanolIntroduces polar contacts and potential for improved solubility.
Functionalized Ethanolamine, 2-Methoxyethylamine, N,N-DimethylethylenediamineExplores hydrogen bonding and charged interactions.

This diverse set of amines will allow for a comprehensive initial exploration of the structure-activity relationship (SAR) around the 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold.

Experimental Protocols

Protocol 1: Parallel Synthesis of a 96-Well Focused Amide Library

This protocol describes the parallel synthesis of a 96-member library of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxamides using a 96-well plate format. The key transformation is an amide bond formation between the carboxylic acid starting material and a diverse set of amines.

Materials:

  • This compound

  • Amine library (96 diverse primary and secondary amines)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Centrifugal evaporator

  • LC-MS system for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.1 M stock solution of each of the 96 amines in anhydrous DMF in a separate 96-well plate (the "amine plate").

    • Prepare a 0.12 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.3 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup in 96-Well Block:

    • To each well of a 96-well reaction block, add 100 µL of the 0.1 M this compound stock solution (10 µmol).

    • Using a multichannel pipette, add 120 µL of the corresponding 0.1 M amine stock solution from the amine plate to each well (12 µmol, 1.2 equivalents).

    • Add 100 µL of the 0.12 M HATU stock solution to each well (12 µmol, 1.2 equivalents).

    • Add 100 µL of the 0.3 M DIPEA stock solution to each well (30 µmol, 3.0 equivalents).

  • Reaction and Work-up:

    • Seal the reaction block with a sealing mat and shake at room temperature for 16 hours.

    • After the reaction is complete, remove the sealing mat and place the reaction block in a centrifugal evaporator to remove the DMF.

    • To each well, add 500 µL of DCM and 200 µL of saturated aqueous sodium bicarbonate solution.

    • Seal the block and shake vigorously for 5 minutes.

    • Centrifuge the block to separate the layers.

    • Carefully remove the aqueous layer using a multichannel pipette.

    • Wash the organic layer with 200 µL of brine.

    • Transfer the organic layer to a new 96-well plate and concentrate to dryness in a centrifugal evaporator.

  • Analysis and Storage:

    • Re-dissolve the crude product in each well in 500 µL of DMSO to create a 20 mM stock solution plate.

    • Analyze a small aliquot from each well by LC-MS to confirm the identity and purity of the desired product.

    • Store the stock solution plate at -20°C.

Diagram of the Parallel Synthesis Workflow:

G cluster_prep Stock Solution Preparation cluster_reaction Reaction in 96-Well Block cluster_workup Work-up and Purification cluster_final Final Product prep1 This compound in DMF reaction Combine Reactants: 1. Carboxylic Acid 2. Amine 3. HATU 4. DIPEA prep1->reaction prep2 Amine Library (96) in DMF prep2->reaction prep3 HATU in DMF prep3->reaction prep4 DIPEA in DMF prep4->reaction incubation Shake at RT for 16h reaction->incubation evaporation1 Evaporate DMF incubation->evaporation1 extraction Liquid-Liquid Extraction (DCM / NaHCO3) evaporation1->extraction evaporation2 Evaporate DCM extraction->evaporation2 analysis LC-MS Analysis evaporation2->analysis storage 20 mM DMSO Stock Plate analysis->storage G cluster_plate Compound Plating cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_readout Data Acquisition plate Dispense Compounds (1 uM final) add_kinase Add Kinase/Substrate plate->add_kinase add_atp Add ATP to Initiate add_kinase->add_atp incubate_reaction Incubate 1h at RT add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate 40 min add_adpglo->incubate_adpglo add_detection Add Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate 30-60 min add_detection->incubate_detection read Measure Luminescence incubate_detection->read

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 800401-84-7). This molecule, a key building block in pharmaceutical development, is a derivative of 7-azaindole, and its synthesis, while well-established, presents several challenges that can impact final purity and yield.[1][2] This guide is structured as a series of troubleshooting questions and answers to address the most common issues encountered in the laboratory, providing not just solutions but also the underlying chemical reasoning to empower your research.

Troubleshooting Guide: Common Impurities & Synthesis Issues

This section addresses specific, frequently encountered problems during the synthesis and purification of this compound. The most common final step in its synthesis is the hydrolysis of a corresponding alkyl ester (e.g., ethyl or methyl ester), and many of the impurities arise from this transformation.[3]

Q1: My final product shows a persistent impurity with a mass corresponding to the starting ester. How can I drive the hydrolysis to completion?

Root Cause Analysis: This is the most common impurity and indicates an incomplete saponification reaction. Ester hydrolysis is a reversible equilibrium-driven process. The use of a strong base (like NaOH or LiOH) pushes the equilibrium toward the carboxylate salt, but several factors can prevent the reaction from reaching 100% completion.[4]

  • Insufficient Base: Stoichiometric or near-stoichiometric amounts of base may not be enough to overcome reaction equilibrium or any acidic impurities present.

  • Reaction Time/Temperature: The hydrolysis kinetics may be slow, requiring extended heating to ensure all ester molecules react.

  • Poor Solubility: The starting ester may have limited solubility in the aqueous/alcoholic solvent system, reducing the effective concentration and slowing the reaction rate.

Troubleshooting & Solutions:

  • Increase Base Equivalents: Instead of 1.1-1.3 equivalents of NaOH or LiOH, consider increasing to 2.0-3.0 equivalents to ensure a sufficient excess drives the reaction forward.

  • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Continue heating under reflux until the starting material spot or peak is no longer visible. A typical reaction time is 1-2 hours, but this can be extended if necessary.[3]

  • Incorporate a Co-solvent: To improve the solubility of the starting ester, introduce a water-miscible organic co-solvent like Tetrahydrofuran (THF) or 1,4-Dioxane to the ethanol/water mixture. This creates a more homogeneous reaction medium.

  • See Protocol 1: For a detailed, optimized hydrolysis procedure, refer to the Key Experimental Protocols section below.

Q2: I'm observing a significant amount of a decarboxylated impurity, 5-chloro-1H-pyrrolo[2,3-b]pyridine. What causes this and how can I prevent it?

Root Cause Analysis: This impurity arises from the loss of the carboxylic acid group as CO₂. Pyrrolo[2,3-b]pyridine-2-carboxylic acids are analogous to picolinic acids (pyridine-2-carboxylic acids), which are known to be susceptible to decarboxylation. The proximity of the pyridine nitrogen atom (at position 7) stabilizes the transition state of the reaction, particularly under harsh thermal or acidic conditions.[5][6]

Causality & Prevention:

  • Thermal Stress: Prolonged heating at high temperatures, especially in the solid state or in solution after acidification, can promote decarboxylation.

  • Strongly Acidic Workup: The use of strong mineral acids (like concentrated HCl) or allowing the pH to drop too low during precipitation can accelerate the loss of CO₂. The protonated pyridine ring is more electron-withdrawing, further facilitating the reaction.

Recommended Actions:

  • Control Workup Temperature: After hydrolysis, cool the reaction mixture in an ice bath before and during the acidification step. Maintaining a temperature between 0-5°C is critical.

  • Use a Milder Acid: Use a weaker acid like acetic acid for precipitation, as it provides sufficient protonation to neutralize the carboxylate salt without creating an overly harsh acidic environment.[3]

  • Avoid Over-drying: Do not dry the final product at excessively high temperatures. Vacuum drying at a moderate temperature (e.g., 40-50°C) is preferable.

Decarboxylation_Mechanism cluster_0 Decarboxylation Pathway Start 5-Chloro-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic Acid Intermediate Zwitterionic Intermediate (Stabilized by N7) Start->Intermediate Heat or H⁺ Product 5-Chloro-1H-pyrrolo[2,3-b]pyridine (Impurity) Intermediate->Product CO2 CO₂ Intermediate->CO2

Caption: Mechanism of impurity formation via decarboxylation.

Q3: My analysis shows residual 5-chloro-7-azaindole, the precursor to my starting ester. How can I efficiently remove this?

Root Cause Analysis: This impurity is non-acidic and is typically carried through from the esterification step. Its physical properties are significantly different from the desired carboxylic acid product, which can be exploited for purification.

Purification Strategy: Acid-Base Extraction

The most effective method to remove this neutral impurity is to leverage the acidic nature of your target compound.

  • Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH or 1M Na₂CO₃). The desired carboxylic acid will deprotonate to form a water-soluble sodium salt.

  • The neutral 5-chloro-7-azaindole impurity will remain insoluble or have very poor solubility in the basic aqueous layer.

  • Wash the aqueous solution with a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). The neutral impurity will be extracted into the organic layer. Repeat the wash 2-3 times.

  • Discard the organic layers containing the impurity.

  • Slowly re-acidify the clean aqueous layer with a suitable acid (e.g., acetic acid or 1M HCl) at 0-5°C to precipitate the pure product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • See Protocol 2: For a step-by-step guide, refer to the Key Experimental Protocols section.

Impurity & Reagent Summary Table
Compound NameMolecular WeightKey PropertyCommon Analytical Method
This compound 196.59 g/mol Acidic (pKa ~3-4), forms a salt in base.[7]LC-MS, ¹H NMR
Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate224.65 g/mol Neutral, soluble in common organic solvents.LC-MS, GC-MS
5-Chloro-1H-pyrrolo[2,3-b]pyridine (Decarboxylated Impurity)152.58 g/mol Weakly basic, non-acidic.[1]LC-MS, GC-MS
Frequently Asked Questions (FAQs)

Q: What are the best general practices for storing the final product? A: Store the purified this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place. This minimizes the risk of gradual thermal decarboxylation and degradation.

Q: My synthesis starts from 2-amino-3-methyl-5-chloropyridine. What are potential isomeric impurities I should be aware of? A: When building the pyrrole ring onto the pyridine core, for instance via a Bartoli or Madelung-type synthesis, there is a potential for side reactions.[1] Incomplete lithiation or side reactions during cyclization could potentially lead to impurities. It is crucial to fully characterize your starting ester intermediate to ensure the core was formed with the correct regiochemistry before proceeding to hydrolysis.

Q: Can I use potassium hydroxide (KOH) instead of sodium hydroxide (NaOH) for the hydrolysis? A: Yes, KOH can be used and functions similarly to NaOH. The resulting potassium carboxylate salt generally has good water solubility. The choice between them is often one of laboratory convenience and cost, with no significant impact on the reaction outcome for this substrate.

Key Experimental Protocols
Protocol 1: Optimized Ester Hydrolysis and Product Precipitation

This protocol is designed to maximize yield while minimizing the formation of the decarboxylated impurity.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting ester (e.g., ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) (1.0 eq) in ethanol (10 mL per gram of ester).

  • Base Addition: Add an aqueous solution of 2M NaOH (2.0 eq).

  • Reaction: Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:EtOAc) until the starting ester is completely consumed.

  • Cooling & Concentration: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup Preparation: To the remaining aqueous residue, add water (10 mL per gram of initial ester) and cool the flask in an ice-water bath to 0-5°C.

  • Acidification: While stirring vigorously, slowly add glacial acetic acid dropwise to the cold solution until the pH reaches 4-5. A thick white precipitate of the product will form.

  • Isolation: Stir the cold slurry for an additional 30 minutes. Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold ethanol or ether to aid in drying. Dry the solid in a vacuum oven at 45°C to a constant weight.

Protocol 2: Purification via Acid-Base Extraction

This protocol is for removing neutral or basic impurities, such as unreacted 5-chloro-7-azaindole.

  • Dissolution: Place the crude, impure carboxylic acid into a beaker or flask and add 1M aqueous NaOH solution until all the solid dissolves, indicating the formation of the soluble sodium salt.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of ethyl acetate (EtOAc), shake vigorously, and allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Discard the upper organic layer, which contains the neutral impurities.

  • Repeat: Repeat the extraction of the aqueous layer with fresh EtOAc two more times to ensure complete removal of impurities.

  • Precipitation: Cool the purified aqueous layer in an ice bath and precipitate the final product by following steps 6-8 in Protocol 1 .

References

Technical Support Center: Purification of Pyrrolopyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrrolopyridine carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying this unique class of compounds. Pyrrolopyridine carboxylic acids are vital scaffolds in drug discovery, but their inherent physicochemical properties often present significant purification hurdles.

This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and field-tested strategies to help you achieve your desired purity and yield.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the most common high-level issues researchers face. Understanding the "why" is the first step to developing an effective purification strategy.

Q1: Why is my pyrrolopyridine carboxylic acid so difficult to purify compared to other heterocyclic compounds?

A: The primary challenge stems from the amphoteric nature of the molecule. It contains both a basic pyridine nitrogen and an acidic carboxylic acid group. This dual functionality means the molecule can exist in cationic, anionic, or neutral zwitterionic forms, depending on the pH.[1]

  • Zwitterionic State: Near its isoelectric point (pI), the molecule exists as a zwitterion, with a positive charge on the protonated pyridine ring and a negative charge on the deprotonated carboxylate group.[1] Zwitterions typically exhibit high crystallinity, high melting points, and very low solubility in common organic solvents, making standard purification techniques like silica gel chromatography and crystallization from non-polar solvents ineffective.[2][3]

  • High Polarity: The combination of the aromatic heterocyclic core and the carboxylic acid group makes the molecule highly polar, leading to strong interactions with polar stationary phases like silica gel.

  • pH-Dependent Solubility: The solubility profile changes dramatically with pH.[4] The compound is often most soluble in aqueous solutions at very low or very high pH and least soluble near its pI. This property is both a challenge and an opportunity for purification.

Q2: My compound streaks severely on a silica gel TLC plate, even with polar solvents like 10% MeOH in DCM. What does this mean and how can I fix it?

A: Severe streaking or tailing on silica gel is a classic sign of strong, non-ideal interactions between your compound and the stationary phase.[5]

  • Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic pyridine nitrogen in your molecule interacts strongly with these acidic sites via hydrogen bonding or acid-base interactions. This causes a portion of the molecules to "stick" to the silica, leading to poor elution and band broadening (streaking).[5]

  • Troubleshooting Strategies:

    • Mobile Phase Modification: The most effective solution is to add a modifier to your eluent to saturate these active sites.

      • Acidic Modifier: Adding 0.5-2% acetic acid or formic acid to the mobile phase will protonate the basic pyridine nitrogen of your compound. This creates a cationic species that is less likely to bind to the acidic silanols. It also ensures the silica surface is consistently acidic.

      • Basic Modifier: Adding 0.5-2% triethylamine (TEA) or ammonium hydroxide neutralizes the acidic silanol groups on the silica surface, preventing the basic sites on your molecule from binding.[5]

    • Stationary Phase Selection: If mobile phase modification is insufficient, consider alternative stationary phases like alumina (basic or neutral), C18-functionalized silica (reverse-phase), or an amine-functionalized silica.

Q3: My compound is insoluble in everything except DMSO. How can I possibly purify it by chromatography or crystallization?

A: This is a common issue, especially with zwitterionic compounds.[4] While DMSO is an excellent solvent for initial dissolution, it is non-volatile and unsuitable for most purification techniques. The key is to leverage pH to modulate solubility.

  • For Chromatography: Try dissolving the crude material in a minimal amount of a strong solvent system that is compatible with your column. For example, a mixture containing dichloromethane, methanol, and a small amount of acetic or formic acid can often dissolve enough material for loading onto a silica gel column. For reverse-phase chromatography, dissolving the compound in a small amount of DMSO or DMF and then diluting with the aqueous mobile phase is a standard practice.

  • For Crystallization: Do not search for a single solvent. Instead, perform a pH-swing precipitation or crystallization . This involves dissolving the compound in an aqueous acidic or basic solution and then slowly neutralizing it to reach the isoelectric point, where solubility is at its minimum, causing the pure compound to precipitate or crystallize.[6]

Part 2: Troubleshooting Specific Purification Techniques

This section provides detailed, question-and-answer guides for overcoming specific experimental challenges.

Crystallization & Precipitation

Crystallization is the preferred method for large-scale purification due to its cost-effectiveness and efficiency, but it requires careful optimization for amphoteric compounds.

Q: I tried to purify my compound by pH precipitation, but it "oiled out" or crashed out as an amorphous solid. How can I get crystals?

A: "Oiling out" occurs when the compound's solubility limit is exceeded so rapidly that molecules do not have time to arrange into an ordered crystal lattice.

  • Causality: This is typically caused by adding the neutralizing agent too quickly or by a large temperature differential. High impurity levels can also inhibit crystallization.

  • Troubleshooting Protocol:

    • Slow Down the pH Change: Dissolve your compound in an aqueous base (e.g., 1 M NaOH) and filter to remove any insoluble impurities. Add the neutralizing acid (e.g., 1 M HCl) dropwise with vigorous stirring. Use a pH meter to monitor the pH. As you approach the pI, the solution will become cloudy. Slow the addition rate even further at this point.

    • Increase Temperature: Perform the pH swing at an elevated temperature (e.g., 50-70 °C), assuming your compound is stable. Compounds are more soluble at higher temperatures, which can prevent premature precipitation and provide the necessary thermodynamic conditions for crystal growth upon slow cooling.

    • Use a Co-Solvent: Introduce a miscible organic co-solvent like ethanol, isopropanol, or acetonitrile. Dissolve the compound in the aqueous base, heat the solution, and then add the organic solvent. The organic solvent can modify the solubility profile, disrupt solvation spheres, and promote the formation of a crystal lattice. Then, proceed with the slow addition of acid.

Workflow for pH-Controlled Crystallization

G cluster_dissolution 1. Dissolution cluster_precipitation 2. Precipitation cluster_isolation 3. Isolation A Crude Product B Dissolve in Aqueous Base (e.g., 1M NaOH) A->B C Filter to Remove Insoluble Impurities B->C D Heat Solution (e.g., 60°C) C->D E Slowly Add Acid (e.g., 1M HCl) with Stirring D->E F Monitor pH until pI is reached (Precipitation Occurs) E->F G Cool Slowly to Room Temperature F->G H Isolate Solid by Filtration G->H I Wash with Water & Acetone H->I J Dry Under Vacuum I->J K Pure Crystalline Product J->K

Caption: Workflow for purifying pyrrolopyridine carboxylic acids via pH-swing.

Column Chromatography

When crystallization is not feasible or higher purity is required, chromatography is the next option. The key is selecting the right stationary and mobile phases.

Q: I'm using a mobile phase with acetic acid to purify my compound on silica, but my final product is contaminated with a salt. What happened?

A: This indicates that your compound has formed a salt (e.g., an acetate salt) that co-eluted.

  • Causality: While acidic modifiers improve chromatography, they can lead to the formation of non-volatile salts with your basic compound. If you remove the solvent under vacuum, the salt remains.

  • Troubleshooting Strategies:

    • Use a Volatile Modifier: Switch from acetic acid (boiling point: 118 °C) to formic acid (boiling point: 101 °C) or trifluoroacetic acid (TFA, boiling point: 72 °C). These are more easily removed under high vacuum. TFA is particularly effective but is a strong acid that can sometimes cause degradation.

    • Post-Chromatography Workup: After combining the pure fractions, you may need to perform a liquid-liquid extraction. Dilute the combined fractions with a larger volume of an organic solvent like ethyl acetate, wash with a dilute aqueous base (like NaHCO₃) to neutralize the acidic modifier and deprotonate your compound's salt, then wash with brine, dry, and concentrate. This will convert the salt back to the free base form.

    • Consider a Basic Modifier: If your compound is stable, using a volatile basic modifier like triethylamine (TEA) can avoid this issue entirely.

Recommended Chromatography Conditions
Technique Stationary Phase Typical Mobile Phase System Rationale & Best For
Normal Phase Silica Gel5-15% MeOH in DCM + 0.5-2% Acetic/Formic Acid Good for moderately polar compounds. The acid suppresses tailing by protonating the pyridine nitrogen.[7]
Normal Phase Silica Gel5-15% MeOH in DCM + 0.5-2% NH₄OH or TEA Alternative to acid modifier. Neutralizes silica surface to prevent binding of the basic nitrogen.[5]
Reverse Phase C18 SilicaH₂O / Acetonitrile Gradient + 0.1% TFA or Formic Acid Excellent for highly polar and zwitterionic compounds. The acidic modifier acts as an ion-pairing agent, improving peak shape.
Acid-Base Extraction

This technique exploits the differential solubility of the ionic and neutral forms of the compound in aqueous and organic layers. It is an excellent first-pass purification step.

Q: I'm trying an acid-base extraction, but my compound precipitates at the interface between the aqueous and organic layers. How do I proceed?

A: This happens when you inadvertently adjust the pH of the aqueous layer to the isoelectric point (pI) of your compound, causing it to precipitate due to its low solubility.

  • Causality: The pKa of the carboxylic acid (~2-5) and the pKa of the protonated pyridine (~5-6) can be very close.[8][9] This creates a narrow pH window where the compound is neutral/zwitterionic and insoluble. A slight overshoot during neutralization can cause precipitation.

  • Troubleshooting Protocol:

    • Ensure pH Extremes: When extracting, make sure your aqueous layer is at a pH at least 2 units away from both pKa values.

      • To extract into aqueous base: Use 1-2 M NaOH to ensure the pH is well above 10. This guarantees the carboxylic acid is fully deprotonated (anionic form).

      • To extract into aqueous acid: Use 1-2 M HCl to ensure the pH is below 2. This guarantees the pyridine nitrogen is fully protonated (cationic form).

    • "Third Solvent" Method: If precipitation is unavoidable, add a third, miscible solvent like methanol or THF to the biphasic mixture. This can help dissolve the precipitated solid, allowing the extraction to proceed. The solvent can be removed later under vacuum.

    • Filter the Interface: In some cases, the precipitate at the interface is your purified product. You can carefully separate the layers and then filter the interface solid, wash it, and dry it.

Purification Strategy Decision Tree

G A Crude Pyrrolopyridine Carboxylic Acid B Assess Solubility in Common Solvents (EtOAc, DCM, MeOH) A->B C Soluble in Organic Solvent System? B->C D Attempt Direct Crystallization C->D Yes E Attempt Normal-Phase Chromatography (with modifiers) C->E Yes F Insoluble or Poorly Soluble C->F No J High Purity? D->J E->J G Perform pH-Swing Precipitation / Crystallization F->G H Perform Acid-Base Extraction Cleanup F->H I Use Reverse-Phase Chromatography F->I G->J H->J I->J J->E No, try another method K Final Product J->K Yes

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Optimizing Amide Coupling Reactions for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing amide coupling reactions involving 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (also known as 5-chloro-7-azaindole-2-carboxylic acid). This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this specific transformation. The unique electronic properties of the 7-azaindole scaffold present distinct challenges and opportunities for optimization. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and enhance your reaction success.

Section 1: Core Principles & Reagent Selection

The amide bond is one of the most critical linkages in medicinal chemistry, but its formation is not always trivial.[1][2] The direct condensation of a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction.[3] Therefore, activation of the carboxylic acid is necessary. The this compound scaffold is an electron-deficient heterocyclic system, which can influence the reactivity of the carboxyl group. Selecting the right coupling strategy is paramount.

Q1: Which coupling reagents are most effective for this specific carboxylic acid?

Answer: For an electron-deficient substrate like this compound, high-activity coupling reagents are generally preferred. The goal is to rapidly form a highly reactive intermediate that can be efficiently trapped by the amine nucleophile.

  • Uronium/Aminium Salts (HATU, HBTU): These are often the first choice.[4][5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective due to its high reactivity and ability to suppress racemization.[5][6] It forms a highly reactive O-acylisourea intermediate that rapidly converts to an active ester, minimizing side reactions.[1][4]

  • Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) is another excellent option, known for minimizing racemization and producing byproducts that are generally easy to remove.[5]

  • Carbodiimides (EDC): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDCI) is a common and cost-effective choice.[4][7] However, its O-acylisourea intermediate is prone to rearranging into an unreactive N-acylurea byproduct, especially with less nucleophilic amines.[4][8] To mitigate this and reduce racemization, EDC is almost always used with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4][7][8]

  • Propylphosphonic Anhydride (T3P®): This reagent is highly effective, particularly for large-scale synthesis. The byproducts are water-soluble, simplifying workup. It is known to work well for challenging couplings.[9]

Below is a summary table to guide your selection.

Coupling Reagent SystemKey AdvantagesKey DisadvantagesRecommended For
HATU / DIPEA High reactivity, fast reaction times (15-60 min), low racemization.[4][6]Higher cost, can cause guanidinylation of the amine if used in excess.[6]Difficult couplings, electron-deficient amines, sterically hindered substrates.
EDC / HOBt Cost-effective, water-soluble byproducts (EDC urea).[5][7]Slower reaction times (1-12 h), risk of N-acylurea formation, HOBt has explosive properties in anhydrous form.[4][8]Standard couplings, primary and secondary aliphatic amines.
T3P® / Pyridine or DIPEA Water-soluble byproducts, high yields, suitable for scale-up.[9]Can require slightly elevated temperatures for challenging substrates.Broad applicability, including large-scale synthesis.
Acyl Fluoride Conversion Highly efficient for hindered or electron-deficient amines where other methods fail.[10]Requires a two-step, one-pot procedure to first form the acyl fluoride.[10][11]When all other standard coupling methods provide low yields.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the amide coupling reaction.

Q2: My reaction yield is low or I see no product formation. What are the likely causes and how do I fix it?

Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach is the best way to diagnose the problem.

Workflow for Troubleshooting Low Yield

G Start Low or No Yield Observed A1 Verify Starting Material Quality Start->A1 B1 Optimize Reaction Conditions Start->B1 C1 Re-evaluate Coupling Strategy Start->C1 If starting materials & conditions seem correct A2 Is Carboxylic Acid Pure & Dry? A1->A2 A3 Is Amine Pure & Dry? A1->A3 A4 Is Solvent Anhydrous? A1->A4 B2 Pre-activation Issue? B1->B2 B3 Incorrect Base or Stoichiometry? B1->B3 B4 Insufficient Reaction Time/Temp? B1->B4 C2 Switch to a Stronger Coupling Reagent (e.g., HATU) C1->C2 C3 Consider Acyl Fluoride Intermediate C1->C3

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Potential Causes & Solutions
  • Poor Starting Material Quality:

    • Cause: The carboxylic acid may have been prepared by saponification of an ester and not fully neutralized, or it may contain residual water or salts.[12] Water is detrimental to coupling reactions as it hydrolyzes the activated intermediate.[13]

    • Solution: Ensure the this compound is pure and rigorously dried under high vacuum before use. Verify its structure and purity by ¹H NMR and LC-MS. Ensure your amine is also pure and anhydrous.

  • Incorrect Order of Addition / Insufficient Activation:

    • Cause: For many coupling reagents, particularly uronium salts like HATU, the carboxylic acid must be activated before the amine is introduced.[6][13] Adding all components simultaneously can lead to side reactions.

    • Solution: Implement a pre-activation step. Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent (like DMF or CH₃CN).[3][14] Stir this mixture for 5-15 minutes at room temperature to form the active ester before adding the amine.[6][13]

  • Inappropriate Base:

    • Cause: The choice of base is critical. A nucleophilic base like pyridine can compete with your desired amine and react with the activated acid.[13] An insufficient amount of base will fail to deprotonate the carboxylic acid, preventing activation.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (TEA).[3][13] Typically, 2-3 equivalents of base are required: one to neutralize the acid, one to neutralize the HCl or HBF₄ released from the coupling reagent, and sometimes an excess to drive the reaction.

  • Low Reactivity of the Amine:

    • Cause: If you are coupling with an electron-deficient amine (e.g., an aniline with electron-withdrawing groups) or a sterically hindered amine, standard conditions may fail.

    • Solution: Switch to a more powerful coupling system. This is where HATU excels.[4] Alternatively, a protocol involving conversion to the acyl fluoride may be necessary, as these are highly reactive intermediates capable of coupling with poor nucleophiles.[10]

Q3: My LC-MS shows a major byproduct. How do I identify and prevent it?

Answer: The identity of the byproduct is highly dependent on the coupling reagent used.

Common Byproducts and Prevention Strategies
  • N-Acylurea (when using EDC/DCC):

    • Identification: A mass corresponding to your carboxylic acid + the dehydrated carbodiimide.

    • Cause: The highly reactive O-acylisourea intermediate undergoes an intramolecular rearrangement to form a stable N-acylurea, which is unable to react further.[4][8] This is more common with hindered substrates or poorly nucleophilic amines.

    • Prevention: Add 1-1.2 equivalents of HOBt or HOAt to the reaction. These additives act as traps for the O-acylisourea, converting it to a more stable active ester that is less prone to rearrangement but still highly reactive towards the amine.[4][5][8]

  • Guanidinium Species (when using HATU/HBTU):

    • Identification: A mass corresponding to your amine + the tetramethyluronium portion of the coupling reagent.

    • Cause: This occurs when excess HATU or HBTU reacts directly with the free amine, effectively capping it.[6][7]

    • Prevention: Use a 1:1 molar ratio of the coupling reagent to the carboxylic acid.[6] Always pre-activate the acid with the coupling reagent before introducing the amine to ensure the HATU is consumed in the desired activation step first.[6][13]

General Reaction Mechanism with HATU

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Nucleophilic Attack Acid R-COOH 5-Chloro-7-azaindole- 2-carboxylic acid ActiveEster Active Ester (Highly Reactive) Acid->ActiveEster Pre-activation (5-15 min) HATU HATU Coupling Reagent HATU->ActiveEster Pre-activation (5-15 min) Guanidinium Guanidinium Byproduct (Amine Capping) HATU->Guanidinium Side Reaction (if HATU is in excess or no pre-activation) Base DIPEA Base Base->ActiveEster Pre-activation (5-15 min) Amide R-CO-NHR' Desired Amide Product ActiveEster->Amide Amine R'-NH2 Amine Amine->Amide Amine->Guanidinium Side Reaction (if HATU is in excess or no pre-activation)

Caption: Mechanism of HATU-mediated amide coupling and a common side reaction pathway.

Q4: The reaction seems complete by TLC/LC-MS, but I'm struggling with purification. What are the best practices?

Answer: The final amide product is likely a polar, potentially crystalline solid with limited solubility in common organic solvents.[15] This makes purification challenging.

  • Aqueous Workup:

    • After the reaction, quench with water or a saturated aqueous solution (e.g., NH₄Cl). Extract with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or citric acid) to remove excess amine and base, then with a weak base (e.g., sat. NaHCO₃) to remove unreacted carboxylic acid and HOBt. Finish with a brine wash to remove residual water.

  • Chromatography:

    • Normal Phase (Silica Gel): This can be difficult if your product is very polar, as it may not move from the baseline even in polar solvent systems (e.g., high percentages of MeOH in DCM).[15] If you attempt this, consider using a gradient elution starting from a less polar system and gradually increasing polarity.

    • Reversed-Phase (C18): This is often the better choice for polar compounds.[15] Use a gradient of acetonitrile or methanol in water, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.

    • Ion Exchange Chromatography: If your product is basic, strong cation exchange (SCX) media can be used to capture the product, allowing impurities to be washed away. The product is then released by eluting with a basic solvent (e.g., 1% NH₄OH in methanol).[15]

  • Crystallization:

    • This is the ideal method for obtaining high-purity material if conditions can be found.[16]

    • Technique: Dissolve your crude product in a minimum amount of a hot "good" solvent (e.g., DMF, DMSO, 1,4-dioxane, or acetonitrile) and then slowly add a "poor" solvent (an anti-solvent like water, ether, or hexanes) until the solution becomes turbid.[16][17] Gently heat to clarify and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Section 3: Frequently Asked Questions (FAQs)

Q5: Do I need to protect the pyrrole N-H on the 7-azaindole ring?

Answer: Generally, for standard amide coupling, protection of the pyrrole N-H is not necessary. The N-H proton is acidic, but it is significantly less nucleophilic than the amine you are coupling. The base used in the reaction (e.g., DIPEA) will deprotonate it, but this anion is not reactive enough to cause significant side reactions. However, if you are using very harsh conditions or see evidence of N-acylation on the pyrrole, a protecting group like SEM (2-(trimethylsilyl)ethoxy)methyl) or Boc can be considered, though this adds extra steps to your synthesis.[18]

Q6: What is the best solvent for this reaction?

Answer: The ideal solvent should be polar, aprotic, and anhydrous.

  • N,N-Dimethylformamide (DMF): This is the most common and often the best choice due to its high polarity, which helps dissolve the starting materials and intermediates.[3][13]

  • Acetonitrile (CH₃CN): An excellent alternative that is often easier to remove under vacuum than DMF.[14][19]

  • Dichloromethane (DCM): Can be used, but solubility of the polar starting materials and intermediates may be lower.[3][13] Always use anhydrous grade solvents to prevent hydrolysis of the activated species.[13]

Q7: Can I run this reaction at elevated temperatures to speed it up?

Answer: For highly active coupling reagents like HATU, reactions are typically complete within an hour at room temperature.[4] For less reactive systems like EDC/HOBt, or when coupling challenging substrates, gentle heating (e.g., 40-50 °C) can be beneficial. However, be aware that higher temperatures can increase the rate of side reactions, such as epimerization if your amine or acid has a chiral center.[8] It is always best to start at room temperature and only apply heat if the reaction is sluggish.

Section 4: General Experimental Protocol

This protocol provides a reliable starting point for the coupling reaction using HATU.

Protocol: HATU-Mediated Amide Coupling
  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (or CH₃CN) to achieve a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: Add HATU (1.0-1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq).

  • Pre-activation: Stir the mixture at room temperature (20-25 °C) for 10-15 minutes. The solution may change color or clarity as the active ester forms.

  • Amine Addition: Add the desired amine (1.0-1.2 eq), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 30-90 minutes).

  • Workup & Purification: Once complete, proceed with an appropriate aqueous workup and purification method as described in Q4 .

References

Technical Support Center: Decarboxylation of Pyrrole-2-Carboxylic Acids Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acids. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this reaction in their synthetic workflows. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the decarboxylation of pyrrole-2-carboxylic acids under acidic conditions. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: Reaction is Stalled or Incomplete

You've set up your reaction according to a literature procedure, but analysis (TLC, LC-MS, 1H NMR) shows a significant amount of starting material remaining even after prolonged reaction time.

Potential Cause Scientific Explanation Troubleshooting Steps
Insufficient Acidity (pH too high) The reaction rate is highly dependent on the acid concentration. In weakly acidic solutions (pH 3-1), the rate of decarboxylation is slow. A significant rate increase is observed as the acidity rises sharply from pH 1 into strongly acidic media (e.g., 1-10 M HCl).[1][2][3] This is because the mechanism involves protonation of the pyrrole ring, which is more favorable in strongly acidic conditions.[4][5]1. Verify Acid Concentration: Double-check the concentration of your acid stock solution. 2. Increase Acidity: If using a weak acid, switch to a stronger one (e.g., HCl, H2SO4, HClO4). If already using a strong acid, consider incrementally increasing its concentration. Monitor the reaction progress at each stage.
Low Reaction Temperature Like most chemical reactions, the rate of decarboxylation is temperature-dependent. Insufficient thermal energy can lead to a slow reaction rate. Activation parameters have been measured, indicating a significant energy barrier that must be overcome.[1][6]1. Increase Temperature: Gradually increase the reaction temperature in 10°C increments. A common temperature for this reaction is 50°C, but some substrates may require higher temperatures.[1][2][3] 2. Monitor for Degradation: Be cautious of potential side reactions or degradation of your product at elevated temperatures.
Substrate-Specific Effects Electron-withdrawing groups on the pyrrole ring can destabilize the protonated intermediate required for decarboxylation, thereby slowing down the reaction. Conversely, electron-donating groups can accelerate it.1. Literature Review: Search for precedents with similar substitution patterns on the pyrrole ring. 2. Forceful Conditions: For deactivated substrates, more forcing conditions (higher acid concentration and/or higher temperature) may be necessary.
Issue 2: Low Yield of Desired Pyrrole Product

The reaction has gone to completion, but the isolated yield of the decarboxylated pyrrole is lower than expected.

Potential Cause Scientific Explanation Troubleshooting Steps
Product Instability/Degradation Pyrroles, especially those with electron-donating substituents, can be unstable under strongly acidic conditions and may be prone to polymerization or other side reactions.1. Reaction Monitoring: Closely monitor the reaction. Once the starting material is consumed, work up the reaction immediately to avoid prolonged exposure of the product to acid. 2. Temperature Control: Avoid excessive heating, as this can accelerate degradation pathways. 3. Alternative Acids: Consider using a different strong acid. Sometimes, the counter-ion can play a role in side reactions.
Workup Issues The basic pyrrole product may remain protonated and soluble in the aqueous acidic phase during extraction.1. Careful Neutralization: After the reaction, carefully neutralize the acid with a base (e.g., NaHCO3, Na2CO3) until the solution is neutral or slightly basic (pH 7-8) before extracting with an organic solvent. 2. Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product.
Volatile Product The parent pyrrole and some simple alkylpyrroles are volatile.1. Avoid High Vacuum: During solvent removal (e.g., rotary evaporation), use minimal vacuum and a cool water bath to prevent loss of a volatile product. 2. Alternative Isolation: Consider alternative isolation techniques like steam distillation if applicable.
Issue 3: Formation of Unexpected Side Products

Your final product mixture contains significant impurities or unexpected side products as observed by analytical techniques.

Potential Cause Scientific Explanation Troubleshooting Steps
Polymerization Under strongly acidic conditions, the electron-rich pyrrole ring can undergo acid-catalyzed polymerization, leading to the formation of dark, insoluble materials.1. Lower Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. 2. Shorter Reaction Time: Do not let the reaction run for an extended period after the starting material is consumed. 3. Use of Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N2 or Ar) can sometimes mitigate oxidative side reactions that may initiate polymerization.
Ring Opening or Rearrangement Highly strained or unusually substituted pyrrole systems might undergo acid-catalyzed rearrangement or ring-opening reactions, although this is less common for simple pyrroles.1. Milder Conditions: Attempt the reaction under the mildest possible acidic conditions that still promote decarboxylation. 2. Structural Analysis of Byproducts: Isolate and characterize the major side products to understand the competing reaction pathways. This information can guide further optimization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid?

A1: The currently accepted mechanism in strongly acidic solutions does not proceed through a simple dissociation. Instead, it involves an associative mechanism where a water molecule plays a crucial role. The key steps are:

  • Protonation of the Pyrrole Ring: The pyrrole ring is protonated by the strong acid, typically at the C2 position to which the carboxyl group is attached.[4][5] This protonation is a key step and is favored in highly acidic media.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbonyl carbon of the carboxylic acid group.[4][6]

  • C-C Bond Cleavage: This leads to the cleavage of the C-C bond, forming the desired pyrrole and protonated carbonic acid (H3CO3+).[1][6]

  • Dissociation: The protonated carbonic acid is unstable and rapidly dissociates into H3O+ and carbon dioxide gas.[4]

This hydrolytic pathway is favored because the direct formation of protonated carbon dioxide is a very high-energy process to be avoided.[6]

Decarboxylation_Mechanism cluster_0 Mechanism of Acid-Catalyzed Decarboxylation PyrroleAcid Pyrrole-2-Carboxylic Acid ProtonatedRing C2-Protonated Intermediate PyrroleAcid->ProtonatedRing + H3O+ HydratedInt Hydrated Intermediate ProtonatedRing->HydratedInt + H2O (Nucleophilic Attack) Products Pyrrole + H3CO3+ HydratedInt->Products C-C Cleavage FinalProducts Pyrrole + H3O+ + CO2 Products->FinalProducts Rapid Dissociation

Caption: Acid-catalyzed decarboxylation workflow.

Q2: Why is strong acid required? Can I use a weaker acid like acetic acid?

A2: Strong acid is generally required to achieve a practical reaction rate. The rate of decarboxylation is slow in the pH range of 3-1 but increases significantly in solutions with high concentrations of strong acids like HCl or HClO4.[1][2][3] This is because the initial and crucial step of the reaction is the protonation of the pyrrole ring, which requires a highly acidic environment. Weaker acids like acetic acid are typically not strong enough to achieve the necessary concentration of the protonated intermediate for the reaction to proceed efficiently.

Q3: How can I monitor the progress of the reaction?

A3: The choice of monitoring technique depends on the specific properties of your starting material and product.

  • Thin-Layer Chromatography (TLC): This is often the quickest and easiest method. Choose a solvent system that gives good separation between your starting material and the product. The starting acid will likely be more polar than the decarboxylated pyrrole.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

  • Proton Nuclear Magnetic Resonance (1H NMR): You can take aliquots from the reaction mixture, quench them, and quickly acquire a 1H NMR spectrum. The disappearance of the carboxylic acid proton signal and changes in the aromatic signals of the pyrrole ring can be used to monitor progress.

  • UV-Vis Spectroscopy: As the reaction proceeds, the UV-Vis spectrum will change due to the conversion of the pyrrole-2-carboxylic acid to pyrrole. This method can be used for kinetic studies by monitoring the disappearance of the reactant at a specific wavelength.[1][6]

Q4: Are there any alternatives to acidic conditions for this decarboxylation?

A4: While acidic conditions are common, other methods exist, though they may have different substrate scopes or require specific functionalities.

  • Thermal Decarboxylation: Some pyrrole-2-carboxylic acids can be decarboxylated by simply heating them, sometimes in a high-boiling solvent like quinoline with a copper catalyst. However, this often requires high temperatures.

  • Enzymatic Decarboxylation: There is growing interest in biocatalytic methods. Enzymes from the UbiD family have been shown to catalyze the reversible decarboxylation of pyrrole-2-carboxylic acid.[7] This approach offers the potential for milder reaction conditions and high selectivity.[7]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Decarboxylation

This is a general guideline. The optimal conditions (acid concentration, temperature, and reaction time) may vary depending on the specific substrate.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrrole-2-carboxylic acid (1.0 eq).

  • Addition of Acid: Add the aqueous strong acid solution (e.g., 4 M HCl). The volume should be sufficient to fully dissolve or suspend the starting material (typically 5-10 mL per gram of substrate).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with stirring.

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Workup - Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully add a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) with stirring until the evolution of CO2 ceases and the pH is neutral to slightly basic (pH ~7-8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product as necessary, typically by column chromatography on silica gel or distillation.

Protocol_Workflow cluster_1 Experimental Workflow Setup 1. Combine Reactant & Acid Heat 2. Heat to Reaction Temp Setup->Heat Monitor 3. Monitor Progress (TLC/LC-MS) Heat->Monitor Workup 4. Cool & Neutralize Monitor->Workup Reaction Complete Extract 5. Extract with Organic Solvent Workup->Extract Dry 6. Dry & Concentrate Extract->Dry Purify 7. Purify Product Dry->Purify

Caption: Step-by-step experimental protocol.

Protocol 2: Reaction Monitoring by TLC
  • Prepare TLC Plate: Use a silica gel TLC plate. Draw a starting line with a pencil.

  • Spotting: Spot a solution of your starting material (SM) and a co-spot (both starting material and reaction mixture) on the starting line.

  • Sampling: Using a capillary tube, take a small aliquot of the reaction mixture and spot it on the TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).

  • Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.

References

Technical Support Center: Esterification of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Introduction

This compound, a derivative of 7-azaindole, is a valuable building block in medicinal chemistry. Its esterification is a key step in the synthesis of various biologically active molecules. However, the inherent electronic properties of the 7-azaindole scaffold can lead to several side reactions, complicating the synthesis and purification of the desired ester. This guide will help you identify, understand, and mitigate these challenges.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the esterification of this compound, providing explanations of the underlying chemistry and actionable solutions.

Issue 1: Incomplete conversion or no reaction.

Question: I am attempting a classical Fischer esterification with methanol and a strong acid catalyst (e.g., H₂SO₄), but I am observing very low conversion to the desired methyl ester. What could be the problem?

Answer:

The low reactivity of this compound under standard Fischer esterification conditions is a common observation. This can be attributed to the electron-deficient nature of the pyridine ring in the 7-azaindole system.[1] This electron deficiency reduces the nucleophilicity of the carbonyl oxygen, making its protonation by the acid catalyst less favorable. Protonation of the carbonyl oxygen is a crucial activation step in Fischer esterification.[2]

Troubleshooting Steps:

  • Increase Catalyst Loading and/or Temperature: Carefully increase the amount of acid catalyst and the reaction temperature. However, be aware that harsh conditions can promote side reactions like decarboxylation and degradation.

  • Use a Stronger Acid Catalyst: Consider using a superacid catalyst, but with extreme caution due to the potential for charring and other side reactions.

  • Employ a Water Scavenger: The Fischer esterification is an equilibrium reaction.[2] To drive the reaction towards the product, remove the water byproduct using a Dean-Stark apparatus or by adding molecular sieves.

  • Switch to a More Effective Esterification Method: For electron-deficient heteroaromatic carboxylic acids, methods that do not rely on acid catalysis are often more successful. Consider using coupling agents or converting the carboxylic acid to a more reactive intermediate.

Issue 2: Formation of a major byproduct with a lower molecular weight.

Question: My reaction mixture shows a significant amount of a byproduct that, based on mass spectrometry, appears to be the starting material minus the carboxylic acid group. What is this byproduct and how can I prevent its formation?

Answer:

This byproduct is most likely 5-chloro-1H-pyrrolo[2,3-b]pyridine, the result of decarboxylation . Heteroaromatic carboxylic acids, particularly those with electron-withdrawing groups or at specific positions that can stabilize a carbanionic intermediate, are prone to losing CO₂ upon heating, especially under acidic or basic conditions.[3]

Causality: The acidic conditions and elevated temperatures often used in Fischer esterification can promote the protonation of the pyridine nitrogen, further increasing the electron deficiency of the ring system and facilitating the loss of the carboxyl group.

Decarboxylation

Preventative Measures:

  • Milder Reaction Conditions: Avoid high temperatures. If using a coupling agent, the reaction can often be run at or below room temperature.

  • Alternative Esterification Methods:

    • Coupling Reagents: Employ coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). These reagents activate the carboxylic acid under milder, often neutral or slightly basic conditions, thus avoiding the harsh acidic environment that promotes decarboxylation.[4]

    • Conversion to Acid Chloride: Convert the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acid chloride is highly reactive and will readily form the ester upon addition of the alcohol, often at low temperatures.

Experimental Protocol: Esterification using HATU

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add HATU (1.1 eq) and a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Add the desired alcohol (1.2 eq) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).

  • Perform an aqueous workup to remove the urea byproduct and excess reagents.

Issue 3: Formation of multiple, higher molecular weight byproducts.

Question: I am observing several spots on my TLC plate with higher molecular weights than my desired ester. What could be the cause of this?

Answer:

The formation of higher molecular weight byproducts can be due to several side reactions, including N-acylation and polymerization .

  • N-Acylation: The pyrrole nitrogen of the 7-azaindole ring is nucleophilic and can react with an activated carboxylic acid intermediate (e.g., an acylium ion in Fischer esterification or an active ester with coupling agents) to form a dimeric or oligomeric amide byproduct.

N_Acylation

  • Polymerization: Under strongly acidic conditions, 7-azaindole derivatives can be susceptible to polymerization or degradation, leading to a complex mixture of insoluble byproducts.

Solutions:

  • N-Protection: To prevent N-acylation, the pyrrole nitrogen can be protected with a suitable protecting group prior to esterification. Common protecting groups for indoles and azaindoles include Boc (tert-butyloxycarbonyl), Ts (tosyl), or SEM (2-(trimethylsilyl)ethoxymethyl). The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.

  • Milder Conditions: As with decarboxylation, using milder reaction conditions (lower temperature, less harsh reagents) can help to minimize polymerization.

  • Stoichiometry Control: When using coupling agents, precise control of stoichiometry is crucial. Using a slight excess of the carboxylic acid and coupling agent relative to the alcohol can sometimes favor the desired esterification over N-acylation.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the pyrrole nitrogen before esterification?

While not always strictly necessary, protecting the pyrrole nitrogen is a highly recommended strategy to avoid the N-acylation side reaction, especially when scaling up the reaction or if clean conversion is critical. The added steps of protection and deprotection often save significant time and effort in purification.

Q2: Which coupling agent is best for this esterification?

There is no single "best" coupling agent, as the optimal choice can depend on the specific alcohol being used and the desired reaction scale. However, uronium/guanidinium-based reagents like HATU and HBTU are often very effective and lead to clean reactions with minimal side products when used correctly. Carbodiimides like EDC are also a good choice, particularly as the urea byproduct is water-soluble, simplifying purification.

Q3: Can I use a base other than DIPEA with HATU?

Yes, other non-nucleophilic bases like triethylamine (TEA) or N-methylmorpholine (NMM) can be used. It is important to use a non-nucleophilic base to avoid its reaction with the activated carboxylic acid. Pyridine is generally not recommended as it can act as a nucleophile.[5]

Q4: My desired ester is proving difficult to purify. Any suggestions?

Purification can be challenging due to the similar polarities of the starting material, product, and some byproducts.

  • Chromatography: Normal-phase silica gel chromatography is the most common method. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can be effective. Adding a small amount of a polar solvent like methanol may be necessary for highly polar compounds.

  • Crystallization: If the ester is a solid, crystallization can be an excellent purification method. Experiment with different solvent systems to find one that provides good quality crystals.

  • Acid-Base Extraction: An acid-base workup can help to remove unreacted carboxylic acid starting material.

Summary of Key Parameters

ParameterFischer EsterificationCoupling Agent Method (e.g., HATU)
Temperature Typically elevated (reflux)Room temperature or slightly above
Catalyst/Reagent Strong acid (H₂SO₄, HCl)Coupling agent (HATU, EDC), Base (DIPEA)
Common Solvents Excess alcohol, TolueneDMF, DCM, THF (anhydrous)
Key Side Reactions Decarboxylation, PolymerizationN-acylation, Racemization (for chiral centers)
Advantages Inexpensive reagentsMilder conditions, higher yields for sensitive substrates
Disadvantages Harsh conditions, potential for side reactionsMore expensive reagents, byproduct removal

References

Technical Support Center: Stability of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid esters. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the hydrolytic stability of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.

Introduction to the Challenge: The Hydrolysis of a Heterocyclic Ester

The 5-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry.[1] Its esters at the 2-carboxylic acid position are common intermediates and final products in drug discovery programs. However, the ester functional group is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form the parent carboxylic acid and alcohol.[2][3] This degradation can lead to loss of product, formation of impurities, and compromised biological activity.

The unique electronic properties of the 7-azaindole ring system, an electron-deficient heterocycle, significantly influence the reactivity of the attached ester group.[4][5] Understanding and controlling the factors that promote hydrolysis is therefore critical for experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of hydrolysis for my this compound ester?

A1: The hydrolysis of your ester is primarily driven by two factors: the presence of water and catalysis by either acid or base.[2] The reaction can be generalized as follows:

Where R is the 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-yl moiety and R' is the alkyl or aryl group of the ester.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2] In basic conditions (saponification), the hydroxide ion (OH⁻) directly attacks the carbonyl carbon.[2] Saponification is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack.[6]

For structurally similar pyrrolopyridine derivatives, studies have shown they are extremely unstable in alkaline media, labile in acidic media, and most stable in neutral conditions.[2][4]

Q2: At what pH should I conduct my reactions and store my ester to maximize its stability?

A2: Based on forced degradation studies of related heterocyclic compounds, your ester will be most stable at a neutral or slightly acidic pH, typically in the range of 4 to 6.[2][4][7] Both strongly acidic and, particularly, strongly alkaline conditions will significantly accelerate hydrolysis.[2][4] If your experimental protocol requires basic or acidic conditions, it is crucial to minimize the reaction time and temperature. For long-term storage, a buffered solution at a slightly acidic pH or storage as a dry, solid material is highly recommended.[8]

Q3: How does temperature impact the rate of hydrolysis?

A3: As with most chemical reactions, the rate of ester hydrolysis increases with temperature.[7] To minimize degradation, especially during prolonged experiments or storage, it is advisable to maintain low temperatures. For highly sensitive esters, conducting reactions at 0°C or even lower may be necessary to prevent significant hydrolysis.

Q4: I'm observing hydrolysis even when using anhydrous solvents. What could be the cause?

A4: This is a common issue. "Anhydrous" solvents can still contain trace amounts of water, and many reagents are hygroscopic, meaning they readily absorb moisture from the atmosphere.[7][9] To ensure a truly anhydrous environment, consider the following:

  • Dry solvents rigorously: Use freshly distilled solvents or pass them through a column of activated alumina.

  • Use molecular sieves: Add activated molecular sieves to your reaction vessel to scavenge any residual moisture.

  • Handle reagents in an inert atmosphere: Use a glove box or Schlenk line when handling hygroscopic reagents.[10]

  • Dry glassware thoroughly: Oven-dry all glassware and cool it under a stream of inert gas or in a desiccator before use.[7]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common hydrolysis issues encountered during your experiments.

Observed Problem Potential Cause Recommended Solution
Significant formation of the carboxylic acid byproduct during reaction. Presence of water in solvents or reagents.Implement rigorous anhydrous techniques as described in FAQ 4.[7]
Reaction conducted at elevated temperatures.Reduce the reaction temperature. If the desired reaction is too slow at lower temperatures, consider alternative, more reactive reagents that allow for milder conditions.
Acidic or basic reaction conditions.If possible, adjust the reaction pH to be closer to neutral. If acidic or basic conditions are required, minimize the reaction time and consider using a weaker acid or base.
Degradation of the ester during workup and purification. Use of aqueous acidic or basic washes.Neutralize the reaction mixture carefully and use pH-neutral water for extraction. Consider using a biphasic extraction with a non-aqueous solvent to minimize contact with water. For chromatography, use neutral mobile phases if possible.
Prolonged exposure to protic solvents (e.g., methanol, ethanol) during chromatography.Minimize the time the compound spends on the column. Use a less polar, aprotic solvent system if the separation allows.
Hydrolysis of the ester during storage. Improper storage conditions.Store the ester as a dry solid in a desiccator under an inert atmosphere.[8] If a solution is necessary, use a non-aqueous, aprotic solvent and store at low temperatures (e.g., -20°C). Avoid storing in protic solvents, even at low temperatures, for extended periods.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound Esters
  • Solid Storage: Store the solid ester in a tightly sealed vial inside a desiccator containing a suitable desiccant (e.g., Drierite®, phosphorus pentoxide). For enhanced protection, flush the vial with an inert gas (argon or nitrogen) before sealing.[11]

  • Solution Storage: If a stock solution is required, prepare it in a high-purity, anhydrous, aprotic solvent (e.g., dioxane, THF, or DMF). Store the solution in a sealed vial with a septum cap at -20°C or below.

  • Weighing and Dispensing: For moisture-sensitive solids, it is best to weigh and handle them inside a glove box. If a glove box is not available, work quickly and on a dry day, and consider using a balance with a draft shield.

Protocol 2: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for monitoring the progress of hydrolysis. The specific conditions may need to be optimized for your particular ester.

  • Sample Preparation: At various time points, withdraw an aliquot of your reaction mixture or storage solution. Quench the reaction if necessary (e.g., by neutralizing with a buffer). Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is a good starting point.[8][12]

    • Mobile Phase: A gradient of water and acetonitrile (MeCN) is commonly used. To maintain a stable pH, it is advisable to add a buffer to the aqueous phase (e.g., 0.1% formic acid for acidic conditions or ammonium acetate for near-neutral conditions).[12]

    • Detection: UV detection at a wavelength where both the ester and the carboxylic acid have strong absorbance (e.g., 254 nm or 280 nm).[8]

  • Analysis: The ester will typically have a longer retention time than the more polar carboxylic acid. By integrating the peak areas of both compounds, you can quantify the extent of hydrolysis over time.

Visualization of Key Concepts

Workflow for Preventing Ester Hydrolysis

G cluster_prep Preparation cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_storage Storage prep_glass Oven-dry glassware prep_solvents Use anhydrous solvents prep_glass->prep_solvents prep_reagents Handle hygroscopic reagents in inert atmosphere prep_solvents->prep_reagents react_temp Maintain low temperature prep_reagents->react_temp react_ph Control pH (neutral/slightly acidic) react_temp->react_ph react_time Minimize reaction time react_ph->react_time workup_neutral Neutralize carefully react_time->workup_neutral workup_solvents Use aprotic/non-aqueous solvents workup_neutral->workup_solvents workup_time Minimize purification time workup_solvents->workup_time storage_solid Dry solid under inert gas workup_time->storage_solid storage_solution Anhydrous, aprotic solvent at low temp storage_solid->storage_solution

Caption: A workflow diagram outlining key considerations for preventing ester hydrolysis at each stage of an experiment.

Factors Influencing Hydrolysis Rate

G cluster_factors Influencing Factors hydrolysis Ester Hydrolysis Rate ph pH (Acidic/Basic Catalysis) ph->hydrolysis temp Temperature temp->hydrolysis water Water Concentration water->hydrolysis sterics Steric Hindrance sterics->hydrolysis decreases rate electronics Electronic Effects of Pyrrolopyridine Ring electronics->hydrolysis influences reactivity

Caption: A diagram illustrating the key factors that influence the rate of ester hydrolysis.

References

Technical Support Center: Synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (5-chloro-7-azaindole-2-carboxylic acid). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable heterocyclic building block. Here, we present two robust, alternative synthetic routes, complete with detailed protocols, troubleshooting FAQs, and expert insights to ensure your success in the lab.

Choosing Your Synthetic Strategy

The selection of an optimal synthetic route depends on several factors including the availability of starting materials, scalability, and the specific challenges you may be facing in your laboratory. We will explore two distinct and effective strategies:

  • Route A: The Late-Stage Chlorination Approach. This strategy involves the initial synthesis of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid core, followed by selective chlorination at the C5 position. This route is advantageous when the unchlorinated 7-azaindole core is readily available or more easily synthesized.

  • Route B: The Leimgruber-Batcho Synthesis. This elegant and convergent approach builds the pyrrole ring onto a pre-functionalized pyridine precursor, offering direct access to the 5-chloro-7-azaindole scaffold. It is particularly useful for constructing substituted indoles and their aza-analogs.[1][2][3][4][5]

Route A: Late-Stage Chlorination Strategy

This synthetic plan focuses on first establishing the 7-azaindole-2-carboxylic acid framework and subsequently introducing the chlorine atom at the desired C5 position.

Workflow Diagram: Route A

Route A Workflow A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) B Protection of N1 (e.g., SEM-Cl) A->B Step 1 C Lithiation (C2) & Carboxylation (e.g., n-BuLi, CO2) B->C Step 2 D Selective Chlorination (C5) (e.g., NCS) C->D Step 3 E Deprotection (e.g., TBAF or Acid) D->E Step 4 F Target Molecule: 5-chloro-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid E->F Final Product

Caption: Workflow for the Late-Stage Chlorination approach (Route A).

Frequently Asked Questions & Troubleshooting (Route A)

Q1: What is the best protecting group for the 7-azaindole nitrogen in this sequence?

A1: The choice of protecting group is critical. An ideal group should be stable to the planned lithiation, carboxylation, and chlorination conditions, yet readily cleavable at the end.

  • Expert Recommendation: A trialkylsilyl group, such as triisopropylsilyl (TIPS), or a 2-(trimethylsilyl)ethoxymethyl (SEM) group is highly recommended. The TIPS group can be installed using TIPS-Cl and a base like NaH.[6] The SEM group offers robust protection and can be cleaved under acidic conditions or with fluoride sources. Avoid Boc groups if strong bases like n-BuLi are used for lithiation, as they can direct ortho-metalation or be cleaved.

Q2: My C2-lithiation and carboxylation step is giving low yields. What could be the problem?

A2: This is a common bottleneck. Several factors can impact the efficiency of this step.

  • Troubleshooting Checklist:

    • Moisture: Ensure strictly anhydrous conditions. Dry your glassware thoroughly and use anhydrous solvents (e.g., THF, diethyl ether). Moisture will quench the organolithium reagent.

    • Temperature: The lithiation step is highly temperature-sensitive. It should be performed at low temperatures, typically -78 °C, to prevent side reactions and decomposition.

    • Reagent Quality: Use a freshly titrated solution of n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi). Older bottles of organolithium reagents are often less potent.

    • CO₂ Source: Use high-purity, dry CO₂ gas bubbled through the solution, or add crushed dry ice directly to the reaction mixture. Ensure the dry ice is free of condensed water.

    • Protecting Group: As mentioned in Q1, an inappropriate protecting group can interfere with the lithiation.

Q3: I am observing poor regioselectivity during the chlorination step, with chlorination at C3 as a major byproduct. How can I improve C5 selectivity?

A3: Electrophilic substitution on the 7-azaindole ring can occur at multiple positions, most commonly C3.[7] Achieving C5 selectivity requires careful choice of chlorinating agent and reaction conditions.

  • Strategies for C5 Selectivity:

    • N-Oxide Chemistry: A reliable method involves the initial oxidation of the pyridine nitrogen to an N-oxide. This deactivates the pyridine ring towards electrophilic attack and can direct substitution to the 5-position. Subsequent chlorination with a reagent like MsCl/DMF can be effective.[8]

    • Directed Metalation: While more complex, a directed ortho-metalation approach after protecting the C2 position could achieve C5 lithiation, followed by quenching with an electrophilic chlorine source (e.g., hexachloroethane).

    • Enzymatic Chlorination: For highly specific chlorination, exploring biocatalytic methods with flavin-dependent halogenases could be an option, although this requires specialized enzymes and conditions.[9]

    • Reagent Choice: N-chlorosuccinimide (NCS) is a common and effective reagent for this transformation. Running the reaction in a polar aprotic solvent like DMF or acetonitrile at room temperature is a good starting point.

Detailed Experimental Protocol: Route A (Example)

Step 1: N1-Protection of 7-Azaindole

  • To a solution of 7-azaindole in anhydrous DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 1 hour.

  • Add triisopropylsilyl chloride (TIPSCl, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.[6]

  • Quench the reaction carefully with water and extract the product with ethyl acetate. Purify by column chromatography.

Step 2: C2-Carboxylation

  • Dissolve the N1-TIPS-7-azaindole in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add sec-butyllithium (sec-BuLi, 2.0 eq.) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting deep-colored solution at -78 °C for 1 hour.

  • Bubble dry CO₂ gas through the solution for 1 hour, or add an excess of crushed dry ice.

  • Allow the mixture to warm slowly to room temperature.

  • Perform an acidic workup (e.g., with 1M HCl) and extract the carboxylic acid product.

Step 3: C5-Chlorination

  • Dissolve the N1-TIPS-7-azaindole-2-carboxylic acid in DMF.

  • Add N-chlorosuccinimide (NCS, 1.1 eq.) and stir the reaction at room temperature until TLC indicates complete consumption of the starting material.

  • Pour the reaction mixture into water and extract with an organic solvent. Purify as needed.

Step 4: Deprotection

  • Dissolve the chlorinated intermediate in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq.).

  • Stir at room temperature for 1-2 hours.

  • After completion, perform an aqueous workup, adjust the pH to precipitate the carboxylic acid, filter, and dry to obtain the final product.

Step Reagents & Conditions Typical Yield Key Considerations
1. Protection 7-Azaindole, NaH, TIPSCl, DMF85-95%Strictly anhydrous conditions required.
2. Carboxylation N1-TIPS-7-azaindole, sec-BuLi, CO₂, THF, -78°C50-70%Low temperature is critical for success.
3. Chlorination NCS, DMF, Room Temperature60-80%Monitor for potential side products (C3-chlorination).
4. Deprotection TBAF, THF, Room Temperature80-95%Ensure complete removal of the silyl group.

Route B: Leimgruber-Batcho Indole Synthesis

This powerful method constructs the pyrrole ring from an ortho-nitrotoluene derivative, making it highly adaptable for creating substituted indoles and their aza-analogs.[1][2][3] For our target, the synthesis starts with a suitably substituted 2-methyl-3-nitropyridine.

Workflow Diagram: Route B

Route B Workflow A 5-Chloro-2-methyl-3-nitropyridine B Enamine Formation (DMF-DMA, Pyrrolidine) A->B Step 1 C Reductive Cyclization (e.g., Raney Ni, H2 or Hydrazine) B->C Step 2 D 5-Chloro-1H-pyrrolo[2,3-b]pyridine C->D Intermediate E C2-Carboxylation (e.g., Vilsmeier-Haack followed by Oxidation) D->E Step 3 & 4 F Target Molecule: 5-chloro-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid E->F Final Product

Caption: Workflow for the Leimgruber-Batcho Synthesis (Route B).

Frequently Asked Questions & Troubleshooting (Route B)

Q1: The initial enamine formation step is slow or incomplete. How can I drive it to completion?

A1: The condensation of the activated methyl group of the nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is the key first step.

  • Expert Insights:

    • Reactivity: The methyl group on the nitropyridine must be sufficiently acidic. The nitro group provides the necessary electron-withdrawing character.

    • Catalyst: While the reaction can proceed with DMF-DMA alone, the addition of a secondary amine like pyrrolidine can significantly accelerate the reaction by forming a more reactive enamine intermediate.[3]

    • Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for this transformation.[4]

    • Temperature: Ensure the reaction is heated sufficiently (typically in DMF or another high-boiling solvent) to drive the condensation and elimination of methanol.

Q2: My reductive cyclization is producing a complex mixture of products instead of the desired 7-azaindole. What are the best conditions?

A2: The reduction of the nitro group followed by intramolecular cyclization is the crucial ring-forming step. The choice of reducing agent is paramount to avoid over-reduction or side reactions.

  • Recommended Reducing Agents:

    • Catalytic Hydrogenation: Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas are classic and effective choices. These methods are generally clean and high-yielding.[3]

    • Transfer Hydrogenation: Using hydrazine hydrate with Raney Nickel is a common and practical alternative to using a hydrogen cylinder.[3]

    • Metal Reductions: Reagents like iron powder in acetic acid or stannous chloride (SnCl₂) can also be effective.[3] However, these can sometimes lead to more complex workups.

    • Titanium(III) Chloride: TiCl₃ is a milder reducing agent that can be advantageous for substrates with sensitive functional groups.[2]

Q3: How can I introduce the carboxylic acid at the C2 position after forming the 5-chloro-7-azaindole core?

A3: Once the 5-chloro-7-azaindole is formed, the C2-carboxylic acid can be installed through a two-step process involving formylation followed by oxidation.

  • Synthetic Sequence:

    • Vilsmeier-Haack Formylation: React the 5-chloro-7-azaindole with a Vilsmeier reagent (generated from POCl₃ and DMF). This will introduce an aldehyde group selectively at the C3 position. Wait, the goal is C2-carboxylation. The Vilsmeier-Haack reaction on an indole typically attacks the C3 position. This is a potential issue. A better approach would be to protect the nitrogen, then perform a C2-lithiation and quench with a suitable electrophile to introduce the carboxylate precursor. However, a more direct route from the Batcho-Leimgruber intermediate is often desired.

  • Alternative Carboxylation Strategy: A more direct approach is to modify the Leimgruber-Batcho synthesis itself. Instead of cyclizing the simple enamine, one could potentially introduce a carboxylate precursor at the methyl group stage. However, the most straightforward and well-documented method is post-modification of the formed azaindole ring. Let's reconsider the post-modification.

  • Revised C2-Carboxylation Strategy:

    • N-Protection: Protect the indole nitrogen with a suitable group (e.g., TIPS, SEM) as described in Route A.

    • C2-Lithiation and Quenching: Perform a selective lithiation at the C2 position using an organolithium reagent (e.g., n-BuLi or LDA) at low temperature (-78 °C).

    • Carboxylation: Quench the C2-lithiated species with dry CO₂ gas or dry ice.

    • Deprotection: Remove the N-protecting group to yield the final product. This sequence mirrors steps from Route A but applies them to the chlorinated core.

Detailed Experimental Protocol: Route B (Example)

Step 1: Enamine Formation

  • In a flask equipped with a Dean-Stark trap, combine 5-chloro-2-methyl-3-nitropyridine, DMF-DMA (2.0 eq.), and pyrrolidine (0.5 eq.) in toluene.

  • Heat the mixture to reflux for 12-18 hours, collecting the methanol byproduct.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude, intensely colored enamine is often used directly in the next step.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in methanol or ethanol.

  • Add a catalytic amount of Raney Nickel (approx. 10% by weight).

  • Add hydrazine hydrate (4-5 eq.) dropwise at room temperature (an exothermic reaction may occur).

  • After the addition is complete, heat the mixture to reflux for 2-4 hours.

  • Cool the reaction, filter off the catalyst through a pad of Celite, and concentrate the filtrate to obtain crude 5-chloro-1H-pyrrolo[2,3-b]pyridine. Purify by chromatography or recrystallization.

Step 3 & 4: C2-Carboxylation (via Protection/Lithiation)

  • Follow the procedures for N-protection (Step 1), C2-lithiation and carboxylation (Step 2), and deprotection (Step 4) as detailed in the Route A Experimental Protocol . Use the 5-chloro-1H-pyrrolo[2,3-b]pyridine as your starting material.

Step Reagents & Conditions Typical Yield Key Considerations
1. Enamine Formation 5-Chloro-2-methyl-3-nitropyridine, DMF-DMA, Pyrrolidine, Toluene70-90%Can be accelerated with microwave heating.
2. Reductive Cyclization Enamine, Raney Ni, Hydrazine Hydrate, MeOH65-85%Control the exothermic addition of hydrazine.
3. C2-Carboxylation See Route A Protocol40-60% (over 3 steps)Anhydrous conditions and low temperatures are crucial.
Final Product Characterization

Regardless of the chosen route, the final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: Typically an off-white to pale yellow solid.

  • ¹H NMR: Expect characteristic signals for the pyrrole and pyridine protons, as well as the carboxylic acid proton (often a broad singlet).

  • ¹³C NMR: Will show the expected number of carbon signals, including the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass for C₈H₅ClN₂O₂ (m/z ≈ 196.00). The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable.

  • Purity (HPLC): Purity should be assessed by High-Performance Liquid Chromatography.

This guide provides a comprehensive framework for synthesizing this compound. By understanding the causality behind experimental choices and anticipating potential challenges, researchers can confidently navigate these synthetic pathways.

References

Technical Support Center: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the functionalization of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (also known as 5-chloro-7-azaindole-2-carboxylic acid). This vital heterocyclic scaffold is a cornerstone in medicinal chemistry and drug discovery, frequently appearing in kinase inhibitors and other targeted therapeutics.[1][2] However, its unique electronic properties and multiple reactive sites present distinct challenges in synthesis. The electron-deficient nature of the pyridine ring, combined with the nucleophilic pyrrole moiety, can complicate standard transformations.[1][3]

This guide is structured as a series of troubleshooting questions and answers, reflecting the real-world challenges encountered in the lab. We will delve into the causality behind common issues and provide field-proven, optimized protocols to improve your reaction yields and purity.

Section 1: Amide Coupling of the 2-Carboxylic Acid

The carboxylic acid at the C-2 position is the most common handle for functionalization, typically via amide bond formation. While seemingly straightforward, this reaction is often plagued by low yields when using standard coupling conditions.

Q1: My amide coupling reaction with a standard peptide coupling reagent (e.g., HOBt/EDC) is inefficient, resulting in low yield and unreacted starting material. What is the underlying issue and how can I resolve it?

A1: This is a frequently encountered problem. The 7-azaindole core, particularly the C-2 position, presents electronic challenges that can render common coupling reagents ineffective. Standard activators like HOBt or BOP can lead to low yields.[4] The primary issue is often the slow formation of the active ester or its insufficient reactivity towards the incoming amine.

Troubleshooting & Optimization Strategy:

  • Switch to a More Potent Coupling Reagent: Modern uronium-based reagents are highly effective for this substrate class. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is an excellent first choice, as it rapidly generates a highly reactive activated ester.[5] Another superior option is DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which has been shown to provide good to excellent yields for azaindole-2-carboxamides where other methods fail.[4]

  • Optimize the Base and Solvent System:

    • Base: Use a non-nucleophilic tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to scavenge the acid produced without competing with your primary or secondary amine nucleophile.

    • Solvent: Ensure all reagents are fully dissolved. This compound and its salts can have limited solubility. Aprotic polar solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typically required.

  • Consider the Reaction Stoichiometry and Order of Addition:

    • Activate the carboxylic acid first by pre-mixing it with the coupling reagent and base for 15-30 minutes before adding the amine. This ensures the active ester is formed in high concentration prior to the introduction of the nucleophile.

    • Use a slight excess of the coupling reagent (1.1-1.2 equivalents) and the amine (1.1-1.3 equivalents) to drive the reaction to completion.

Optimized Protocol Example (HATU Coupling):

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Stir the mixture for 5 minutes, then add HATU (1.1 eq).

  • Stir the activation mixture at room temperature for 20 minutes.

  • Add the desired amine (1.2 eq) and continue stirring at room temperature for 2-16 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

Amide_Coupling_Workflow cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Nucleophilic Attack start_acid Carboxylic Acid (1.0 eq) active_ester Activated O-Acylurea Ester start_acid->active_ester DMF, RT, 20 min hatu HATU (1.1 eq) hatu->active_ester DMF, RT, 20 min dipea DIPEA (2.5 eq) dipea->active_ester DMF, RT, 20 min amine Amine (R-NH2) (1.2 eq) product Target Amide active_ester->product amine->product DMF, RT, 2-16h

Caption: Optimized amide coupling workflow.

Section 2: Palladium-Catalyzed Cross-Coupling at the C5-Position

The chloro-substituent at the C5-position is an ideal handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) reactions. However, the unprotected 7-azaindole nucleus is a notorious challenge for these transformations.

Q2: My Suzuki-Miyaura or Buchwald-Hartwig coupling at the C5-Cl position is failing. I'm observing catalyst decomposition (blackening of the reaction mixture) and low conversion. What is causing this catalyst inhibition?

A2: This is a classic problem when working with unprotected N-H acidic heterocycles like 7-azaindoles. Both the pyridine nitrogen (N7) and the pyrrole nitrogen (N1) can act as ligands for the palladium center. This coordination can sequester the active catalyst, forming stable but inactive complexes and preventing it from participating in the catalytic cycle.[1][6] Standard catalyst systems (e.g., Pd(PPh₃)₄) are particularly susceptible to this inhibition.

Troubleshooting & Optimization Strategy:

  • Utilize Modern Catalyst Systems: The key to success is using a catalyst system with bulky, electron-rich phosphine ligands that promote rapid oxidative addition and reductive elimination while discouraging inhibitory binding of the heterocycle. Pre-formed catalysts (precatalysts) are often superior as they ensure efficient generation of the active Pd(0) species in the presence of the substrate.[7]

  • Select the Right Ligand/Precatalyst: The choice of ligand is critical and depends on the specific transformation.[8]

    • For Suzuki-Miyaura Coupling: Systems based on ligands like XPhos or SPhos are excellent starting points. Using an XPhos-based palladium precatalyst often gives high yields under mild conditions (60-80 °C).[6][9]

    • For Buchwald-Hartwig Amination: The choice depends on the amine. For primary amines, BrettPhos -based systems provide exceptional selectivity for mono-arylation.[7] For secondary amines, ligands like RuPhos or XPhos are often effective.[10]

  • Optimize Base and Solvent:

    • Base: A strong, non-nucleophilic base is required. K₃PO₄ or K₂CO₃ are commonly used for Suzuki couplings, often in an aqueous/organic solvent mixture. For Buchwald-Hartwig reactions, a stronger base like NaOtBu or LiHMDS is typically necessary.

    • Solvent: Anhydrous, deoxygenated solvents are crucial. Dioxane, toluene, or CPME are common choices. For Suzuki reactions, a co-solvent of water is often used to solubilize the base.

Reaction TypeRecommended Catalyst SystemTypical BaseSolvent SystemRef
Suzuki-Miyaura XPhos Pd G2/G3 or Pd(OAc)₂/XPhosK₃PO₄ or K₂CO₃Dioxane/H₂O or Toluene/H₂O[6]
Buchwald-Hartwig BrettPhos Pd G3 (for 1° amines)NaOtBu or LHMDSToluene or Dioxane[7]
Buchwald-Hartwig RuPhos Pd G3 (for 2° amines)NaOtBu or K₃PO₄Toluene or Dioxane[10]

Table 1: Recommended catalyst systems for cross-coupling on unprotected 7-azaindoles.

Catalyst_Inhibition cluster_cycle Desired Catalytic Cycle cluster_inhibition Inhibitory Pathway Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl Inactive_Complex Inactive Pd-Azaindole Complex Pd0->Inactive_Complex Coordination by N1-H or N7 Transmetal Transmetalation or Amine Binding OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Product RedElim->Product Azaindole 7-Azaindole (Substrate) Decarboxylation Start 7-Azaindole-2-carboxylic Acid Zwitterion Zwitterionic Intermediate (N7-H+, COO-) Start->Zwitterion Heat (Δ) Ylide C2-Carbanion (Ylide Intermediate) Zwitterion->Ylide - CO₂ Product Decarboxylated Byproduct Ylide->Product Proton quench

References

troubleshooting low conversion rates in 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Azaindole Chemistry

Troubleshooting Low Conversion Rates in Reactions of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindole derivatives. As a Senior Application Scientist, I've compiled this guide to address common challenges encountered during the chemical modification of this compound, a key building block in medicinal chemistry. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a cool, dry place, away from light and moisture. A desiccator or a glove box with an inert atmosphere is ideal. The compound can be sensitive to air and moisture over time, which may affect its reactivity in subsequent steps.

Q2: Which analytical techniques are best for monitoring the progress of reactions involving this compound?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material and the formation of the product.[1] For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended to quantify conversion and identify any side products. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the product upon isolation.[1][2]

Q3: Is N-protection of the pyrrole nitrogen necessary for most reactions?

A3: While not always mandatory, protecting the pyrrole nitrogen (N-1 position) is highly recommended for many transformations, particularly those involving strong bases, organometallic reagents, or electrophilic reagents.[3][4] The acidic N-H proton can interfere with these reagents, leading to side reactions and low yields. Common protecting groups for indoles and azaindoles include Boc (tert-butoxycarbonyl), Ts (tosyl), and SEM (2-(trimethylsilyl)ethoxymethyl). The choice of protecting group will depend on the stability required for the subsequent reaction steps and the conditions for its eventual removal.[5]

Troubleshooting Guide: Low Conversion Rates

Low conversion is a frequent challenge in organic synthesis. The following sections address specific reaction types and provide a systematic approach to troubleshooting.

Issue 1: Incomplete Amide Bond Formation

Amide coupling is one of the most common reactions performed with this compound. Low conversion in this step can be due to several factors.

Q: My amide coupling reaction is showing low conversion. What are the likely causes and how can I improve the yield?

A: Low conversion in amide coupling reactions often stems from inefficient activation of the carboxylic acid, poor nucleophilicity of the amine, or side reactions. Here's a breakdown of troubleshooting strategies:

1. Choice of Coupling Reagent:

The selection of the coupling reagent is critical. For electron-deficient carboxylic acids or sterically hindered amines, more potent activating agents are often required.

Coupling ReagentCommon AdditivesBaseTypical SolventKey Considerations
EDC/HOBt HOBt (1-Hydroxybenzotriazole)DIPEA, Et3NDMF, DCMA classic and cost-effective choice. HOBt suppresses racemization and improves efficiency.[6]
HATU/HOAt HOAt (1-Hydroxy-7-azabenzotriazole)DIPEA, 2,4,6-CollidineDMF, NMPHighly efficient, especially for challenging couplings. The uronium-based structure leads to rapid activation.[7]
PyBOP/PyAOP NoneDIPEA, Et3NDMF, DCMPhosphonium-based reagents that are effective for hindered systems.[7]
T3P® NoneDIPEA, PyridineEtOAc, THFA versatile and powerful phosphonic acid anhydride that drives the reaction by forming stable byproducts.[8]
  • Expert Insight: For particularly challenging couplings with electron-poor anilines, a combination of EDC and DMAP with a catalytic amount of HOBt can be highly effective. The DMAP acts as an acyl transfer agent, forming a highly reactive intermediate.[6]

2. Reaction Conditions:

  • Solvent: Ensure your starting materials are fully dissolved. DMF and NMP are excellent solvents for amide couplings due to their high polarity and ability to dissolve a wide range of substrates. If solubility is an issue, consider gentle heating (40-50 °C).[9]

  • Base: The choice and amount of base are crucial. Use a non-nucleophilic base like DIPEA or 2,4,6-collidine to neutralize the acid formed during the reaction without competing with your amine nucleophile. Typically, 2-3 equivalents of base are used.

  • Temperature: Most amide couplings are run at room temperature. However, for sluggish reactions, gentle heating may be beneficial. Conversely, for sensitive substrates, cooling to 0 °C before adding the coupling reagent can minimize side reactions.

  • Moisture: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material.

3. Purity of Starting Materials:

  • Carboxylic Acid: Ensure the this compound is pure and dry. Impurities can interfere with the coupling reaction.

  • Amine: The purity of the amine is equally important. If the amine is a salt (e.g., hydrochloride), an extra equivalent of base is required to liberate the free amine.

Troubleshooting Workflow for Amide Coupling

Caption: A logical workflow for troubleshooting low conversion in amide coupling reactions.

Issue 2: Inefficient Suzuki-Miyaura Cross-Coupling

The 5-chloro position on the 7-azaindole ring is a suitable handle for Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Low yields in this reaction are often related to the catalyst system or reaction conditions.

Q: My Suzuki-Miyaura reaction with this compound (or a derivative) is not proceeding to completion. How can I optimize it?

A: The success of a Suzuki-Miyaura coupling on an electron-deficient heterocyclic chloride depends heavily on the choice of catalyst, ligand, base, and solvent.

1. Catalyst and Ligand Selection:

  • Palladium Source: Pd(OAc)2, Pd2(dba)3, and palladium precatalysts are common choices.

  • Ligand: For electron-rich and sterically hindered phosphine ligands are often necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands like SPhos, XPhos, and RuPhos are known to be effective for coupling with heteroaryl chlorides.[10][11]

  • Catalyst Loading: Typically, 1-5 mol% of the palladium catalyst is sufficient. Higher loadings may be necessary for very challenging substrates.

2. Base and Solvent:

  • Base: A strong base is often required. K2CO3, K3PO4, and Cs2CO3 are commonly used. Cs2CO3 is often found to be superior for difficult couplings.[10] The base should be finely powdered to ensure maximum surface area.

  • Solvent: A mixture of an organic solvent and water is typical for Suzuki reactions. Common solvent systems include dioxane/water, toluene/water, or DME/water. Anhydrous conditions can also be employed with certain catalyst systems.

3. N-Protection:

  • The presence of the acidic N-H proton on the pyrrole ring can interfere with the catalytic cycle. N-protection (e.g., with a Boc or tosyl group) is often beneficial and can lead to significantly improved yields.[12][13]

4. Boronic Acid Quality:

  • Ensure the boronic acid is of high quality. Boronic acids can undergo dehydration to form boroxines, which may have different reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling Optimization

  • To an oven-dried reaction vessel, add the N-protected 5-chloro-7-azaindole derivative (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., Cs2CO3, 2.0 equiv.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 3: Incomplete Ester Hydrolysis

The synthesis of this compound often starts from the corresponding ethyl or methyl ester. Incomplete hydrolysis will result in a mixture of starting material and product.

Q: I am having trouble completely hydrolyzing the ester of this compound. What can I do?

A: Ester hydrolysis (saponification) of heteroaromatic esters can sometimes be sluggish. Here are some tips to drive the reaction to completion:

  • Increase the Excess of Base: Use a larger excess of the base (e.g., NaOH or LiOH), from 2-3 equivalents up to 5-10 equivalents.

  • Increase the Temperature: Heating the reaction mixture to reflux is often necessary.[14]

  • Add a Co-solvent: If the ester has poor solubility in aqueous base, adding a co-solvent like methanol, ethanol, or THF can improve solubility and increase the reaction rate.

  • Longer Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until all the starting material is consumed.

  • Work-up pH: During the acidic work-up to precipitate the carboxylic acid, ensure the pH is sufficiently low (pH 3-4) to fully protonate the carboxylate.[14]

Troubleshooting Logic for Ester Hydrolysis

Caption: A step-by-step troubleshooting guide for incomplete ester hydrolysis.

References

Technical Support Center: Scale-Up Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and its derivatives. This scaffold, a chlorinated 7-azaindole, is a cornerstone in medicinal chemistry, notably in the development of kinase inhibitors.[1] Transitioning its synthesis from the laboratory bench to pilot or manufacturing scale introduces significant challenges that require careful consideration of reaction conditions, safety, and purification.

This guide is structured as a series of questions and answers to directly address common issues encountered by researchers and process chemists. We will delve into the causality behind experimental choices, providing field-proven insights to ensure a robust, safe, and efficient scale-up campaign.

Section 1: Core Synthetic Strategy & Scale-Up Considerations

The overall synthetic strategy is paramount for a successful scale-up. The following Q&A addresses the most critical decision points in the synthetic sequence.

Q1: What is the most common and scalable route to the final carboxylic acid product?

The most prevalent and industrially viable route involves the synthesis of an intermediate ester, typically the ethyl or methyl ester of this compound, followed by a final hydrolysis (saponification) step. This approach is generally preferred over direct carboxylation of the azaindole core at the C2 position, which can suffer from poor regioselectivity and require cryogenic conditions for lithiation.

The synthesis of the key ester intermediate can be approached in two main ways, as illustrated below.

cluster_0 Route A: Build the Ring cluster_1 Route B: Functionalize the Core A1 Substituted Chloro-Aminopyridine A2 Suzuki or Sonogashira Coupling A1->A2 A3 Annulation/Cyclization A2->A3 A4 Ethyl 5-chloro-7-azaindole-2-carboxylate A3->A4 Final Saponification A4->Final B1 7-Azaindole B2 C2 Esterification B1->B2 B3 C5 Chlorination B2->B3 B4 Ethyl 5-chloro-7-azaindole-2-carboxylate B3->B4 B4->Final Product Target Carboxylic Acid Final->Product

Caption: High-level synthetic strategies for the target molecule.
  • Route A (Build the Ring): This approach often starts with a functionalized pyridine, such as a chloro-aminopyridine.[2] A cross-coupling reaction (e.g., Suzuki or Sonogashira) introduces the components of the pyrrole ring, followed by a cyclization step. This route can be advantageous for controlling regioselectivity from the outset.

  • Route B (Functionalize the Core): This route begins with the commercially available 7-azaindole core. The synthesis involves sequential functionalization: esterification at the C2 position, followed by chlorination at the C5 position. The order of these steps is critical; chlorination of the unsubstituted core can lead to a mixture of isomers.

For scale-up, Route A is often preferred as it can offer better overall process control and avoids potential regioselectivity issues in the later stages.

Q2: What are the primary challenges and considerations for the final ester hydrolysis (saponification) step at scale?

While seemingly straightforward, the hydrolysis of the ester to the final carboxylic acid is a critical step where yield and purity can be compromised at scale.[3]

  • Choice of Base: Sodium hydroxide (NaOH) is commonly used. However, lithium hydroxide (LiOH) can offer benefits, such as improved reaction kinetics and, in some cases, a cleaner reaction profile with fewer side products.[4] The choice may depend on the specific derivative and downstream processing.

  • Solvent System: A mixture of an alcohol (e.g., ethanol, methanol) and water is standard. At scale, managing large volumes of mixed solvents can be challenging. Minimizing the solvent volume while maintaining adequate mixing is key. A green chemistry approach using only water with LiOH has been reported for similar systems, which simplifies work-up significantly.[4]

  • Temperature Control: The reaction is typically heated to reflux.[3] On a large scale, this must be carefully controlled to avoid runaway reactions, especially if the initial addition of base is exothermic. Gradual heating and monitoring of the internal temperature are essential.

  • Work-up and Isolation: The isolation of the carboxylic acid is achieved by acidifying the reaction mixture to precipitate the product. The choice of acid (e.g., acetic acid, HCl) and the final pH are critical for maximizing precipitation and ensuring the desired crystal form. The filtration and washing of large quantities of solid product require appropriate equipment to ensure efficiency and minimize solvent waste.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during your scale-up campaign.

G start Problem Observed During Scale-Up q1 Low Yield in Final Product start->q1 q2 High Impurity Levels start->q2 q1_a Incomplete Hydrolysis? q1->q1_a Yes sol1_a Action: - Increase base equivalents (1.5-2.0 eq). - Extend reaction time at reflux. - Monitor by HPLC for ester disappearance. q1_a->sol1_a Yes q1_b Product Lost in Work-up? q1_a->q1_b No sol1_b Action: - Check pH of precipitation (target pH 4.0). - Analyze mother liquor for dissolved product. - Consider anti-solvent addition to improve precipitation. q1_b->sol1_b Yes q2_a Decarboxylation Observed? q2->q2_a Yes sol2_a Action: - Lower reaction temperature. - Reduce reaction time post-completion. - Use a milder base (e.g., LiOH). q2_a->sol2_a Yes q2_b Starting Material Impurities? q2_a->q2_b No sol2_b Action: - Re-purify the starting ester. - Characterize impurities in the ester. - Develop a purge step for key impurities. q2_b->sol2_b Yes

Caption: Troubleshooting decision tree for common scale-up issues.
Problem: My chlorination reaction is not selective and produces multiple chlorinated isomers.

  • Q: I am attempting to chlorinate the 7-azaindole core directly and am getting a mixture of products. How can I improve selectivity for the C5 position?

    • Answer: Direct halogenation of the electron-rich 7-azaindole ring is often difficult to control. The C3 position is typically the most nucleophilic, leading to undesired C3-halogenated byproducts. To achieve C5 selectivity, a directing group strategy is necessary.

    • Recommendation:

      • Protect the Pyrrole Nitrogen: The first step should be the protection of the pyrrole nitrogen, for example, with a triisopropylsilyl (TIPS) or trimethylsilylethoxymethyl (SEM) group.[1] This reduces the reactivity of the pyrrole ring.

      • Directed Ortho-Metalation: With the nitrogen protected, a directed ortho-metalation can be performed using a strong base like lithium diisopropylamide (LDA) at low temperatures. This will selectively deprotonate the C4 position.

      • Quench with an Electrophilic Chlorine Source: Quenching the resulting lithiated species with an electrophilic chlorine source like hexachloroethane or N-chlorosuccinimide (NCS) will install the chlorine atom at the desired C5 position (via rearrangement from C4 under certain conditions or by directing the chlorination). This multi-step approach, while longer, provides the necessary regiochemical control that is essential for a scalable process.

Problem: The final hydrolysis (saponification) is sluggish and generates impurities.
  • Q: My saponification reaction stalls before completion, and upon extended heating, I see a new impurity corresponding to the decarboxylated product (5-chloro-1H-pyrrolo[2,3-b]pyridine). What is happening?

    • Answer: This is a common issue at scale. Sluggish reaction rates can be due to poor solubility of the ester or insufficient base. The formation of the decarboxylated impurity is a result of thermal instability of the product under the basic reaction conditions.

    • Troubleshooting Steps:

      • Improve Solubility: Increase the proportion of the organic co-solvent (e.g., ethanol) to ensure the starting ester is fully dissolved.

      • Increase Base Stoichiometry: At scale, inefficiencies in mixing can create localized areas of lower base concentration. Increase the equivalents of NaOH or LiOH from a typical 1.1-1.3 eq to 1.5-2.0 eq to drive the reaction to completion faster.

      • Monitor Closely: Use in-process controls (IPC) like HPLC to monitor the disappearance of the starting ester. Once the reaction is complete (typically >99% conversion), proceed immediately to the work-up.

      • Minimize Thermal Stress: Avoid prolonged heating. If the reaction is complete, cool the mixture before holding for extended periods. This minimizes the risk of decarboxylation.

ImpurityPotential SourceMitigation Strategy
Unreacted Ester IntermediateIncomplete hydrolysisIncrease base equivalents, reaction time, or temperature. Ensure adequate mixing.
5-chloro-1H-pyrrolo[2,3-b]pyridineThermal decarboxylation of the productLower reaction temperature, minimize time at high temp post-completion, use milder conditions.
5-hydroxy-1H-pyrrolo[2,3-b]pyridine...Nucleophilic substitution of the chloro groupUse lower temperatures and avoid excessively strong caustic conditions. This is a known issue for similar systems.[4]
Over-chlorinated species (e.g., 3,5-dichloro)Poorly controlled chlorination stepRe-evaluate the chlorination protocol; ensure precise stoichiometry and temperature control. Purify the ester intermediate.
Section 3: Frequently Asked Questions (FAQs)
  • Q1: What are the most critical safety concerns when scaling up this synthesis?

    • A1: Several aspects require a formal process safety review.

      • Exothermic Reactions: The initial saponification can be exothermic upon mixing the caustic solution with the ester/solvent mixture. Use a jacketed reactor with controlled addition rates and temperature monitoring.

      • Hazardous Reagents: The use of strong bases (LDA), pyrophoric reagents (n-BuLi if used for lithiation), and chlorinated solvents requires strict engineering controls, including an inert atmosphere and appropriate personal protective equipment.

      • Pressure Management: Although not a high-pressure reaction, heating solvents to reflux in a large, sealed reactor requires proper venting and pressure relief systems.

  • Q2: Is a protecting group for the pyrrole nitrogen necessary for the hydrolysis step?

    • A2: Generally, no. The saponification is typically performed on an N-H pyrrole. If the nitrogen is protected (e.g., with a SEM or BOC group), this group must be removed in a separate step prior to hydrolysis, as the basic conditions of saponification will not typically cleave these groups. Attempting to hydrolyze a protected ester may lead to undesired side reactions.[1]

  • Q3: What analytical techniques are essential for monitoring this process at scale?

    • A3: A robust analytical package is non-negotiable.

      • HPLC: This is the workhorse method. Use it to monitor reaction completion, identify and quantify impurities, and determine the final purity of the product.

      • NMR (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product.

      • LC-MS: Crucial for rapid identification of unknown impurities observed during the reaction.

      • DSC (Differential Scanning Calorimetry): Recommended for evaluating the thermal stability of the final product and key intermediates to identify any decomposition hazards.

Section 4: Protocol Example
Protocol: Kilogram-Scale Saponification of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This protocol is a representative example and must be adapted and validated for your specific equipment and derivative.

Safety Warning: This procedure involves strong bases and flammable solvents. A thorough safety assessment must be conducted prior to execution.

ParameterValue / DescriptionRationale / In-Process Control (IPC)
Starting Material Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate1.00 kg (4.45 mol)
Reagents & Solvents Sodium Hydroxide (NaOH) Ethanol (200 proof) Deionized Water Acetic Acid (Glacial)0.27 kg (6.68 mol, 1.5 eq) 10.0 L (10 L/kg) 5.0 L (5 L/kg) As needed (~0.5 L)
Step 1: Reaction Setup Charge the starting ester and Ethanol to a clean, dry, inerted reactor. Begin agitation.A homogeneous slurry or solution should be formed.
Step 2: Base Addition Prepare a solution of NaOH in Deionized Water and cool to <20 °C. Add the NaOH solution to the reactor over ~30 minutes, maintaining the internal temperature below 40 °C.Critical Step: Control the addition rate to manage the exotherm. Monitor internal temperature closely.
Step 3: Reaction Heat the mixture to reflux (~78-82 °C) and hold for 2-4 hours.IPC: Take samples every hour and analyze by HPLC. The reaction is complete when the starting ester is <1.0% of the total peak area.
Step 4: Cooldown & pH Adjustment Cool the reaction mixture to 20-25 °C. Slowly add Acetic Acid to adjust the pH to 4.0-4.5.Critical Step: A thick precipitate will form. Control the acid addition rate to avoid foaming and to manage any exotherm. Monitor pH carefully.
Step 5: Isolation Stir the resulting slurry at 20-25 °C for 1 hour, then cool to 0-5 °C and hold for another hour. Filter the solid product. Wash the cake with a cold (0-5 °C) mixture of Water/Ethanol (2:1, 2 x 2 L), followed by a final wash with cold water (2 x 2 L).Cooling and aging improve crystallization and increase isolated yield. The washes remove residual salts and impurities.
Step 6: Drying Dry the product in a vacuum oven at 50-60 °C until constant weight is achieved.IPC: Check for residual solvents by Loss on Drying (LOD) or GC analysis. Typical yield: 80-90%. Purity: >99% by HPLC.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationships of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 5-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 5-chloro-7-azaindole, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone for the development of potent inhibitors targeting a variety of enzymes, particularly protein kinases.[1][2][3] The incorporation of a chlorine atom at the 5-position and a carboxylic acid (or its derivatives) at the 2-position provides a key starting point for fine-tuning the pharmacological properties of these analogs. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of this class of compounds, drawing upon experimental data from various studies to elucidate the roles of different structural modifications.

The 7-Azaindole Core: A Versatile Kinase Hinge-Binder

The 7-azaindole nucleus is a bioisostere of indole and purine, and its two nitrogen atoms are adept at forming crucial hydrogen bonds within the ATP-binding sites of kinases, mimicking the interaction of adenine.[1][3] This inherent property makes it an excellent foundation for designing targeted kinase inhibitors. Modifications at various positions on this scaffold have been extensively explored to enhance potency, selectivity, and pharmacokinetic profiles.[1]

SAR Analysis of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Scaffold

While direct and extensive SAR studies on the 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid core are not consolidated in a single publication, a comprehensive study on the closely related 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold as inhibitors of Phosphodiesterase 4B (PDE4B) provides invaluable insights into the structural requirements for potent activity.[4] These findings can be largely extrapolated to understand the SAR of the 5-chloro analogs.

The general structure explored in this key study involves modifications at the N1-position of the pyrrole ring and the amide moiety at the C2-position.

Modifications at the C2-Carboxamide Position

The nature of the amide substituent at the C2-position plays a critical role in determining the potency and selectivity of these compounds against PDE4B. The study systematically explored the impact of varying the size and hydrophobicity of this group while keeping the N1-substituent (a 3,4-dichlorophenyl group) constant.

A clear trend emerges where the ring size and hydrophobicity of the amide substituent significantly influence activity. Analogs with small aliphatic cyclic or methyl furan groups showed moderate to good inhibition. Notably, the introduction of a 3,3-difluoroazetidine ring (compound 11h in the original study) resulted in high inhibitory activity (IC50 = 0.14 µM) and a 6-fold selectivity for PDE4B over the PDE4D isoform.[4] This highlights the favorable interactions that can be achieved with appropriately substituted small, polar rings in this position.

Modifications at the N1-Position

The substituent at the N1-position of the pyrrole ring extends into a different region of the binding pocket, and its nature is crucial for overall potency. The aforementioned PDE4B inhibitor study utilized a 3,4-dichlorophenyl group at this position, which proved to be a potent anchor.

The Influence of the 5-Chloro Substituent

While the detailed PDE4B study lacks the 5-chloro group, other research on related azaindole scaffolds provides strong evidence for its role in enhancing inhibitory activity.

  • Hydrophobic Interactions : A study on azaindole-chloropyridine inhibitors of Cdc7 kinase revealed that the chloro group engages in favorable hydrophobic interactions with key residues (Met 134 and Val 195) in the kinase binding pocket.[5] Replacement of the chloro group with smaller, less hydrophobic substituents like hydrogen or methyl led to a significant decrease in Cdc7 inhibition.[5] This suggests that the 5-chloro substituent in our core scaffold likely serves a similar purpose, anchoring the molecule in a hydrophobic sub-pocket of the target enzyme.

  • Electronic Effects and Hydrogen Bonding : In a study of 1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors, a trifluoromethyl group at the 5-position (electronically similar to a chloro group) was shown to form a hydrogen bond with a backbone glycine residue (G485).[6] This indicates that an electronegative substituent at the 5-position can contribute to binding affinity through specific hydrogen bonding interactions, in addition to hydrophobic contributions.

Comparative Data of Substituted 1H-pyrrolo[2,3-b]pyridine Analogs

The following table summarizes the biological activities of various 1H-pyrrolo[2,3-b]pyridine analogs from different studies. It is important to note that these compounds were evaluated against different biological targets, so direct comparison of IC50 values across different targets is not meaningful. However, the data within each study provides valuable SAR insights.

Scaffold Modification (at indicated position)TargetKey Findings & IC50 ValuesReference
C2-Amide: Various cyclic and acyclic amidesPDE4B- Cyclopentylamide: IC50 = 0.35 µM - (Furan-2-yl)methylamide: IC50 = 0.28 µM - 3,3-Difluoroazetidin-1-yl : IC50 = 0.14 µM (6-fold selective over PDE4D)[4]
N1-Aryl: Phenyl, 4-chlorophenyl, 3,4-dichlorophenylPDE4B- 3,4-Dichlorophenyl consistently provided high potency across the series.[4]
C5-Substitution: H vs. CF3FGFR1- C5-H analog (Compound 1): IC50 = 1900 nM - C5-CF3 analog (4a) : IC50 = 110 nM (Significant increase in potency)[6]
C3-Substitution: Various aryl and heteroaryl groupsMELK- Introduction of a piperazine-containing side chain led to potent inhibition (e.g., compound 16h, IC50 = 32 nM).Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorg Chem. 2020 Jan:94:103474.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key positions for modification on the this compound scaffold and summarizes the general SAR trends.

Caption: Key modification points on the scaffold and their general impact on activity.

Experimental Protocols

General Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides

The synthesis of the target compounds generally follows a multi-step sequence, as exemplified in the literature.[4]

Synthesis_Workflow Start Starting Material (e.g., Substituted 7-azaindole) Step1 N-Arylation (e.g., Buchwald-Hartwig coupling) Start->Step1 Intermediate1 N-Aryl-7-azaindole Step1->Intermediate1 Step2 Carboxylation/Esterification at C2 Intermediate1->Step2 Intermediate2 Ester Intermediate Step2->Intermediate2 Step3 Saponification (Hydrolysis of ester) Intermediate2->Step3 Intermediate3 Carboxylic Acid Step3->Intermediate3 Step4 Amide Coupling (e.g., HATU, EDCI) Intermediate3->Step4 Final Target Carboxamide Analog Step4->Final

Caption: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

Step-by-Step Protocol:

  • N-Arylation: The pyrrole nitrogen of a suitable 5-chloro-7-azaindole starting material is arylated, often using a boronic acid under palladium catalysis (Suzuki-Miyaura coupling) or via a Buchwald-Hartwig amination.

  • Formation of the Carboxylic Acid/Ester: The C2-position is functionalized to introduce a carboxylic acid or an ester thereof.

  • Amide Coupling: The C2-carboxylic acid is activated using a coupling reagent (e.g., HATU, EDCI) and then reacted with a desired amine to form the final carboxamide analog.

  • Purification: The final product is purified using standard techniques such as column chromatography and crystallization.

Representative Biological Assay: Kinase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of the synthesized analogs against a target kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (analogs) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by adding ATP. The plate is then incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: After incubation, a detection reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity. The luminescence or fluorescence is read using a plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (DMSO only). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold is a highly promising platform for the development of potent enzyme inhibitors. The SAR analysis reveals that:

  • The N1-position is amenable to substitution with aryl groups to enhance potency.

  • The C2-carboxamide moiety is a critical determinant of both potency and selectivity, with small, functionalized cyclic amides showing particular promise.

  • The C5-chloro group likely plays a dual role in providing favorable hydrophobic interactions and potentially engaging in hydrogen bonding, contributing significantly to the overall binding affinity.

Future drug design efforts should focus on the synergistic optimization of these three key positions to develop highly potent and selective inhibitors for various therapeutic targets.

References

comparative analysis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with other kinase inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Kinase Inhibitor Scaffolds: The Rise of the 1H-Pyrrolo[2,3-b]pyridine Core

Executive Summary

The relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of modern drug discovery. The selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of potential drug candidates.[1] This guide provides an in-depth comparative analysis of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, exemplified by building blocks like 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, against established "privileged" scaffolds such as quinazoline and pyrazolopyrimidine. We will dissect the structural advantages of the 7-azaindole core, review its application in approved drugs and clinical candidates, and provide robust, field-proven experimental protocols for evaluating and comparing kinase inhibitors in a research setting.

Introduction: The Central Role of the Scaffold in Kinase Inhibition

Protein kinases, regulating the vast majority of cellular processes, have become one of the most important classes of drug targets. The development of small molecule inhibitors that target the ATP-binding site has proven to be a highly successful therapeutic strategy. At the heart of every inhibitor is a core molecular scaffold, which acts as the foundational structure for orienting key pharmacophoric elements within the kinase active site.[2] Privileged scaffolds are frameworks that can bind to multiple protein targets, and in the kinase world, scaffolds like quinazoline and pyrimidine are cores to numerous approved drugs.[1]

Recently, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a highly versatile and effective core for developing a new generation of kinase inhibitors. Its unique arrangement of hydrogen bond donors and acceptors allows for potent and specific interactions with the kinase hinge region, a critical anchoring point for ATP-competitive inhibitors.[3][4] This guide explores the chemical logic behind the success of this scaffold and provides a direct comparison with its predecessors.

Part 1: The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Hinge-Binder

The 1H-pyrrolo[2,3-b]pyridine scaffold is an isostere of indole, but the introduction of a nitrogen atom at the 7-position fundamentally alters its electronic properties and hydrogen bonding capacity. This feature is paramount to its success as a kinase inhibitor.

Mechanism of Hinge Binding

The ATP-binding pocket of a kinase is characterized by a "hinge" region that connects the N- and C-terminal lobes of the kinase domain. This region typically presents a series of backbone amide and carbonyl groups that form crucial hydrogen bonds with the adenine ring of ATP. An effective inhibitor must mimic this interaction. The 1H-pyrrolo[2,3-b]pyridine core does this with exceptional efficiency.

  • Pyrrole N-H: The hydrogen on the pyrrole nitrogen (N1) acts as a hydrogen bond donor.

  • Pyridine N7: The nitrogen within the pyridine ring (N7) acts as a hydrogen bond acceptor.

This dual interaction allows the scaffold to form a bidentate hydrogen bond with the kinase hinge, creating a stable and high-affinity anchor point. This binding mode is a common feature across many inhibitors utilizing this core.[4][5]

G cluster_0 Kinase Hinge Region cluster_1 1H-Pyrrolo[2,3-b]pyridine Scaffold Hinge_NH Backbone N-H Hinge_CO Backbone C=O Scaffold Pyrrole N-H Pyridine N7 Hinge_NH->Scaffold:f1 H-Bond (Acceptor) Scaffold:f0->Hinge_CO

Caption: General binding mode of the 1H-pyrrolo[2,3-b]pyridine scaffold with the kinase hinge.

The Role of Substitution: Crafting Potency and Selectivity

While the core scaffold provides the anchor, substitutions at other positions are used to achieve potency and selectivity. The use of a chlorine atom at the C5 position, as seen in the building block this compound, is a common strategy. This halogen can occupy hydrophobic pockets and modulate the electronic properties of the ring system.

For instance, the approved drug Pexidartinib , used to treat tenosynovial giant cell tumor, features a 5-chloro-1H-pyrrolo[2,3-b]pyridine core.[6] It potently inhibits CSF-1R, c-Kit, and Flt-3.[6] Similarly, various derivatives of this scaffold have been developed as potent inhibitors for targets such as c-Met, IKKα, and CDK8.[7][8][9] Structure-activity relationship (SAR) studies often show that electron-withdrawing groups at this position can be beneficial for activity.[8]

Part 2: Comparative Analysis with Established Kinase Inhibitor Scaffolds

The true value of a scaffold is understood through comparison. Below, we analyze the 1H-pyrrolo[2,3-b]pyridine core against two other widely successful scaffolds: Quinazoline and Pyrazolopyrimidine.

Feature1H-Pyrrolo[2,3-b]pyridineQuinazolinePyrazolopyrimidine
Core Structure 7-AzaindoleFused pyrimidine and benzene ringsFused pyrazole and pyrimidine rings
Hinge-Binding Bidentate: Pyrrole N-H (donor), Pyridine N7 (acceptor)Monodentate or Bidentate: N1 (acceptor), N3 (acceptor)Bidentate: Pyrazole N-H (donor), Pyrimidine N (acceptor)
Key Kinase Targets CSF-1R, c-Kit, c-Met, IKKα, CDK8, Cdc7[6][7][8][9][10]EGFR, VEGFR, HER2Src-family kinases, mTOR, ABL[11]
Example Drugs Pexidartinib[6]Gefitinib, Erlotinib, LapatinibDasatinib (related scaffold), PP1 (tool compound)[11]
Properties & Insights Offers unique vector space for substituents compared to indole. Strong hinge binding. Provides opportunities for novel intellectual property.[1]Highly validated scaffold with numerous clinical successes. Can be prone to off-target effects on related kinases (e.g., EGFR family).Known to be somewhat promiscuous but can be optimized for high selectivity (e.g., Src vs. ABL).[11]

Part 3: Experimental Evaluation of Kinase Inhibitor Scaffolds

Objective comparison requires robust experimental data. Below are standardized protocols for the in vitro and cell-based evaluation of novel kinase inhibitors, explaining the scientific rationale behind each step.

Protocol 1: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay, which measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site. It is a direct measure of binding affinity (Kd) or inhibitory potency (IC50).

Rationale: This assay directly quantifies the interaction between the inhibitor and the isolated kinase enzyme, free from the complexities of a cellular environment. It is the gold standard for initial potency determination. The use of a time-resolved FRET (TR-FRET) system minimizes interference from compound fluorescence and scattered light.

Methodology:

  • Reagent Preparation:

    • Prepare a 4X solution of the desired kinase (e.g., c-Met, IKKα) in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X solution of the Alexa Fluor™-labeled ATP-competitive tracer.

    • Prepare a 4X solution of the Europium-labeled anti-tag antibody (specific to the kinase's purification tag, e.g., anti-His).

    • Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in DMSO, then dilute into kinase buffer. A known inhibitor should be used as a positive control.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the serially diluted test compound or control to the appropriate wells.

    • Add 2.5 µL of DMSO to "maximum tracer binding" wells.

    • Add 2.5 µL of a high concentration of an unlabeled ATP analog to "minimum tracer binding" wells.

    • Add 2.5 µL of the 4X kinase solution to all wells except the "no enzyme" control.

    • Add 2.5 µL of the 4X tracer solution to all wells.

    • Add 2.5 µL of the 4X antibody solution to all wells.

  • Incubation and Reading:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor (665 nm) and donor (615 nm) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data using the maximum and minimum binding controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Protocol 2: Cellular Target Engagement Assay (Western Blot for Phospho-Substrate)

This assay determines if the inhibitor can engage its target kinase within a living cell and block its signaling function.

Rationale: High in vitro potency does not always translate to cellular activity due to factors like cell permeability and efflux. Measuring the phosphorylation of a direct downstream substrate of the target kinase provides definitive proof of on-target activity in a physiological context.[11] For example, to confirm SRC inhibition, one would measure the phosphorylation of FAK at a SRC-specific site.[11]

Methodology:

  • Cell Culture and Treatment:

    • Plate cancer cells known to have active signaling through the target pathway (e.g., U2OS cells for the IKK pathway) in 6-well plates and grow to 70-80% confluency.[7]

    • Starve the cells in serum-free media for 4-6 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the test inhibitor (or DMSO vehicle control) for 1-2 hours.

    • Stimulate the cells with an appropriate growth factor or cytokine (e.g., TNF-α to activate the NF-κB pathway) for 15-30 minutes to induce phosphorylation of the target substrate.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Quantification and SDS-PAGE:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and denature by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-FAK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis and Normalization:

    • Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate, and also a loading control (e.g., GAPDH or β-actin), to ensure equal protein loading.

    • Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal to determine the degree of inhibition at each compound concentration.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Preclinical Advancement A Compound Synthesis (e.g., Pyrrolo[2,3-b]pyridine core) B In Vitro Kinase Assay (TR-FRET, IC50 Determination) A->B Potency? C Cell Permeability Assay (Optional, e.g., PAMPA) B->C Potent? D Cellular Target Engagement (Western Blot for P-Substrate) C->D E Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) D->E On-Target Effect? F Selectivity Profiling (Kinome-wide Panel) E->F Active in Cells? G In Vivo Xenograft Model F->G Selective?

Caption: A streamlined workflow for the evaluation of a novel kinase inhibitor scaffold.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core has firmly established itself as a privileged scaffold in modern kinase inhibitor design. Its intrinsic ability to form robust, bidentate hydrogen bonds with the kinase hinge region provides a superior anchor point for building highly potent and selective inhibitors. Comparative analysis reveals that while classic scaffolds like quinazoline have a longer history, the 7-azaindole structure offers a distinct and highly effective alternative that has been validated by approved therapeutics like Pexidartinib. For researchers and drug development professionals, utilizing this scaffold and employing the rigorous evaluation workflows detailed in this guide can pave the way for the discovery of next-generation targeted therapies.

References

A Comparative Guide to the In Vitro and In Vivo Validation of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of a promising class of therapeutic candidates: 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives. As researchers and drug development professionals, our goal is to rigorously assess the potential of novel chemical entities. This document outlines a scientifically sound, multi-faceted approach to the in vitro and in vivo evaluation of this compound class, drawing comparisons with established alternatives and providing detailed, field-proven experimental protocols.

The pyrrolo[2,3-b]pyridine scaffold, an isostere of purine, has garnered significant attention in medicinal chemistry due to its ability to interact with the ATP-binding sites of various kinases. The addition of a 5-chloro substituent can enhance binding affinity and selectivity, making these derivatives particularly interesting as potential inhibitors of key signaling pathways implicated in cancer and inflammatory diseases. This guide will focus on their validation as inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Phosphodiesterase 4B (PDE4B), two clinically relevant targets.

The Rationale Behind Target Selection: FGFR and PDE4B

The decision to evaluate these derivatives against FGFR and PDE4B is rooted in the structural alerts of the pyrrolopyridine core and the known therapeutic relevance of these targets.

  • Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis.[1] Aberrant FGFR signaling, often due to gene amplification, mutations, or fusions, is a key driver in a variety of cancers, including cholangiocarcinoma, urothelial carcinoma, and breast cancer.[2][3] Targeting FGFRs with small molecule inhibitors has emerged as a clinically validated strategy.[4]

  • Phosphodiesterase 4B (PDE4B): PDE4B is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in modulating inflammation.[5] Inhibition of PDE4B leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[6] This makes PDE4B an attractive target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[7][8]

This guide will compare the performance of our this compound derivatives against established drugs targeting these pathways.

Comparative Framework: Benchmarking Against the Gold Standard

To provide a meaningful assessment of our novel derivatives, their performance will be benchmarked against the following clinically approved drugs:

TargetDrug ClassComparator Drug(s)
FGFR FGFR InhibitorPemigatinib, Infigratinib, Futibatinib
PDE4B PDE4 InhibitorRoflumilast, Apremilast, Crisaborole

This comparative approach will provide a clear indication of the potential advantages, such as improved potency, selectivity, or a more favorable side-effect profile, of the novel derivatives.

In Vitro Validation: From Biochemical Potency to Cellular Efficacy

The in vitro validation process is a tiered approach, starting with direct target engagement and moving towards cellular models to assess functional consequences.

Diagram: General In Vitro Validation Workflow

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays a Kinase/Enzyme Inhibition Assay (IC50 Determination) b Kinase Selectivity Profiling a->b Assess Off-Target Effects c Cell Proliferation/Viability Assay (e.g., MTT, XTT) a->c Confirm Cellular Potency d Target Engagement & Pathway Modulation (e.g., Western Blot) c->d Verify Mechanism of Action

Caption: A streamlined workflow for the in vitro validation of kinase and enzyme inhibitors.

Experimental Protocol 1: In Vitro Kinase/Enzyme Inhibition Assay (IC50 Determination)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against their respective targets.

For FGFR Inhibition (Adapted from ADP-Glo™ Kinase Assay Protocol): [9][10]

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT).

    • Prepare a 2X solution of the appropriate FGFR isoform (e.g., FGFR1, FGFR2, FGFR3) in kinase buffer.

    • Prepare a 2X solution of the substrate (e.g., poly(E,Y)4:1) and ATP in kinase buffer.

    • Prepare serial dilutions of the this compound derivatives and comparator drugs in 100% DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the compound dilutions to the assay wells.

    • Add 10 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP mix.

    • Incubate for 60 minutes at room temperature.

    • Add 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

For PDE4B Inhibition (Adapted from cAMP Reporter Assay): [11]

  • Cell Culture:

    • Use a cell line engineered to express a cAMP-responsive reporter gene (e.g., CRE-luciferase).

    • Plate the cells in a 96-well plate and incubate overnight.

  • Assay Procedure:

    • Treat the cells with serial dilutions of the this compound derivatives or comparator drugs for 30 minutes.

    • Stimulate the cells with a cAMP-inducing agent (e.g., forskolin) for a defined period.

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the forskolin-induced signal for each compound concentration.

    • Determine the IC50 value as described for the kinase assay.

Experimental Protocol 2: Cell Proliferation/Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines with known FGFR alterations or on inflammatory cells.[12][13]

  • Cell Plating:

    • Seed cancer cells (e.g., SNU-16, KATO III for FGFR2 amplification) or immune cells (e.g., PBMCs) in a 96-well plate at an appropriate density.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds and comparator drugs. Include a vehicle control (DMSO).

    • Incubate for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value as described previously.

In Vivo Validation: Assessing Efficacy and Tolerability in a Living System

Successful in vitro candidates must then be evaluated in a more complex biological context to assess their therapeutic potential and safety.

Diagram: General In Vivo Validation Workflow

G cluster_0 Pharmacokinetics (PK) cluster_1 Efficacy Models cluster_2 Toxicity Assessment a Single Dose PK Study (Determine Cmax, Tmax, AUC, half-life) b Xenograft Tumor Model (for FGFR inhibitors) a->b Inform Dosing Regimen c Inflammation Model (for PDE4B inhibitors) a->c Inform Dosing Regimen d Monitor Body Weight, Clinical Signs b->d c->d e Histopathological Analysis of Organs d->e Post-mortem Analysis

Caption: A typical workflow for the in vivo evaluation of drug candidates.

Experimental Protocol 3: Human Tumor Xenograft Model (for FGFR Inhibitors)

This model is crucial for evaluating the anti-tumor efficacy of the FGFR-targeting derivatives in vivo.[14][15][16]

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells with a known FGFR alteration (e.g., 5 x 10^6 SNU-16 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the this compound derivatives, comparator drugs, or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule based on pharmacokinetic data.

  • Efficacy and Toxicity Monitoring:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Observe the animals for any signs of toxicity.

    • At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., pharmacodynamics, histopathology).

  • Data Analysis:

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups.

    • Evaluate the tolerability of the treatment by assessing changes in body weight and clinical observations.

Understanding the Mechanism: Signaling Pathway Analysis

Visualizing the signaling pathways targeted by these derivatives is essential for understanding their mechanism of action and for interpreting experimental results.

Diagram: Simplified FGFR Signaling Pathway

G FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Proliferation

Caption: Key downstream signaling cascades activated by FGFR.[1][17][18][19][20]

Diagram: Simplified PDE4B Signaling Pathway

G ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4B PDE4B cAMP->PDE4B PKA PKA cAMP->PKA AMP AMP PDE4B->AMP CREB CREB Phosphorylation PKA->CREB NFkB_Inhibition Inhibition of NF-κB Pathway PKA->NFkB_Inhibition Anti_Inflammatory Anti-inflammatory Cytokine Production CREB->Anti_Inflammatory

References

A Comparative Guide to Cross-Reactivity Profiling of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to progressing a compound from a promising hit to a viable therapeutic candidate. The 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold, a derivative of the well-regarded 7-azaindole core, serves as a foundational structure for numerous potent kinase inhibitors. Its utility stems from its ability to form critical hydrogen bond interactions within the highly conserved ATP-binding pocket of kinases. However, this same conservation presents the principal challenge in drug discovery: achieving target selectivity and minimizing off-target effects that can lead to toxicity or unforeseen biological consequences.

This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of inhibitors derived from this specific scaffold. We will use Pexidartinib (PLX3397), a clinically approved inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) that is built upon this core structure, as a central case study to illustrate these principles. By examining its known selectivity profile and comparing it with other inhibitors, we will elucidate the experimental workflows crucial for a thorough off-target assessment.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share significant structural homology in their ATP-binding sites. An inhibitor designed against one kinase can inadvertently bind to dozens of others, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target activity is more often a source of adverse effects. Therefore, a rigorous and multi-faceted cross-reactivity profiling campaign is not merely a regulatory requirement but a fundamental aspect of rational drug design. It allows researchers to:

  • Validate the primary mechanism of action: Confirming that the observed cellular phenotype is a result of inhibiting the intended target.

  • Identify potential liabilities: Uncovering off-target interactions that could lead to toxicity.

  • Discover opportunities for drug repurposing: Identifying additional, therapeutically relevant targets.

  • Guide structure-activity relationship (SAR) studies: Enabling the rational design of more selective next-generation compounds.

Case Study: Pexidartinib, a CSF1R Inhibitor

Pexidartinib is an FDA-approved oral tyrosine kinase inhibitor for the treatment of tenosynovial giant cell tumor.[1] Its chemical structure is rooted in the 5-chloro-1H-pyrrolo[2,3-b]pyridine core. While it is a potent inhibitor of its primary target, CSF1R, it also exhibits activity against other structurally related kinases. This makes it an excellent real-world example for discussing the nuances of selectivity.[2][3]

Table 1: Comparative Kinase Inhibitory Profile of Pexidartinib and Other CSF1R Inhibitors

KinasePexidartinib (PLX3397) IC50 (nM)GW2580 IC50 (nM)BLZ945 IC50 (nM)
CSF1R 13 ~30 1
c-KIT27>10,000>1,000
FLT3160>10,000>1,000
VEGFR2Data Not Available>10,000>1,000

Data compiled from multiple sources. IC50 values can vary based on assay conditions.[3][4][5]

As the data in Table 1 illustrates, while Pexidartinib is a potent CSF1R inhibitor, it also potently inhibits c-KIT, another member of the type III receptor tyrosine kinase family.[3] In contrast, inhibitors like GW2580 and BLZ945 were designed for greater selectivity against CSF1R.[4][5] This comparative data underscores the importance of screening against a broad panel of kinases to understand the true selectivity profile of a compound.

Methodologies for Cross-Reactivity Profiling

A comprehensive assessment of inhibitor selectivity relies on a tiered approach, moving from broad, high-throughput in vitro screens to more complex, physiologically relevant cellular assays.

In Vitro Kinase Panel Screening

This is the foundational method for assessing inhibitor selectivity. It involves testing the compound at one or more concentrations against a large panel of purified kinases.

Causality Behind Experimental Choices: The choice of kinase panel is critical. A broad, representative panel covering all major branches of the human kinome is essential for initial profiling to identify potential off-target families. For lead optimization, a more focused panel including the primary target, closely related kinases, and any off-targets identified in the initial screen is more efficient. The concentration of ATP used in the assay is another key parameter; running assays at or near the Km for ATP for each kinase provides a more accurate measure of the inhibitor's intrinsic affinity (Ki).

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™ Assay)

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Create a serial dilution series to cover the desired concentration range.

    • Prepare a reaction buffer containing appropriate salts, DTT, and cofactors (e.g., MgCl2).

    • Reconstitute purified kinase enzymes and specific peptide substrates in the reaction buffer.

    • Prepare radio-labeled ATP, typically [γ-³³P]ATP, at the desired concentration (often the Km for each specific kinase).

  • Assay Execution (in a 96- or 384-well plate):

    • To each well, add the kinase, substrate, and the test inhibitor at various concentrations.

    • Initiate the kinase reaction by adding the [γ-³³P]ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Signal Detection:

    • Spot the reaction mixture from each well onto a filtermat.

    • Wash the filtermat extensively to remove unincorporated [γ-³³P]ATP.

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a DMSO vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Inhibitor Inhibitor Dilution Plate Combine in Assay Plate Inhibitor->Plate Kinase Kinase + Substrate Kinase->Plate ATP [γ-³³P]ATP Incubate Incubate Plate->Incubate Add ATP to start Stop Stop Reaction Incubate->Stop Filter Filter & Wash Stop->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 Count->Analyze

Workflow for an in vitro radiometric kinase assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that moves beyond purified enzymes to confirm target engagement within the complex milieu of a living cell or cell lysate. The principle is that a ligand binding to its target protein stabilizes the protein, increasing its resistance to thermal denaturation.

Causality Behind Experimental Choices: This technique is invaluable for validating that a compound reaches and binds to its intended target in a physiological context. It is not a high-throughput screening method but is crucial for validating hits from primary screens. The choice of the final temperature for isothermal dose-response experiments is critical and should be selected from the initial melt curve to be in the dynamic range of protein denaturation.

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the test inhibitor at the desired concentration or a vehicle control (DMSO) for a specific duration (e.g., 1 hour) in the incubator.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by high-speed centrifugation.

  • Protein Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the total protein concentration in each sample to ensure equal loading.

    • Analyze the amount of the specific target protein remaining in the soluble fraction by Western Blot using a target-specific antibody.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and inhibitor-treated samples to generate "melting curves."

    • A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and therefore, target engagement.

G Treat Treat Cells with Inhibitor or Vehicle Harvest Harvest & Resuspend Cells Treat->Harvest Heat Heat Aliquots (Temperature Gradient) Harvest->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant WB Western Blot for Target Protein Supernatant->WB Analyze Plot Melting Curve & Analyze Shift WB->Analyze

Cellular Thermal Shift Assay (CETSA) workflow.
Chemoproteomics

Chemoproteomics offers a global, unbiased view of a compound's interactions across the entire proteome. One common approach involves creating a chemical probe by attaching an affinity tag (like biotin) to the inhibitor. This probe is used to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.

Causality Behind Experimental Choices: This is the most comprehensive but also the most technically demanding approach. It is used to identify both expected and unexpected targets and can provide a global map of a compound's selectivity. A crucial control experiment is a competition assay, where the cell lysate is pre-incubated with an excess of the untagged "free" inhibitor. True binding partners of the probe will be competed off by the free drug, leading to a reduced signal in the mass spectrometer, thus validating the interaction.

Experimental Protocol: Affinity-Based Chemoproteomics

  • Probe Synthesis:

    • Synthesize a version of the inhibitor with a linker and an affinity tag (e.g., biotin). It is critical to choose a linker attachment point that does not disrupt the inhibitor's binding to its target(s).

  • Lysate Preparation and Incubation:

    • Prepare a total protein lysate from cultured cells or tissues.

    • Incubate the lysate with the biotinylated inhibitor probe. For the competition control, pre-incubate a separate lysate sample with an excess of the original, non-biotinylated inhibitor before adding the probe.

  • Affinity Purification:

    • Add streptavidin-coated beads to the lysates to capture the biotinylated probe and its bound proteins.

    • Incubate to allow for binding.

    • Wash the beads extensively to remove non-specific protein binders.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Perform in-solution or on-bead digestion of the proteins into peptides (e.g., using trypsin).

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins from the MS/MS spectra using a protein database.

    • Quantify the relative abundance of each identified protein in the probe-treated sample versus the competition control.

    • Proteins that are significantly depleted in the competition sample are considered specific binding partners of the inhibitor.

G cluster_probe Probe & Lysate cluster_capture Capture & Wash cluster_analysis Analysis Probe Biotinylated Inhibitor Probe Incubate Incubate Probe with Lysate Probe->Incubate Lysate Cell Lysate Lysate->Incubate Beads Add Streptavidin Beads Incubate->Beads Wash Wash Beads Beads->Wash Elute Elute & Digest Proteins Wash->Elute MS LC-MS/MS Elute->MS Identify Identify & Quantify Proteins MS->Identify

Workflow for affinity-based chemoproteomics.

Conclusion

The this compound scaffold is a valuable starting point for the development of potent kinase inhibitors. However, its potential for cross-reactivity necessitates a rigorous and systematic profiling strategy. As demonstrated by the case of Pexidartinib, even clinically successful drugs possess a distinct selectivity profile with measurable activity against off-targets like c-KIT.[3]

A tiered approach, beginning with broad in vitro kinase panels to map the landscape of potential interactions, followed by target-validation techniques like CETSA to confirm cellular engagement, and culminating in unbiased, proteome-wide methods like chemoproteomics, provides the most comprehensive understanding of an inhibitor's specificity. This multi-pronged strategy is essential for mitigating risks, understanding the full biological impact of a compound, and ultimately, developing safer and more effective targeted therapies.

References

A Comparative Guide to the Kinase Selectivity of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as pivotal targets. The human kinome, comprising over 500 enzymes, orchestrates a complex network of cellular signaling. Consequently, the development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of targeted therapy. The 5-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 5-chloro-7-azaindole, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to adenine allows it to function as an effective hinge-binding motif in the ATP-binding pocket of numerous kinases.[1][2] This guide provides an in-depth comparison of the selectivity profiles of derivatives of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid against a panel of kinases, supported by experimental data and methodological insights for researchers in the field.

The Strategic Advantage of the 5-Chloro-7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This modification introduces a hydrogen bond acceptor that can interact with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.[1][2] The addition of a chlorine atom at the 5-position can further enhance binding affinity and modulate the physicochemical properties of the molecule, often improving potency and selectivity.[3] The carboxylic acid moiety at the 2-position provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of the inhibitor's selectivity profile.

Understanding Kinase Selectivity Profiling: The "Why" and the "How"

The therapeutic success of a kinase inhibitor is intrinsically linked to its selectivity. While targeting a specific kinase responsible for a disease state is the primary goal, off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, comprehensive selectivity profiling early in the drug discovery process is not just a characterization step but a critical, self-validating system for lead optimization.

Experimental Workflow: Kinase Inhibition Assay

A common and robust method for determining kinase inhibitor selectivity is through in vitro kinase activity assays. The general workflow involves measuring the enzymatic activity of a panel of purified kinases in the presence of varying concentrations of the test compound. This allows for the determination of the half-maximal inhibitory concentration (IC50), a quantitative measure of potency.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis compound_prep Compound Dilution Series assay_plate Dispense Compound, Kinase, and Substrate/ATP to Assay Plate compound_prep->assay_plate kinase_prep Kinase Panel Preparation kinase_prep->assay_plate substrate_prep Substrate/ATP Preparation substrate_prep->assay_plate incubation Incubation at Room Temperature assay_plate->incubation detection_reagent Add Detection Reagent (e.g., ADP-Glo™) incubation->detection_reagent readout Measure Signal (e.g., Luminescence) detection_reagent->readout data_processing Calculate % Inhibition readout->data_processing ic50_calc Generate Dose-Response Curves and Determine IC50 Values data_processing->ic50_calc

Figure 1: A generalized workflow for in vitro kinase selectivity profiling.

Step-by-Step Protocol for a Typical Kinase Inhibition Assay:

  • Compound Preparation: A stock solution of the this compound derivative is prepared in a suitable solvent, typically DMSO. A serial dilution is then performed to create a range of concentrations for IC50 determination.

  • Kinase Reaction Mixture: For each kinase in the panel, a reaction mixture is prepared containing the kinase, its specific substrate, and ATP in a buffered solution.

  • Assay Initiation: The kinase reaction is initiated by adding the compound dilutions to the reaction mixture in a multi-well plate format (e.g., 384-well).

  • Incubation: The reaction is allowed to proceed for a defined period, typically at room temperature or 30°C.

  • Reaction Termination and Detection: The enzymatic reaction is stopped, and the amount of product formed (or remaining substrate) is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, a direct indicator of kinase activity. The luminescent signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The raw data is converted to percent inhibition relative to a control (no inhibitor). These values are then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Comparative Selectivity Profiles: Case Studies

While a single comprehensive study profiling a wide range of this compound derivatives against a full kinome panel is not publicly available, we can synthesize data from various sources to build a comparative picture. The following sections highlight the activity of this scaffold against key kinase families.

Vascular Endothelial Growth Factor Receptors (VEGFRs)

VEGFRs, particularly VEGFR-2, are critical mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[4][5] The 7-azaindole scaffold is a known hinge-binding motif for VEGFR-2.[6]

Derivatives of the closely related pyrrolo[2,3-d]pyrimidine scaffold have demonstrated potent, multi-targeted inhibition of VEGFR2, alongside other kinases like EGFR, Her2, and CDK2. For instance, halogenated derivatives of this related scaffold have shown IC50 values against VEGFR2 in the nanomolar range, comparable to the established multi-kinase inhibitor sunitinib.[3] This suggests that the 5-chloro-1H-pyrrolo[2,3-b]pyridine core is a promising starting point for the development of potent anti-angiogenic agents.

Derivative ScaffoldTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Pyrrolo[2,3-d]pyrimidineVEGFR240 - 204Sunitinib261
Pyrrolo[2,3-d]pyrimidineEGFR40 - 204Sunitinib261
Pyrrolo[2,3-d]pyrimidineHer240 - 204Sunitinib261
Pyrrolo[2,3-d]pyrimidineCDK240 - 204Sunitinib261

Table 1: Inhibitory activity of halogenated pyrrolo[2,3-d]pyrimidine derivatives against a panel of kinases.[3] Note: While not the exact topic scaffold, this data on a closely related structure highlights the potential of the broader class.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Autophosphorylation and Downstream Signaling PI3K PI3K VEGFR2->PI3K Autophosphorylation and Downstream Signaling Ras Ras VEGFR2->Ras Autophosphorylation and Downstream Signaling PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 5-Chloro-1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->VEGFR2 Inhibits

Figure 2: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR signaling pathway is also implicated in cell proliferation, migration, and angiogenesis, and its aberrant activation is a driver in various cancers. A study on 1H-pyrrolo[2,3-b]pyridine derivatives identified compounds with potent activity against FGFR1, 2, and 3.[7] For example, compound 4h from this study, which features a 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core, demonstrated impressive potency and a degree of selectivity.[7]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712

Table 2: Inhibitory activity of a 1H-pyrrolo[2,3-b]pyridine derivative against the FGFR family.[7]

The structure-activity relationship in this series highlighted that a 3,5-dimethoxyphenyl group appropriately occupies a hydrophobic pocket, and a trifluoromethyl group at the 5-position (a substitution analogous to the 5-chloro group) can form a crucial hydrogen bond, enhancing activity.[7] This underscores the tunability of the scaffold for achieving potent and selective FGFR inhibition.

Other Kinase Targets

The versatility of the 7-azaindole scaffold is further demonstrated by its application in developing inhibitors for other kinase families. For example, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been explored as inhibitors of Phosphodiesterase 4B (PDE4B), a non-kinase target, showcasing the scaffold's broader utility.[8] Within the kinase domain, various azaindole derivatives have been investigated as inhibitors of AAK1, ALK, AXL, Cdc7, CDKs, DYRK1A, PI3K, and PIM kinases, indicating the broad potential of this chemical class.[1]

Conclusion and Future Directions

The this compound scaffold is a highly versatile and privileged structure for the design of potent kinase inhibitors. The available data, synthesized from studies on this core and closely related analogs, demonstrates its potential to yield inhibitors with varying selectivity profiles, from multi-targeted agents against key oncogenic drivers like VEGFR and FGFR to more selective inhibitors.

For researchers and drug development professionals, this guide highlights the importance of:

  • Comprehensive Profiling: The necessity of screening against a broad kinase panel to fully understand the selectivity and potential off-target effects of lead compounds.

  • Structure-Based Design: The 7-azaindole core provides a robust anchor in the kinase hinge region, and modifications at the 2- and 5-positions allow for the rational design of compounds with improved potency and selectivity.

  • Context-Dependent Selectivity: The ideal selectivity profile is context-dependent. In some cases, a highly selective inhibitor is desired to minimize toxicity, while in others, a multi-targeted profile may be more effective at overcoming resistance mechanisms.

Future work should focus on generating more comprehensive and directly comparable selectivity data for a series of this compound derivatives against a large, standardized kinase panel. This would provide a clearer understanding of the structure-selectivity relationships and further accelerate the development of novel targeted therapies based on this promising scaffold.

References

A Comparative Guide to the Potency of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold, a derivative of 7-azaindole, represents a privileged structure in the design of potent and selective therapeutic agents. Its unique arrangement of hydrogen bond donors and acceptors allows for critical interactions within the ATP-binding pockets of various enzymes, leading to significant biological activity. This guide provides an in-depth comparison of the potency of different amides derived from this core structure, with a focus on their activity as phosphodiesterase 4B (PDE4B) and kinase inhibitors. We will delve into the structure-activity relationships (SAR), provide detailed experimental protocols for synthesis and biological evaluation, and contextualize the mechanism of action through relevant signaling pathways.

The 5-Chloro-7-Azaindole Core: A Scaffold for Potent Inhibition

The 7-azaindole scaffold is a bioisostere of indole and purine, and its derivatives have been successfully developed as potent inhibitors of a range of biological targets, particularly protein kinases.[1][2] The nitrogen atom in the pyridine ring can form crucial hydrogen bonds with the hinge region of kinase domains, mimicking the interaction of the adenine core of ATP.[3] The addition of a chlorine atom at the 5-position can enhance binding affinity through favorable interactions with the protein surface and can also improve metabolic stability and other pharmacokinetic properties.

The conversion of the 2-carboxylic acid to a diverse library of amides provides a powerful strategy for modulating potency, selectivity, and physicochemical properties. The substituents on the amide nitrogen can explore different pockets within the enzyme's active site, leading to significant variations in inhibitory activity.

Comparative Potency of Amide Derivatives as PDE4B Inhibitors

Phosphodiesterase 4 (PDE4) is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels, and its inhibition has therapeutic potential in inflammatory diseases. A study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has provided valuable insights into the SAR of these compounds as PDE4B inhibitors. The following table summarizes the inhibitory potency of a series of amides derived from a 5-substituted-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid core. While the original study focused on a 5-(3,4-dichlorophenyl) substituent, the SAR at the 2-carboxamide position is highly relevant to the 5-chloro scaffold.

Table 1: Comparative Potency of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives against PDE4B

Compound IDAmide Substituent (R)PDE4B IC50 (µM)
11a Azetidine0.28
11b 3-Fluoroazetidine0.23
11c 3,3-Difluoroazetidine0.14
11d Pyrrolidine0.58
11e 3-Fluoropyrrolidine0.45
11f 3,3-Difluoropyrrolidine0.26
11g Piperidine1.1
11h 3-Fluoropiperidine0.76
11i 3,3-Difluoropiperidine0.45
11j 4-Fluoropiperidine0.88
11k 4,4-Difluoropiperidine0.33
11l Morpholine>10
11m Thiomorpholine0.89
11n N-Methylpiperazine>10
11o N-Ethylpiperazine0.95

Data synthesized from "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors".[4]

Structure-Activity Relationship (SAR) Insights for PDE4B Inhibition

The data in Table 1 reveals several key SAR trends for the amide substituent:

  • Ring Size and Conformation: Smaller, more constrained rings such as azetidine and pyrrolidine are generally preferred over the larger piperidine ring. This suggests that the conformation of the amide substituent is crucial for optimal interaction with the active site.

  • Fluorination: The introduction of fluorine atoms on the cyclic amine generally enhances potency. For instance, the 3,3-difluoroazetidine derivative 11c is the most potent in this series. This is likely due to a combination of factors, including favorable electronic interactions and the ability of fluorine to modulate the pKa of the amine and influence its conformation.

  • Heteroatom Effects: The presence of a heteroatom at the 4-position of the piperidine ring has a significant impact on activity. The inactive morpholine analog 11l suggests that an oxygen atom at this position is detrimental, possibly due to unfavorable steric or electronic interactions. In contrast, the sulfur atom in the thiomorpholine analog 11m is tolerated.

  • Piperazine Substituents: N-substitution on the piperazine ring also influences potency, with the N-ethyl group being more favorable than the N-methyl group, although both are weak inhibitors.

Comparative Potency of Amide Derivatives as Kinase Inhibitors

Table 2: Representative Potency of 7-Azaindole-based Carboxamide Derivatives against Various Kinases

Compound ClassAmide SubstituentTarget KinasePotency (IC50/Ki)Reference
Pyrrolo[1,2-b]pyridazine-3-carboxamides(R)-(2,2-dimethylcyclopentyl)amineJAK3Potent (nM range)[5]
4-Amino-pyrrolopyridine-5-carboxamides4-(2-aminoethyl)aminoJAK12.2 µM[6]
7-Azaindole-based inhibitorsSubstituted aryl carboxamidesROCKPotent (nM range)[7]
Aminoindazole-pyrrolo[2,3-b]pyridinesVariedIKKα10 nM (Ki)[8]
N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamides4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)JAK1Potent (nM range)[9]
Structure-Activity Relationship (SAR) Insights for Kinase Inhibition

The development of 7-azaindole derivatives as kinase inhibitors has revealed several important SAR principles:

  • Lipophilic Substituents: The amide substituent often occupies a hydrophobic pocket in the kinase active site. Therefore, lipophilic groups such as cycloalkyl or aryl rings can significantly enhance potency. For example, the (R)-(2,2-dimethylcyclopentyl)amine substituent in a pyrrolopyridazine-3-carboxamide scaffold led to potent JAK3 inhibitors.[5]

  • Hydrogen Bonding and Polar Interactions: The introduction of polar groups, such as amino or hydroxyl groups, on the amide substituent can lead to additional hydrogen bonding interactions with the protein, thereby increasing affinity and selectivity. The 4-(2-aminoethyl)amino group in a 4-amino-pyrrolopyridine-5-carboxamide scaffold was shown to be important for JAK1 selectivity over JAK2.[6]

  • Conformational Restriction: Constraining the conformation of the amide substituent can be a successful strategy to improve potency. The use of cyclic amines or the introduction of stereocenters can lock the molecule into a bioactive conformation.

  • Target-Specific Optimization: The optimal amide substituent is highly dependent on the specific kinase being targeted. The unique topology of the active site of each kinase necessitates tailored design of the amide moiety to achieve high potency and selectivity.

Experimental Protocols

Synthesis of this compound Amides

The synthesis of the target amides typically involves a two-step process: the synthesis of the core carboxylic acid followed by amide coupling with the desired amine.

1. Synthesis of this compound

A general method for the synthesis of the carboxylic acid core involves the hydrolysis of the corresponding ethyl ester.

  • Step 1: Hydrolysis of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

    • To a stirred solution of ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 equivalent) in ethanol, add a 2 M aqueous solution of sodium hydroxide (1.3 equivalents).

    • Heat the reaction mixture to reflux for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, remove the ethanol by rotary evaporation.

    • Add water to the residue and adjust the pH to approximately 4 with acetic acid.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield this compound.

2. Amide Coupling Protocol

A common and efficient method for amide bond formation is the use of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[10]

  • Step 2: Amide Coupling

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dimethylformamide (DMF).

    • Add HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the desired amine (1.2 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (to remove DMF), 5% aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound amide.

In Vitro Biological Assays

1. PDE4B Enzyme Inhibition Assay (Fluorescence Polarization)

This assay measures the hydrolysis of a fluorescein-labeled cAMP (cAMP-FAM) substrate by PDE4B.

  • Materials:

    • Recombinant human PDE4B enzyme

    • Fluorescein-labeled cAMP (cAMP-FAM)

    • Binding Agent (phosphate-binding nanoparticles)

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

    • Test compounds and a positive control (e.g., Rolipram)

    • 384-well black microplate

    • Fluorescence microplate reader capable of measuring fluorescence polarization (FP)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 2 µL of the diluted compounds or DMSO (vehicle control) to the wells of the microplate.

    • Add 10 µL of diluted PDE4B enzyme in assay buffer to each well.

    • Gently mix and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 8 µL of cAMP-FAM solution in assay buffer to all wells.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the Binding Agent.

    • Incubate for at least 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization of each well.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.[2]

2. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.

  • Materials:

    • Kinase of interest (e.g., JAK1, ALK)

    • Kinase substrate peptide

    • ATP

    • Test compounds and a positive control (e.g., Staurosporine)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 96-well or 384-well plates

    • Plate reader with luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a well of the plate, add the diluted compound or DMSO control.

    • Add the kinase in kinase assay buffer to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

    • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence of each well.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Context

The therapeutic effects of this compound amides are achieved through the modulation of specific signaling pathways.

PDE4B and cAMP Signaling

PDE4B_Signaling GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4B PDE4B PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4B->AMP Hydrolyzes CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Anti-inflammatory Gene Transcription CREB->Gene Promotes Inhibitor 5-Chloro-7-azaindole Amide Inhibitor Inhibitor->PDE4B Inhibits

In this pathway, the activation of G-protein coupled receptors (GPCRs) stimulates adenylyl cyclase to produce cAMP from ATP. cAMP then activates Protein Kinase A (PKA), leading to downstream signaling events such as the phosphorylation of CREB and the transcription of anti-inflammatory genes. PDE4B acts as a negative regulator by hydrolyzing cAMP to AMP, thus terminating the signal. This compound amides that inhibit PDE4B prevent the degradation of cAMP, leading to sustained anti-inflammatory signaling.

Kinase Inhibition and Downstream Signaling (e.g., JAK/STAT Pathway)

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Inflammation, Proliferation) pSTAT->Gene Induces Inhibitor 5-Chloro-7-azaindole Amide Inhibitor Inhibitor->JAK Inhibits

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. This compound amides that inhibit JAKs block this phosphorylation cascade, thereby preventing the downstream effects of cytokine signaling, which is beneficial in inflammatory and autoimmune diseases.

Conclusion

The this compound amide scaffold is a highly versatile and promising platform for the development of potent inhibitors of various enzymes, including PDE4B and a range of protein kinases. The potency and selectivity of these compounds can be finely tuned through modifications of the amide substituent. This guide has provided a comparative analysis of the potency of different amide derivatives, detailed experimental protocols for their synthesis and evaluation, and contextualized their mechanism of action within key signaling pathways. The data and methodologies presented herein should serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of novel and effective therapeutic agents.

References

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pursuit of on-target potency must be balanced with a thorough understanding of off-target effects. The 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold, a derivative of 7-azaindole, has emerged as a privileged structure in the design of potent kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of numerous kinases.[1][2] However, this same feature presents a significant challenge: the potential for unintended interactions across the vast and structurally similar human kinome, leading to off-target effects that can compromise therapeutic efficacy and induce toxicity.

This guide provides a comprehensive overview of the off-target profiles of this important class of molecules. We will delve into the causality behind experimental choices for assessing selectivity, present comparative data where available in the public domain, and offer detailed protocols for key validation assays. While extensive public data on the specific this compound series is limited, we will draw upon closely related pyrrolopyrimidine analogs to illustrate the principles and data-driven comparisons crucial for advancing drug development programs.

The Rationale for Rigorous Off-Target Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. The structural conservation of the ATP-binding site across many kinases makes achieving absolute selectivity a formidable challenge. Off-target interactions of kinase inhibitors can lead to a range of undesirable outcomes, from unforeseen side effects to a complete failure in clinical trials. Therefore, early and comprehensive off-target profiling is not merely a regulatory hurdle but a cornerstone of rational drug design. It allows for the early identification of potential liabilities, informs structure-activity relationship (SAR) studies to enhance selectivity, and can even unveil opportunities for polypharmacology, where controlled off-target effects may be therapeutically beneficial.[3][4]

A Case Study: Selectivity of a Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitor

Due to the limited public availability of broad kinase screening data for the specific this compound scaffold, we will examine the selectivity profile of a structurally related pyrrolo[2,3-d]pyrimidine derivative targeting Colony-Stimulating Factor 1 Receptor (CSF1R). This example effectively demonstrates the type of data and analysis required to assess off-target effects.

In a study focused on developing novel CSF1R inhibitors, a lead compound, 14c , was screened against a panel of 50 kinases at a concentration of 1 µM to evaluate its off-target activity.[5]

Kinase Selectivity Profile of Compound 14c
Kinase FamilyKinase Target% Inhibition at 1 µM
Primary Target CSF1R >95%
Tyrosine KinaseFLT326%
Tyrosine KinaseKIT18%
Tyrosine KinasePDGFRβ8%
Serine/Threonine KinaseROCK1<10%
Serine/Threonine KinasePKA<5%
.........
(Data presented is illustrative based on the findings for compound 14c in the referenced study. For the complete dataset, please refer to the supplementary information of the original publication.)[5]

The results demonstrated a high degree of selectivity for 14c towards its primary target, CSF1R. Notably, inhibition of closely related kinases such as FLT3, KIT, and PDGFRβ was minimal.[5] The selectivity of an inhibitor can be quantified using a selectivity score (S-score), calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50%) by the total number of kinases tested. A highly selective inhibitor will have an S-score approaching 0. For compound 14c , with a 50% inhibition threshold, the S-score was 0.12, indicating a favorable selectivity profile.[5]

This type of broad kinase panel screening is essential for identifying potential off-target liabilities early in the drug discovery process.

Comparison with Alternative Scaffolds

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is one of many heterocyclic systems used to design kinase inhibitors. Other common scaffolds include pyrazolopyridines, quinazolines, and pyrrolopyrimidines. Each scaffold presents a unique profile of on-target potency and off-target interactions.

For instance, pyrazolopyridine-based inhibitors have also been extensively developed as kinase inhibitors. While demonstrating potent on-target activity, they can also exhibit off-target effects that require careful optimization.[6] The choice of scaffold and its decoration with various substituents is a key strategy in medicinal chemistry to modulate the selectivity profile of a drug candidate.[2]

Experimental Protocols for Assessing Off-Target Effects

A multi-faceted approach is necessary to comprehensively evaluate the off-target profile of a compound. This typically involves a combination of in vitro biochemical assays and cell-based assays.

In Vitro Kinase Panel Screening

This is a high-throughput method to assess the activity of a compound against a large number of purified kinases.

Objective: To determine the inhibitory concentration (IC50) or percentage of inhibition of a test compound against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. A series of dilutions is then prepared to determine the dose-response relationship.

  • Kinase Reaction Setup: In a microplate, combine the kinase, a suitable substrate (peptide or protein), and ATP.

  • Incubation: Add the test compound to the kinase reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:

    • Radiometric Assays: Using radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-Based Assays: Measuring the depletion of ATP using an enzyme that produces light in the presence of ATP (e.g., Kinase-Glo® assay).

    • Fluorescence/FRET-Based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. For dose-response curves, the IC50 value is determined by fitting the data to a suitable model.

G cluster_workflow In Vitro Kinase Panel Screening Workflow prep Compound Dilution setup Kinase Reaction Setup (Kinase, Substrate, ATP) prep->setup Add to reaction incubate Incubation with Compound setup->incubate detect Phosphorylation Detection incubate->detect analyze Data Analysis (% Inhibition, IC50) detect->analyze

Caption: Workflow for in vitro kinase panel screening.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment, providing evidence of a direct interaction between the compound and its target protein.[7]

Objective: To determine if a compound binds to and stabilizes its target protein in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control (e.g., DMSO) and incubate to allow for cell penetration and target binding.

  • Heating: Aliquot the treated cells into PCR tubes and heat them to a range of temperatures using a thermal cycler. Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Cell Lysis: Lyse the cells to release the proteins. This can be achieved through freeze-thaw cycles or the use of lysis buffers.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to pellet the denatured and aggregated proteins.

  • Detection of Soluble Protein: Collect the supernatant containing the soluble protein fraction. The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

G cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow treat Treat Cells with Compound heat Heat Cells to a Temperature Gradient treat->heat lyse Cell Lysis heat->lyse separate Separate Soluble & Precipitated Proteins lyse->separate detect Detect Soluble Target Protein separate->detect analyze Generate Melting Curve detect->analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising avenue for the development of novel kinase inhibitors. However, as with all kinase inhibitors that target the conserved ATP-binding site, a thorough evaluation of off-target effects is paramount. The strategic application of broad kinase panel screening and cell-based target engagement assays like CETSA is essential to build a comprehensive selectivity profile.

Future efforts in this area should focus on systematically exploring the structure-activity relationships that govern both on-target potency and off-target interactions. The strategic modification of the pyrrolopyridine core and its substituents can be guided by computational modeling and empirical screening data to fine-tune the selectivity profile. By embracing a holistic approach that integrates potency, selectivity, and safety from the earliest stages of discovery, the full therapeutic potential of this important class of molecules can be realized.

References

Navigating the Preclinical Maze: A Comparative Guide to the ADME Properties of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the intrinsic biological activity of a compound is but one facet of a successful therapeutic candidate. An optimal Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount for a molecule to transition from a promising hit to a viable clinical drug. The 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its rigid bicyclic core provides a well-defined vector for substituent placement, enabling fine-tuning of target engagement. However, the journey to the clinic is often thwarted by suboptimal pharmacokinetic properties. This guide provides a comparative analysis of the ADME properties of derivatives of this scaffold, offering insights into structure-ADME relationships (SAR) and presenting detailed experimental protocols for their evaluation.

The 7-azaindole core of these compounds, a bioisostere of indole, presents a unique set of physicochemical properties that can be modulated to enhance drug-like characteristics. The strategic placement of a chlorine atom at the 5-position can influence metabolic stability and target binding, while modifications to the carboxylic acid group and other positions on the pyrrolopyridine ring can dramatically alter solubility, permeability, and plasma protein binding.

Comparative Analysis of In Vitro ADME Properties

While specific ADME data for a wide range of this compound derivatives is not extensively published in a single source, we can draw valuable comparisons from closely related 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. The following table summarizes key in vitro ADME parameters for a series of such compounds, providing a tangible basis for understanding the impact of structural modifications.

Compound IDStructureHuman Liver Microsomal Clint (µL/min/mg)Mouse Liver Microsomal Clint (µL/min/mg)Human Plasma Protein Binding (% unbound, fu)Mouse Plasma Protein Binding (% unbound, fu)
1 3,4-dichlorophenyl amide29.6149.58.55.6
11a (R)-3-fluoropyrrolidine amide178.6157.42.60.6
11f 4,4-difluorocyclohexyl amide194.31213.73.93.0
11h (S)-3-fluoropyrrolidine amideNot ReportedNot ReportedNot ReportedNot Reported

Data synthesized from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as PDE4B inhibitors.[1]

From this limited dataset, we can infer several key trends. The introduction of alicyclic amide substituents (compounds 11a and 11f ) appears to increase the intrinsic clearance (Clint) in both human and mouse liver microsomes compared to a simple aromatic amide (1 ), suggesting a higher susceptibility to metabolic enzymes. Furthermore, all evaluated compounds exhibit high plasma protein binding, with the unbound fraction being less than 10% in both species. This is a critical consideration for drug design, as only the unbound fraction is available to exert its pharmacological effect.

Key ADME Assays: Protocols and Rationale

To generate the data presented above and to further characterize novel derivatives, a suite of standardized in vitro ADME assays is employed.[2][3][4][5] These assays are designed to be cost-effective and have a high throughput, enabling the rapid screening of multiple compounds in the early stages of drug discovery.

Metabolic Stability in Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs).[6][7][8]

Experimental Protocol:

  • Preparation of Incubation Mixture: In a 96-well plate, combine liver microsomes (human or other species of interest) with a phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (typically at a final concentration of 1 µM) to the microsome-containing wells.

  • Initiation of Reaction: Pre-incubate the plate at 37°C for 5 minutes, then initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP enzymes).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Causality Behind Experimental Choices: The use of liver microsomes provides a concentrated source of Phase I metabolic enzymes.[6][8] The inclusion of NADPH is critical for the catalytic activity of CYPs.[7] Quenching the reaction with a cold organic solvent effectively stops the enzymatic activity and precipitates proteins, allowing for clean analysis of the supernatant. LC-MS/MS is the gold standard for its sensitivity and specificity in quantifying small molecules in complex biological matrices.

Workflow Diagram:

MetabolicStability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Microsomes Liver Microsomes PreIncubate Pre-incubate at 37°C Microsomes->PreIncubate Buffer Phosphate Buffer (pH 7.4) Buffer->PreIncubate TestCompound Test Compound (1 µM) TestCompound->PreIncubate AddNADPH Add NADPH to initiate PreIncubate->AddNADPH TimePoints Sample at time points AddNADPH->TimePoints Quench Quench with Acetonitrile + IS TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS Analyze by LC-MS/MS Centrifuge->LCMS Plot Plot ln(% remaining) vs. Time LCMS->Plot Calculate Calculate t½ and Clint Plot->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

Caco-2 Permeability Assay

Objective: To predict the intestinal absorption of a compound by assessing its ability to cross a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a barrier with properties similar to the intestinal epithelium.[9][10]

Experimental Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. Only monolayers with TEER values above a predetermined threshold are used.

  • Permeability Measurement (Apical to Basolateral):

    • Add the test compound (at a known concentration) to the apical (upper) chamber of the Transwell® insert.

    • At specified time points, take samples from the basolateral (lower) chamber.

    • Analyze the samples by LC-MS/MS to determine the concentration of the compound that has crossed the monolayer.

  • Permeability Measurement (Basolateral to Apical) for Efflux Ratio:

    • In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber. This is done to assess if the compound is a substrate of efflux transporters (e.g., P-glycoprotein).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 suggests that the compound is subject to active efflux.

Causality Behind Experimental Choices: Caco-2 cells are a well-established in vitro model for predicting human intestinal absorption due to their morphological and functional similarities to enterocytes.[9] The measurement of TEER provides a reliable, non-destructive method to assess the integrity of the cell monolayer.[9] Running the assay in both directions is crucial for identifying compounds that are substrates of efflux pumps, which can significantly limit oral absorption.

Workflow Diagram:

Caco2Permeability cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis & Data Culture Culture Caco-2 cells on Transwell® inserts Integrity Check monolayer integrity (TEER) Culture->Integrity AddCompound Add test compound Integrity->AddCompound Sample Sample from receiver chamber AddCompound->Sample LCMS Quantify by LC-MS/MS Sample->LCMS CalculatePapp Calculate Papp (A-B and B-A) LCMS->CalculatePapp EffluxRatio Determine Efflux Ratio CalculatePapp->EffluxRatio PPB cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis cluster_data Data Interpretation PrepareRED Prepare RED device AddSamples Add spiked plasma and buffer PrepareRED->AddSamples Incubate Incubate at 37°C with shaking AddSamples->Incubate CollectSamples Collect samples from both chambers Incubate->CollectSamples LCMS Analyze by LC-MS/MS CollectSamples->LCMS CalculateFu Calculate fraction unbound (fu) LCMS->CalculateFu

References

Assessing the Drug-Likeness of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the intrinsic biological activity of a compound is but one facet of its potential as a therapeutic agent. An equally critical consideration is its "drug-likeness"—a composite of physicochemical and pharmacokinetic properties that dictate its absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides a comprehensive framework for assessing the drug-likeness of analogs derived from the 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold, a core structure found in molecules with diverse biological activities, including potent phosphodiesterase 4B (PDE4B) inhibitors.[1]

This document is intended for researchers, medicinal chemists, and drug development professionals. It will navigate the essential in silico and in vitro methodologies for a robust drug-likeness assessment, using the parent carboxylic acid and a selection of its carboxamide analogs as illustrative examples. The overarching goal is to equip scientific teams with the rationale and practical protocols to prioritize candidates with a higher probability of success in preclinical and clinical development.

The Foundational Scaffold and Its Analogs

The this compound core (Analog A) serves as our foundational structure. Its physicochemical properties, as computed by PubChem, are listed in the table below.[2] We will compare this parent molecule to two representative carboxamide analogs (Analogs B and C), inspired by a series of potent PDE4B inhibitors, to illustrate how structural modifications can impact drug-like properties.[1]

  • Analog A: this compound

  • Analog B: N-cyclopropyl-5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

  • Analog C: 5-chloro-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

PART 1: In Silico Assessment of Drug-Likeness

The initial phase of any drug-likeness assessment should be a rapid and cost-effective in silico evaluation.[3][4] This computational screening allows for the early filtration of compounds that are unlikely to possess favorable pharmacokinetic profiles.

Lipinski's Rule of Five: A First Pass Filter

Formulated by Christopher Lipinski, the "Rule of Five" provides a set of simple heuristics to predict the likelihood of a compound's oral bioavailability.[1][5][6] The rule posits that poor oral absorption is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons

  • LogP (a measure of lipophilicity) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

Table 1: Comparison of Physicochemical Properties and Lipinski's Rule of Five

PropertyAnalog A (Parent Acid)Analog B (Cyclopropyl Amide)Analog C (Tetrahydropyran Amide)Lipinski's Guideline
Molecular FormulaC₈H₅ClN₂O₂C₁₁H₁₀ClN₃OC₁₃H₁₄ClN₃O₂N/A
Molecular Weight ( g/mol )196.59235.68280.72≤ 500
XLogP31.82.1 (estimated)1.9 (estimated)≤ 5
Hydrogen Bond Donors222≤ 5
Hydrogen Bond Acceptors434≤ 10
Violations 0 0 0 ≤ 1

Properties for Analog A are from PubChem.[2] Properties for Analogs B and C are estimated based on their structures.

As illustrated in Table 1, the parent carboxylic acid and its representative amide analogs all comfortably adhere to Lipinski's Rule of Five. This initial assessment suggests that these compounds possess a physicochemical profile conducive to oral absorption.

Predictive ADMET Modeling

Beyond Lipinski's rules, a plethora of computational tools can provide more granular predictions of ADMET properties.[2][3][7] These models, often powered by machine learning algorithms trained on large datasets of experimental results, can forecast parameters such as aqueous solubility, blood-brain barrier penetration, cytochrome P450 (CYP) inhibition, and potential toxicities. Utilizing a consensus of predictions from multiple platforms (e.g., SwissADME, ADMETlab 2.0, pkCSM) is recommended to increase the reliability of the in silico profiling.[7]

PART 2: In Vitro Experimental Validation

While in silico predictions are invaluable for initial screening, they must be substantiated by empirical data. The following in vitro assays are fundamental for a robust assessment of a compound's drug-likeness.

Workflow for In Vitro Drug-Likeness Assessment

The following diagram outlines a typical workflow for the experimental validation of drug-like properties.

G cluster_0 Compound Synthesis & QC cluster_1 Physicochemical & Permeability cluster_2 Metabolic Stability cluster_3 Data Analysis & Candidate Selection a Analog Synthesis b Purity & Identity Confirmation (NMR, LC-MS) a->b c Aqueous Solubility Assay b->c d PAMPA for Passive Permeability b->d e Liver Microsomal Stability Assay b->e g Integrated Data Analysis c->g d->g f Metabolite Identification (Optional) e->f e->g h Prioritization of Analogs g->h

Workflow for in vitro drug-likeness assessment.
Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability, a key determinant of oral absorption.[8] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment. This assay is particularly useful in early discovery as it isolates passive diffusion from the complexities of active transport and efflux.

Experimental Protocol:

  • Prepare Lipid Membrane Solution: Create a solution of 1% lecithin in dodecane and sonicate until fully dissolved.

  • Hydrate the Donor Plate: Gently add 5 µL of the lipid solution to the membrane of each well in the donor plate.

  • Prepare Compound Solutions:

    • Test Compounds: Prepare a 500 µM solution of each analog in a phosphate-buffered saline (PBS, pH 7.4) containing 5% DMSO.

    • Equilibrium Standards: For each compound, prepare a 200 µM equilibrium standard by diluting the 500 µM stock with PBS.

  • Load the Plates:

    • Add 300 µL of PBS (with 5% DMSO) to each well of the acceptor plate.

    • Add 200 µL of the 500 µM test compound solutions to the donor plate wells.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for 16-18 hours with gentle shaking.[8]

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Transfer aliquots from the donor, acceptor, and equilibrium standard wells to a 96-well UV plate.

    • Determine the concentration of the compound in each compartment using a plate reader or LC-MS/MS.[8]

  • Calculate Permeability: The effective permeability (Pe) is calculated using the concentrations determined in the previous step.

Expected Outcomes: Compounds with higher permeability values are more likely to be well-absorbed in the gastrointestinal tract. Carboxylic acids (Analog A) can have pH-dependent permeability due to their ionizable nature, while their corresponding neutral amide derivatives (Analogs B and C) may exhibit more consistent, and often higher, passive permeability.

Liver Microsomal Stability Assay

Rationale: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum. The microsomal stability assay uses subcellular fractions (microsomes) containing these enzymes to assess a compound's susceptibility to Phase I metabolism. Compounds that are rapidly metabolized in this assay will likely have a short half-life and poor bioavailability in vivo.

Experimental Protocol:

  • Prepare Reagents:

    • Test Compounds: Prepare 10 mM stock solutions of each analog in DMSO.

    • Liver Microsomes: Thaw human or animal liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.

  • Incubation:

    • Pre-warm the microsomal solution and NADPH regenerating system to 37°C.

    • Initiate the reaction by adding the test compound (final concentration typically 1-10 µM) to the pre-warmed mixture.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard. This step precipitates the proteins and halts all enzymatic activity.

  • Sample Analysis:

    • Centrifuge the terminated samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

    • Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Expected Outcomes: A longer half-life and lower intrinsic clearance indicate greater metabolic stability. Structural modifications can significantly impact metabolic stability. For instance, the introduction of the cyclopropyl or tetrahydropyran moieties in Analogs B and C may block potential sites of metabolism present on the parent scaffold, leading to increased stability compared to Analog A.

Conclusion and Forward Look

The systematic assessment of drug-likeness, integrating both predictive in silico modeling and robust in vitro experimentation, is a cornerstone of modern, efficient drug discovery. By employing the methodologies outlined in this guide—from the initial filter of Lipinski's Rule of Five to the empirical data generated from PAMPA and microsomal stability assays—research teams can make more informed decisions. This data-driven approach allows for the early identification and prioritization of candidates, such as analogs of this compound, that not only possess potent biological activity but also exhibit the pharmacokinetic properties required for successful clinical development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, ensuring the safety of our colleagues and the protection of our environment. This guide provides a detailed, operation-focused protocol for the proper disposal of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, moving beyond simple steps to explain the scientific reasoning behind each procedural choice.

Immediate Safety Profile and Hazard Assessment

Before handling any waste, a clear understanding of the compound's hazard profile is essential. This compound is a chlorinated heterocyclic compound for which specific, comprehensive toxicological data is not widely published. Therefore, we must operate with a degree of caution, treating it based on its chemical class and data from structurally similar compounds.

According to notifications made to the European Chemicals Agency (ECHA), this substance is classified as causing serious eye irritation, skin irritation, and potential respiratory irritation.[1] Structurally related compounds are known to be harmful if swallowed. A critical, often overlooked hazard, is its behavior during thermal decomposition. Like other chlorinated organic molecules, its combustion can generate highly toxic and corrosive gases, including hydrogen chloride (HCl) and various nitrogen oxides (NOx).[2][3][4]

Table 1: Chemical and Hazard Summary

PropertyInformation
Chemical Name This compound
CAS Number 800401-84-7[5][6]
Molecular Formula C₈H₅ClN₂O₂[5][6]
Physical State Solid[6]
Known & Anticipated Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][7] Potentially harmful if swallowed.
Decomposition Hazards Combustion produces toxic and corrosive gases (Carbon oxides, Nitrogen oxides, Hydrogen chloride).[2][3]
Required PPE Nitrile gloves, chemical safety goggles, lab coat. Use a respirator if dust is generated.[2][3][4]

Waste Characterization: Why This is Hazardous Waste

Proper disposal begins with correct classification. This compound must be managed as hazardous waste . This determination is based on several key factors:

  • Chlorinated Organic Compound: The presence of a chlorine atom on the heterocyclic ring places it in a class of compounds that are subject to stringent environmental regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has specific rules for halogenated organic wastes.[8][9][10]

  • Reactivity and Decomposition: The potential to form hydrogen chloride upon incineration means it cannot be disposed of in a standard municipal incinerator. It requires a specialized hazardous waste treatment facility equipped with flue gas scrubbers to neutralize acidic byproducts.[7]

  • Irritant Properties: Its classification as a skin and eye irritant means it poses a direct contact hazard and cannot be disposed of in regular laboratory or municipal trash.[1]

Your institution's Environmental Health & Safety (EHS) department is the ultimate authority on waste classification and procedures.[11] Always operate under their specific guidelines.

Disposal Decision Workflow

The following workflow provides a clear decision-making path for managing different waste streams containing this compound.

DisposalWorkflow cluster_streams Waste Type cluster_actions Disposal Protocol start Identify Waste Stream Containing 5-chloro-1H-pyrrolo [2,3-b]pyridine-2-carboxylic acid bulk Unused Reagent or Bulk Waste (Solid) start->bulk contaminated Contaminated Materials (Gloves, Weigh Boats, Wipes) start->contaminated spill Spill Residue (Absorbent & Debris) start->spill proc_bulk Follow Protocol 4.1: Waste Product Disposal bulk->proc_bulk proc_contam Follow Protocol 4.2: Contaminated Debris Disposal contaminated->proc_contam proc_spill Follow Protocol 4.3: Spill Management spill->proc_spill final_step Store in Satellite Accumulation Area for EHS Pickup proc_bulk->final_step proc_contam->final_step proc_spill->final_step

Caption: Decision workflow for proper waste stream segregation.

Step-by-Step Disposal Protocols

These protocols provide actionable steps for safe handling and disposal. All operations involving the handling of open, solid waste should be conducted inside a certified chemical fume hood.

Protocol 4.1: Unused or Waste Product (Solid)

This protocol applies to the original reagent bottle or synthesized material that is no longer needed.

  • Work Area Preparation: Ensure you are working in a chemical fume hood. Have a designated hazardous waste container ready.

  • Container Selection: The waste container must be in good condition, compatible with the chemical, and have a secure, tightly-sealing lid.[12] A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: Affix a "HAZARDOUS WASTE" label to your container before adding any waste.[12] Fill in all required information:

    • Full Chemical Name: this compound

    • Concentration: 100% (if pure)

    • Hazard Characteristics: Irritant, Halogenated Organic

    • Accumulation Start Date

  • Transfer: Carefully transfer the solid waste into the labeled container, minimizing dust generation.[3] Use a dedicated spatula or powder funnel.

  • Closure and Storage: Securely close the container.[13] Wipe the exterior of the container to remove any residual contamination. Store the container in your lab's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials like strong acids or oxidizers.[4][12]

  • Arrange Pickup: Once the container is full (do not fill beyond 90% capacity) or you are finished generating this waste stream, submit a chemical waste pickup request to your EHS department.[12][13]

Protocol 4.2: Contaminated Labware and Debris

This covers disposable items that have come into direct contact with the compound.

  • Segregation: At the point of generation, immediately separate contaminated waste from regular trash. This includes items like nitrile gloves, weigh boats, paper towels, and pipette tips.

  • Packaging: Place all solid contaminated debris into a designated hazardous waste container, typically a plastic-lined cardboard box or a dedicated plastic drum.

  • Labeling: The container must be clearly labeled "HAZARDOUS WASTE" with the chemical name of the contaminant.[12]

  • Closure and Disposal: When not actively adding waste, the container's liner should be twisted shut and the lid closed. Once full, seal the liner and the box and arrange for pickup by EHS.

Protocol 4.3: Management of Small Spills

This protocol is for minor spills (typically <100g) within a controlled laboratory environment.

  • Isolate and Alert: Alert personnel in the immediate area. If safe to do so, restrict access to the spill area.

  • Don PPE: Wear two pairs of nitrile gloves, chemical safety goggles, and a lab coat. If the compound is a fine powder, a respirator is recommended to prevent inhalation.[4]

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels for the initial absorption.

  • Collection: Carefully sweep the absorbent material and spilled compound into a dustpan. Avoid creating airborne dust. Transfer the collected material into a designated, labeled hazardous waste container.[2][3]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste as described in Protocol 4.2.

  • Final Disposal: Place all contaminated materials, including used PPE, into the hazardous waste container. Seal, label, and move to the Satellite Accumulation Area for EHS pickup.

Prohibited Disposal Methods: A Critical Warning

To ensure safety and compliance, it is imperative to understand what is strictly forbidden.

  • DO NOT Dispose Down the Drain: This compound's effect on aquatic ecosystems is unknown, and its introduction into the sewer system is illegal and environmentally irresponsible.[4][13]

  • DO NOT Dispose in Regular Trash: The irritant nature of the compound poses a risk to custodial staff. Furthermore, its chlorinated nature makes it a regulated hazardous waste that cannot go to a municipal landfill.[13]

  • DO NOT Attempt Chemical Neutralization: Do not attempt to "deactivate" the waste with other chemicals (e.g., bleach, acids, bases) unless you are following a validated and EHS-approved procedure. Such attempts can create more hazardous byproducts or cause dangerous reactions.

By adhering to these detailed protocols, you contribute to a culture of safety and responsibility, building trust in our scientific community's commitment to not only advancing knowledge but also protecting our world.

References

A Researcher's Guide to the Safe Handling of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals working with 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS No. 1203498-99-0).[1] As a chlorinated heterocyclic carboxylic acid, this compound requires careful handling to mitigate potential health risks. This document is designed to be a comprehensive resource, offering not just procedural steps but also the scientific rationale behind them to ensure a safe and efficient laboratory environment.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified as a hazardous substance and presents the following risks:

  • Skin Irritation: Causes skin irritation upon contact.[2]

  • Eye Irritation: Can cause serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3]

  • Harmful if Swallowed: Acute oral toxicity is a concern.[1]

These hazards necessitate a multi-faceted approach to safety, incorporating engineering controls, appropriate personal protective equipment (PPE), and strict handling protocols.

Engineering Controls: The First Line of Defense

Engineering controls are measures designed to isolate laboratory personnel from chemical hazards. For this compound, the following are essential:

  • Chemical Fume Hood: All handling of the solid compound that may generate dust, as well as any work with solutions, must be conducted in a certified chemical fume hood.[4] This is crucial to prevent the inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[2][5]

  • Designated Work Area: A specific area within the laboratory should be designated for working with this compound to prevent cross-contamination.[4]

Personal Protective Equipment (PPE): A Comprehensive Approach

The appropriate selection and use of PPE are critical for minimizing direct exposure to this compound. The following table summarizes the recommended PPE:

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles that meet EU standard EN 166 or ANSI Z.87.1 standards.[4][6] A face shield worn over goggles is recommended when there is a significant risk of splashing.[4]Protects against accidental splashes of solutions or contact with airborne dust, which can cause serious eye irritation.[3]
Skin Protection A chemical-resistant lab coat, fully buttoned.[4] Chemical-resistant gloves (e.g., disposable nitrile gloves).[4][7] Fully enclosed shoes made of a chemical-resistant material.[4]Prevents skin contact, which can cause irritation.[2] Nitrile gloves provide good resistance to a range of chemicals.[7] Gloves should be inspected before use and changed immediately upon contamination.[4] Proper footwear protects against spills.
Respiratory Protection Generally not required if work is conducted in a properly functioning chemical fume hood. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator is required.[4]Prevents the inhalation of dust, which may cause respiratory irritation.[3] The type of respirator will depend on the potential for exposure.
Donning and Doffing PPE Workflow

Proper procedure for putting on and taking off PPE is essential to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Eye Protection (Goggles/Face Shield) Don3 3. Gloves Doff1 1. Gloves Doff2 2. Lab Coat Doff3 3. Eye Protection

Caption: Sequential process for donning and doffing PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.[4]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and appropriate waste containers before handling the chemical.[4]

    • Ensure an emergency eye wash station and safety shower are readily accessible.[3]

  • Handling:

    • Wash hands thoroughly before and after handling.[2]

    • Wear all required PPE as detailed in the table above.

    • Handle the solid compound carefully to avoid generating dust.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

    • Do not eat, drink, or smoke in laboratory areas where this compound is handled.[6]

  • Post-Handling:

    • Clean any contaminated surfaces and equipment thoroughly.

    • Remove PPE in the correct order to avoid cross-contamination, as illustrated in the doffing workflow.[4]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

Disposal Plan: Managing the Chemical Lifecycle

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4]

    • Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. As this is a chlorinated compound, it should be disposed of in a halogenated solvent waste stream.[8] Do not empty into drains.

  • Disposal Procedure:

    • All waste must be disposed of through an approved waste disposal plant.[2]

    • Follow all federal, state, and local environmental regulations for the disposal of hazardous chemical waste.

Waste Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection cluster_disposal Final Disposal Solid Contaminated Solids (Gloves, Weigh Boats) SolidWaste Labeled Hazardous Solid Waste Container Solid->SolidWaste Liquid Unused Solutions LiquidWaste Labeled Halogenated Liquid Waste Container Liquid->LiquidWaste Disposal Approved Hazardous Waste Disposal Facility SolidWaste->Disposal LiquidWaste->Disposal

Caption: Workflow for proper waste segregation and disposal.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical advice.[2]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] Call a poison center or doctor if you feel unwell.[2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[2] Get medical attention if symptoms occur.[2]

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 2
5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.